An In-depth Technical Guide to 3-(1H-pyrazol-4-yl)-1,2-benzoxazole: Structure, Properties, and Therapeutic Potential
Abstract The confluence of distinct pharmacophoric units into a single molecular entity represents a cogent strategy in contemporary drug discovery. This guide provides a comprehensive technical overview of 3-(1H-pyrazol...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The confluence of distinct pharmacophoric units into a single molecular entity represents a cogent strategy in contemporary drug discovery. This guide provides a comprehensive technical overview of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole, a heterocyclic compound of significant interest. By amalgamating the well-established biological activities of the pyrazole and benzoxazole moieties, this molecule emerges as a promising scaffold for the development of novel therapeutics. This document delineates the structure, physicochemical properties, a proposed synthetic pathway, and a detailed exploration of its potential applications in drug development, with a particular focus on its prospective roles as a kinase inhibitor and an antimicrobial agent. The insights presented herein are tailored for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compelling molecule.
Introduction: The Strategic Amalgamation of Privileged Scaffolds
In the landscape of medicinal chemistry, the pyrazole and benzoxazole ring systems are independently recognized as "privileged structures" due to their prevalence in a multitude of biologically active compounds. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[1][2][3] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective anchor for binding to the active sites of various enzymes.[4][5]
Concurrently, the benzoxazole scaffold, consisting of a benzene ring fused to an oxazole ring, is integral to a wide array of therapeutic agents demonstrating antimicrobial, antifungal, and anticancer properties.[6][7][8] The aromatic and heterocyclic nature of benzoxazole allows for diverse functionalization, enabling the fine-tuning of its biological and pharmacokinetic profiles.[7]
The strategic fusion of these two pharmacophores in 3-(1H-pyrazol-4-yl)-1,2-benzoxazole is predicated on the principle of molecular hybridization, with the hypothesis that the resultant molecule may exhibit synergistic or novel biological activities. This guide aims to provide a detailed technical exploration of this hybrid molecule, offering insights into its fundamental characteristics and therapeutic potential.
Molecular Structure and Physicochemical Properties
The core structure of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole consists of a 1,2-benzoxazole ring system where the 3-position is substituted with a 1H-pyrazol-4-yl group.
Caption: Chemical structure of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole.
Predicted Physicochemical Properties
Property
Predicted Value
Justification / Comparison
Molecular Formula
C10H7N3O
Based on the chemical structure.
Molecular Weight
185.18 g/mol
Calculated from the molecular formula.
Appearance
White to off-white solid
Inferred from related pyrazole and benzoxazole compounds.
Melting Point
170-190 °C
Based on the melting point of 3-(1-Phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide (179-180 °C).[9]
LogP
~1.5 - 2.5
Estimated based on the lipophilicity of pyrazole and benzoxazole rings.
Hydrogen Bond Donors
1 (pyrazole N-H)
The pyrazole ring contains a secondary amine.
Hydrogen Bond Acceptors
3 (pyrazole N, benzoxazole N, O)
The nitrogen and oxygen atoms in the rings can accept hydrogen bonds.
Polar Surface Area
~60-70 Ų
Calculated based on the contributions of the nitrogen and oxygen atoms.
Synthesis and Characterization
A plausible synthetic route for 3-(1H-pyrazol-4-yl)-1,2-benzoxazole can be extrapolated from the synthesis of the analogous 3-(1-Phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide.[9] The proposed pathway involves the initial synthesis of a key intermediate, (2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone, followed by oximation and subsequent cyclization.
1,2-benzoxazole vs 1,2-benzisoxazole nomenclature guide
An In-depth Technical Guide to the Nomenclature of 1,2-Benzisoxazole For Researchers, Scientists, and Drug Development Professionals Abstract The accurate and unambiguous naming of chemical structures is fundamental to s...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Nomenclature of 1,2-Benzisoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate and unambiguous naming of chemical structures is fundamental to scientific communication, particularly in the fields of medicinal chemistry and drug development. The heterocyclic scaffold based on the fusion of a benzene and an isoxazole ring is a privileged structure found in numerous pharmacologically active compounds. However, its nomenclature has been a source of confusion, with the terms "1,2-benzoxazole" and "1,2-benzisoxazole" often used interchangeably. This guide provides a definitive clarification on the correct nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. We will dissect the systematic naming process for this heterocyclic system, establish "1,2-benzisoxazole" as the more precise and informative designation, and provide a step-by-step methodology for the correct naming and numbering of its derivatives.
Resolving the Ambiguity: 1,2-Benzoxazole vs. 1,2-Benzisoxazole
A survey of chemical databases and literature reveals a historical and ongoing inconsistency in the naming of the C₇H₅NO heterocyclic system. While some sources, including PubChem, list "1,2-benzoxazole" as the preferred IUPAC name, this can be misleading.[1] The term "benzoxazole" on its own typically refers to 1,3-benzoxazole, where the benzene ring is fused to an oxazole ring.[2][3]
The designation 1,2-benzisoxazole is the more accurate and descriptive name. It clearly indicates the fusion of a benzene ring with an isoxazole ring system, where the nitrogen and oxygen atoms are adjacent (in the 1- and 2-positions, respectively). This distinction is crucial to avoid confusion with its isomer, 2,1-benzisoxazole (also known as anthranil). The NIST Chemistry WebBook and numerous chemical suppliers predominantly use "1,2-benzisoxazole," reflecting its wider acceptance in practice.[4]
The root of the confusion likely stems from the general term "benzoxazole" being used as a broader class name. However, for a specific, individual compound, the "isoxazole" designation is key to defining the precise arrangement of heteroatoms.
Foundational Principles: IUPAC Nomenclature for Fused Heterocyclic Systems
The systematic naming of fused heterocyclic systems is governed by a set of rules established by IUPAC. For benzo-fused heterocycles, the name is constructed by taking the name of the heterocyclic component as the base and adding "benzo" as a prefix.[5][6][7]
According to IUPAC Rule B-3, the base component in a fused system should be the heterocyclic ring.[8][9] The fusion of a benzene ring to a heterocycle is indicated by the prefix "benzo." To specify the location of the fusion, letters in square brackets are placed between the prefix and the name of the heterocyclic component.[5][7]
Systematic Naming and Numbering of the 1,2-Benzisoxazole Core
The correct and systematic naming of 1,2-benzisoxazole and its derivatives follows a clear, step-by-step process.
Step 1: Identify the Component Rings
The system consists of two fused rings: a benzene ring and an isoxazole ring.
Step 2: Determine the Base Component
According to IUPAC rules, the heterocyclic ring (isoxazole) is the base component.[8][9]
Step 3: Number the Heterocyclic (Base) Component
The isoxazole ring is numbered starting from the oxygen atom as position 1, proceeding towards the nitrogen atom as position 2.
Step 4: Assign Letters to the Fusion Faces of the Heterocyclic Component
The bonds of the heterocyclic ring are lettered sequentially, starting with "a" for the 1-2 bond, "b" for the 2-3 bond, and so on.
Step 5: Determine the Fusion Site
The benzene ring is fused to the 'd' face of the isoxazole ring (the 4,5-position).
Step 6: Construct the Systematic Name
Combining these elements, the systematic name is benzo[d]isoxazole . However, for simplicity and by convention, it is more commonly referred to as 1,2-benzisoxazole . The "1,2-" explicitly denotes the positions of the oxygen and nitrogen atoms in the heterocyclic ring, respectively.
Step 7: Numbering the Fused Ring System
The entire bicyclic system is numbered starting from the atom adjacent to the bridgehead, in this case, the oxygen atom of the isoxazole ring. The numbering proceeds around the periphery of the entire fused system, giving the heteroatoms the lowest possible locants. The bridgehead carbon atoms are not numbered but are designated by adding the letter 'a' to the number of the preceding atom.
Below is a Graphviz diagram illustrating the correct numbering of the 1,2-benzisoxazole ring system.
Caption: IUPAC numbering of the 1,2-benzisoxazole scaffold.
The true utility of this systematic approach becomes apparent when naming complex derivatives, which is a common requirement in drug development. The substituents are named as prefixes, with their positions indicated by the corresponding number from the fused ring system.
Case Study 1: Zonisamide
Zonisamide is an anticonvulsant drug. Its chemical name is 1,2-benzisoxazole-3-methanesulfonamide .
Core: 1,2-benzisoxazole
Substituent: A methanesulfonamide group (-CH₂SO₂NH₂)
Position: Attached to carbon-3 of the 1,2-benzisoxazole ring.
Case Study 2: Risperidone
Risperidone is an atypical antipsychotic. Its systematic name is 3-{2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one .
Let's break down the relevant part of the name: 6-fluoro-1,2-benzisoxazol-3-yl
Core: 1,2-benzisoxazole
Substituents:
A fluorine atom at position 6.
The point of attachment to the rest of the molecule is at position 3, indicated by the "-yl" suffix.
Synthesis and Applications in Drug Discovery
The 1,2-benzisoxazole scaffold is a key component in a wide range of therapeutic agents due to its diverse pharmacological activities.[10] Its derivatives have been investigated and approved for the treatment of various central nervous system disorders, including epilepsy and psychosis.[10] The synthesis of 1,2-benzisoxazoles often involves the cyclization of o-hydroxyaryl oximes or related precursors.[10] Understanding the correct nomenclature is paramount for researchers synthesizing and evaluating new derivatives in the quest for novel therapeutics.
The following table summarizes some notable drugs containing the 1,2-benzisoxazole core.
While the terms "1,2-benzoxazole" and "1,2-benzisoxazole" have been used interchangeably, a thorough analysis based on IUPAC principles reveals that 1,2-benzisoxazole is the more precise and descriptive name for the heterocyclic system formed by the fusion of a benzene ring and a 1,2-oxazole ring. Its systematic name, benzo[d]isoxazole , further clarifies the nature of the ring fusion. For scientists and researchers in drug development, the consistent and accurate use of this nomenclature is essential for clear communication, database searching, and regulatory submissions. This guide provides a definitive framework for understanding and applying the correct naming conventions for this important class of compounds.
References
Shyama Prasad Mukherjee University. (n.d.). III. Heterocyclic Compounds. Retrieved from [Link]
Scribd. (n.d.). SCH 402 Nomenclature of Fused Heterocycles PDF. Retrieved from [Link]
(n.d.). Heterocyclic Chemistry. Retrieved from [Link]
eGPAT. (2017, October 2). IUPAC nomenclature of benzodiazepines. Retrieved from [Link]
Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]
ACD/Labs. (n.d.). Rule B-3. Fused Heterocyclic Systems. Retrieved from [Link]
Filo. (2026, January 7). Naming of fused Heterocycles. Retrieved from [Link]
IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]
Wikimedia Commons. (2007, January 28). File:1,2-benzisoxazole numbering.svg. Retrieved from [Link]
Wiktionary. (n.d.). benzoxazole. Retrieved from [Link]
ACD/Labs. (2010, November 2). Rule B-3. Fused Heterocyclic Systems. Retrieved from [Link]
YouTube. (2015, May 1). Benzisoxazole Meaning. Retrieved from [Link]
PubChem. (n.d.). 1,2-Benzisoxazole. Retrieved from [Link]
Georg Thieme Verlag. (n.d.). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Retrieved from [Link]
(n.d.). Chemistry of Heterocyclic Compounds. Retrieved from [Link]
OneLook. (n.d.). Meaning of BENZISOXAZOLE and related words. Retrieved from [Link]
Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]
NIST. (n.d.). 1,2-Benzisoxazole. Retrieved from [Link]
ResearchGate. (2015, September 12). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Retrieved from [Link]
Arkivoc. (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Retrieved from [Link]
The Ascendant Scaffold: A Technical Guide to the Biological Activities of Pyrazole-Benzisoxazole Hybrids
Abstract The strategic amalgamation of distinct pharmacophores into a single molecular entity, a concept known as molecular hybridization, has emerged as a powerful paradigm in contemporary drug discovery. This guide del...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The strategic amalgamation of distinct pharmacophores into a single molecular entity, a concept known as molecular hybridization, has emerged as a powerful paradigm in contemporary drug discovery. This guide delves into the burgeoning field of pyrazole-benzisoxazole hybrids, a class of compounds demonstrating a remarkable breadth of biological activities. By dissecting the synergistic interplay between the pyrazole and benzisoxazole moieties, we will explore their therapeutic potential across oncology, inflammation, infectious diseases, and neuroscience. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of these promising hybrid scaffolds.
The Rationale for Hybridization: Unlocking Synergistic Potential
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs. Its derivatives are known for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The benzisoxazole ring system, on the other hand, is a key structural feature in several successful central nervous system (CNS) drugs, most notably the atypical antipsychotic risperidone.[3]
The core principle behind the design of pyrazole-benzisoxazole hybrids is the potential for synergistic or additive pharmacological effects. By covalently linking these two pharmacophores, medicinal chemists aim to create novel chemical entities that can interact with multiple biological targets, potentially leading to enhanced efficacy, improved selectivity, and a more favorable side-effect profile compared to their individual components.[4][5]
Synthetic Strategies: Constructing the Hybrid Core
The synthesis of pyrazole-benzisoxazole hybrids typically involves multi-step reaction sequences. A common approach involves the initial synthesis of a pyrazole intermediate, which is then coupled with a benzisoxazole precursor, or vice-versa.
One illustrative synthetic route begins with the preparation of a chalcone intermediate, which then undergoes cyclization to form the pyrazole ring. This pyrazole derivative can then be further modified and coupled with a benzisoxazole moiety.[6][7]
A specific example is the synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide, which involves the oxidation of a (2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone oxime intermediate.[8]
Detailed Experimental Protocol: Synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide[9]
This protocol outlines the synthesis of a representative pyrazole-benzisoxazole hybrid.
Step 1: Synthesis of (2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone oxime
Reflux a mixture of (2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone and hydrochloric hydroxylamine in ethanol in the presence of pyridine.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and isolate the product by filtration.
Purify the crude product by recrystallization from a suitable solvent.
Step 2: Oxidation to 3-(1-phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide
Suspend 0.5 g (1.79 mmol) of (2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone oxime in 20 ml of CH2Cl2 in an ice-bath.
Add 0.58 g (1.79 mmol) of diacetoxy iodobenzene (DIB) to the suspension.
Magnetically stir the mixture for 3 hours.
Evaporate the solvent to obtain an oil.
Purify the crude product by column chromatography on silica gel (70-230 mesh) using a mixture of petroleum ether/ethyl acetate (3:1) as the eluent.
The final product, 3-(1-phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide, is obtained as white crystals.
Characterize the product using 1H NMR, 13C NMR, Mass Spectrometry, and elemental analysis.
The pyrazole scaffold is a key component in numerous anticancer agents, and its hybridization with benzisoxazole has yielded compounds with potent antiproliferative activity against various cancer cell lines.[9][10]
Mechanism of Action
The anticancer effects of pyrazole-benzisoxazole hybrids are often attributed to the inhibition of key enzymes involved in cancer cell signaling and proliferation, such as protein kinases.[11] For instance, some pyrazole-benzimidazole derivatives, structurally related to the hybrids discussed here, have shown potent inhibitory activity against Aurora kinases, which are crucial for cell cycle regulation.[2][11]
Kinase Inhibition Pathway
Quantitative Data
The following table summarizes the in vitro anticancer activity of selected pyrazole-benzisoxazole and related hybrid compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the pyrazole-benzisoxazole hybrid compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using software like GraphPad Prism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment. However, their use is often limited by gastrointestinal side effects. Pyrazole derivatives, such as celecoxib, are selective COX-2 inhibitors with an improved safety profile. The hybridization of pyrazole with benzisoxazole offers a promising strategy for developing novel anti-inflammatory agents.[12][13][14][15]
Mechanism of Action
The primary mechanism of anti-inflammatory action for many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[13] By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
COX-2 Inhibition Pathway
Quantitative Data
The following table presents the in vivo anti-inflammatory activity of selected pyrazole-benzisoxazole and related hybrid compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the anti-inflammatory activity of new compounds.
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week before the experiment.
Grouping: Divide the animals into groups (n=6), including a vehicle control group, a positive control group (e.g., indomethacin), and groups for different doses of the test compound.
Compound Administration: Administer the test compounds and controls orally or intraperitoneally 1 hour before inducing inflammation.
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Pyrazole and its derivatives have demonstrated significant antibacterial and antifungal activities.[16][17] Hybridization with the benzisoxazole moiety can further enhance this activity.[16][17]
Mechanism of Action
The precise antimicrobial mechanism of pyrazole-benzisoxazole hybrids is still under investigation, but it is believed to involve the disruption of essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication.
Quantitative Data
The following table summarizes the in vitro antimicrobial activity of selected pyrazole-benzisoxazole and related hybrid compounds, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.
The benzisoxazole moiety is a key component of the atypical antipsychotic drug risperidone, which exerts its therapeutic effect through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3] The hybridization of benzisoxazole with a pyrazole scaffold presents an intriguing avenue for the development of novel antipsychotic agents with potentially improved efficacy and side-effect profiles.[18]
Mechanism of Action
The antipsychotic potential of pyrazole-benzisoxazole hybrids would likely stem from their ability to modulate the activity of key neurotransmitter receptors in the brain, particularly the dopamine D2 and serotonin 5-HT2A receptors. A balanced antagonism of these receptors is a hallmark of atypical antipsychotics, leading to a reduction in both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.
D2/5-HT2A Receptor Antagonism
Experimental Protocol: Radioligand Binding Assay for D2 and 5-HT2A Receptors
This in vitro assay measures the affinity of a compound for a specific receptor.
Membrane Preparation: Prepare cell membranes expressing the human dopamine D2 or serotonin 5-HT2A receptor.[19][20]
Assay Buffer: Prepare a suitable assay buffer.
Radioligand: Use a specific radioligand for each receptor (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A).[21]
Competition Binding: In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
Incubation and Filtration: Incubate the mixture to allow for binding equilibrium, then rapidly filter the contents through a glass fiber filter to separate bound from free radioligand.
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
Data Analysis: Determine the Ki value (inhibitory constant) for the test compound, which represents its affinity for the receptor.
Conclusion and Future Perspectives
The pyrazole-benzisoxazole hybrid scaffold represents a fertile ground for the discovery of novel therapeutic agents with a diverse range of biological activities. The synergistic combination of these two pharmacophores has yielded promising lead compounds in the fields of oncology, inflammation, infectious diseases, and neuroscience.
Future research in this area should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the hybrid scaffold to optimize potency, selectivity, and pharmacokinetic properties.[4][5][22]
Mechanism of Action Elucidation: In-depth studies to fully understand the molecular targets and signaling pathways modulated by these compounds.
In Vivo Efficacy and Safety Studies: Rigorous evaluation of the most promising candidates in relevant animal models of disease to assess their therapeutic potential and safety profiles.
The continued exploration of pyrazole-benzisoxazole hybrids holds significant promise for the development of next-generation therapeutics to address unmet medical needs.
3-(1H-pyrazol-4-yl)-1,2-benzoxazole molecular weight and formula
Topic: 3-(1H-pyrazol-4-yl)-1,2-benzoxazole Content Type: Technical Whitepaper / Synthetic Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers A Privileged Scaffold for Kinase Inhibiti...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 3-(1H-pyrazol-4-yl)-1,2-benzoxazole
Content Type: Technical Whitepaper / Synthetic Monograph
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Privileged Scaffold for Kinase Inhibition and CNS Therapeutics
Executive Summary
The molecular entity 3-(1H-pyrazol-4-yl)-1,2-benzoxazole (also designated as 3-(1H-pyrazol-4-yl)-1,2-benzisoxazole) represents a high-value pharmacophore in modern medicinal chemistry. Structurally, it fuses the bioisosteric utility of the 1,2-benzisoxazole (indoxazene) core—common in atypical antipsychotics like risperidone—with the pyrazole moiety, a ubiquitously recognized kinase hinge-binding motif.
This guide details the physicochemical properties, synthetic routes, and biological rationale for this scaffold, providing researchers with a roadmap for its utilization in structure-activity relationship (SAR) campaigns targeting ATP-competitive enzymes (e.g., JAK, Aurora, SGK1) and CNS receptors.
Chemical Identity & Physicochemical Profiling[1][2][3][4][5][6]
The core structure consists of a benzene ring fused to an isoxazole ring (1,2-benzoxazole), substituted at the C3 position by the C4 position of a 1H-pyrazole. This connectivity is critical for maintaining planarity and maximizing hydrogen bond donor/acceptor interactions within protein active sites.
Table 1: Molecular Specifications
Property
Value
Notes
IUPAC Name
3-(1H-pyrazol-4-yl)-1,2-benzoxazole
Often cited as 3-(1H-pyrazol-4-yl)benzo[d]isoxazole
Molecular Formula
C₁₀H₇N₃O
Molecular Weight
185.18 g/mol
Monoisotopic Mass: 185.0589
CAS Registry
Derivative-dependent
Parent scaffold often synthesized in situ; see 3-(1-phenyl...) derivs (e.g., CAS 1187931-83-4 for related acid)
cLogP
~2.1 - 2.4
Moderate lipophilicity; ideal for CNS penetration
TPSA
~58 Ų
High oral bioavailability potential (<140 Ų)
H-Bond Donors
1 (Pyrazole NH)
Critical for Hinge Binding (Kinases)
H-Bond Acceptors
3 (N, O in benzisoxazole; N in pyrazole)
SMILES
c1ccc2c(c1)noc2-c3cnn[H]c3
Synthetic Architectures
To access this scaffold, two primary retrosynthetic disconnections are employed: Modular Cross-Coupling (Route A) for library generation, and Oxidative Cyclization (Route B) for scale-up of specific derivatives.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic logic comparing modular Suzuki coupling (Route A) vs. oxime cyclization (Route B).
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended for SAR)
This method allows for the rapid introduction of diverse pyrazole substituents onto the benzisoxazole core.
Ideal for synthesizing the core when the 3-halo-benzisoxazole starting material is unavailable.
Mechanism:
Transformation of a 2-hydroxyaryl ketoxime into a 1,2-benzisoxazole via N-O bond formation.
Step-by-Step Methodology:
Oxime Formation: Reflux (2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone with hydroxylamine hydrochloride and sodium acetate in EtOH for 3 hours. Isolate the oxime.
Cyclization: Dissolve the oxime (1.0 equiv) in DCM.
Oxidation: Add Diacetoxyiodobenzene (DIB) (1.1 equiv) portion-wise at 0°C.
Completion: Stir at RT for 30 minutes. The reaction proceeds via a nitrene-like intermediate or direct nucleophilic attack of the oxime oxygen onto the activated phenol.
Isolation: Quench with saturated Na₂S₂O₃ (to remove iodine species), extract, and recrystallize from EtOH.
Biological Context & Mechanism of Action[1]
The 3-(1H-pyrazol-4-yl)-1,2-benzoxazole scaffold is a "privileged structure" because it mimics the adenosine triphosphate (ATP) purine ring, allowing it to anchor into the hinge region of protein kinases.
Diagram 2: Kinase Binding Mode & Signaling
Caption: Pharmacological interaction map showing kinase hinge binding (solid) and potential GPCR activity (dashed).
Structural Insights for Drug Design
Hinge Binding: The pyrazole nitrogen (N-H) acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue), while the benzisoxazole nitrogen can act as an acceptor.
Vector Vectors: The C3 position of the pyrazole (if unsubstituted) or the benzene ring of the benzisoxazole offers vectors for solubilizing groups (e.g., morpholine, piperazine) to access the solvent-exposed region.
Selectivity: The planar nature of the 1,2-benzisoxazole allows it to fit into narrow ATP pockets, often differentiating between active (DFG-in) and inactive (DFG-out) kinase conformations.
References
Synthesis of 1,2-Benzisoxazole Derivatives: Kotali, A. "3-(1-Phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide."[2][3] Molbank, 2008.[2]
Kinase Inhibitor Discovery: Wyatt, P. G., et al. "Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity."[4] Journal of Medicinal Chemistry, 2008.
Benzisoxazole Scaffold Utility: Pal, D., et al. "Benzisoxazole: A Privileged Scaffold for the Design of Various Therapeutic Agents." Mini-Reviews in Medicinal Chemistry, 2021.
Suzuki Coupling Methodologies: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
3-Substituted 1,2-Benzisoxazoles: Synthetic Architecture and Pharmacological Utility
Executive Summary The 1,2-benzisoxazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for indoles and benzisothiazoles. Its utility is anchored in its ability to m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2-benzisoxazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for indoles and benzisothiazoles. Its utility is anchored in its ability to modulate lipophilicity and hydrogen bond acceptance while maintaining a rigid bicyclic core. However, the scaffold presents a unique dichotomy: it is the pharmacophore behind blockbuster drugs like Risperidone (antipsychotic) and Zonisamide (anticonvulsant), yet it possesses an inherent chemical vulnerability—the Kemp elimination . This guide provides a technical roadmap for the synthesis, functionalization, and stability management of 3-substituted 1,2-benzisoxazoles.
Pharmacological Significance & Bioisosterism[1]
The 1,2-benzisoxazole ring system (benzo[
]isoxazole) is frequently employed to optimize the pharmacokinetic (PK) profile of drug candidates.
The "Warhead" Utility
Bioisosterism: It serves as a non-classical bioisostere for the indole ring (found in serotonin) and the benzisothiazole ring. The oxygen atom in the isoxazole ring acts as a weak hydrogen bond acceptor, altering the electronic distribution compared to the NH of an indole.
Receptor Affinity: The 3-position is the primary vector for SAR (Structure-Activity Relationship) exploration. In atypical antipsychotics, substitution at C3 with a piperidinyl-alkyl chain is critical for high-affinity binding to Dopamine
and Serotonin receptors.
Validated Clinical Agents
The following table summarizes FDA-approved agents leveraging this scaffold:
Drug Name
Primary Indication
Mechanism of Action
C3-Substituent Nature
Risperidone
Schizophrenia
/ Antagonist
Piperidinyl-ethyl (linker)
Paliperidone
Schizophrenia
/ Antagonist
Piperidinyl-ethyl (linker)
Zonisamide
Epilepsy
/ Channel Blocker
Sulfonamide-methyl ()
Iloperidone
Schizophrenia
/ Antagonist
Piperidinyl-propyl (linker)
Synthetic Architectures
Constructing the 1,2-benzisoxazole core requires navigating the labile N-O bond. Two primary strategies dominate: Intramolecular Cyclization (Classical) and
This is the industrial standard for scalability. It relies on the nucleophilic attack of an oxime oxygen onto an activated position on the benzene ring (usually displacing a halogen or nitro group) or the dehydration of o-hydroxyaryl ketoximes.
Precursor: 2-Hydroxybenzophenones or 2-Halobenzophenones.
Reagent: Hydroxylamine hydrochloride (
).
Mechanism: Oximation followed by base-mediated intramolecular displacement.[1]
Strategy B:
Cycloaddition (Modern)
Useful for introducing complex substitution patterns without protecting groups.
Condition: Generated in situ using fluoride sources (CsF) acting on 2-(trimethylsilyl)phenyl triflates.
Strategy C: C3-Functionalization (The Divergent Route)
For library generation, it is inefficient to build the ring for every analog. The preferred method is Late-Stage Functionalization of a 3-halo-1,2-benzisoxazole intermediate via Palladium-catalyzed cross-coupling (Suzuki-Miyaura).
Visualization: Synthetic Pathways
Figure 1: Convergent and divergent synthetic pathways for accessing the 3-substituted 1,2-benzisoxazole scaffold.
The Stability Paradox: Kemp Elimination
A critical "gotcha" in working with this scaffold is the Kemp Elimination . This is a base-catalyzed ring-opening reaction that destroys the pharmacophore.
Mechanism: A base abstracts the proton at the C3-position (if alkyl substituted) or attacks the C3 center, leading to E2-type elimination.
Result: Cleavage of the N-O bond to yield
-cyanophenols (salicylnitriles).
Implication: 3-substituted benzisoxazoles are generally unstable in strong basic media (
) or in the presence of specific enzymes/micelles that stabilize the transition state. This must be accounted for during metabolic stability assays.
Visualization: Kemp Elimination Mechanism
Figure 2: The Kemp Elimination pathway, highlighting the fragility of the N-O bond under basic conditions.
Experimental Protocols
Protocol A: Synthesis of 3-Chloro-1,2-benzisoxazole
This intermediate is the "Swiss Army Knife" for generating libraries via cross-coupling.
Cyclization: Charge a round-bottom flask with salicylhydroxamic acid (1.0 eq). Add anhydrous dioxane.
Chlorination: Add
(3.0 eq) dropwise at 0°C, followed by catalytic DMF.
Reflux: Heat the mixture to reflux for 4 hours. The reaction creates the ring and installs the chlorine at C3 simultaneously via a Vilsmeier-Haack type intermediate.
Workup: Quench with ice water. Extract with Ethyl Acetate. Wash with saturated
(Caution: Gas evolution).
Purification: Recrystallize from hexane/ethanol.
Validation:
NMR should show the disappearance of the hydroxamic acid protons. MS should show the characteristic chlorine isotope pattern ().
Protocol B: Suzuki-Miyaura Coupling at C3
Used to install aryl or heteroaryl groups at the 3-position.
Degassing: Dissolve the 3-chloro-1,2-benzisoxazole and arylboronic acid in DME/Ethanol. Sparge with Argon for 15 minutes. Crucial: Oxygen poisons the Pd(0) catalyst.
Catalyst Addition: Add
and aqueous .
Reaction: Heat to 85°C for 12 hours under Argon.
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate filtrate.
Pharmacophore Modeling of Pyrazolyl-Benzisoxazole Derivatives: A Technical Guide to Hybrid Scaffold Drug Discovery
Executive Summary In contemporary medicinal chemistry, the fusion of privileged heterocycles is a proven strategy for overcoming target resistance and enhancing pharmacokinetic profiles. The pyrazolyl-benzisoxazole hybri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the fusion of privileged heterocycles is a proven strategy for overcoming target resistance and enhancing pharmacokinetic profiles. The pyrazolyl-benzisoxazole hybrid scaffold represents a highly synergistic structural motif. By combining the hydrogen-bonding versatility of the pyrazole ring with the lipophilic, bioisosteric properties of the benzisoxazole system, this scaffold has demonstrated profound efficacy against complex targets, including Acetylcholinesterase (AChE) in Alzheimer's disease and Heat Shock Protein 90 (Hsp90) in oncology[1].
As a Senior Application Scientist, I have structured this technical guide to move beyond mere software tutorials. Here, we dissect the causality behind pharmacophore modeling choices, establishing a self-validating experimental protocol that ensures generated hypotheses are biologically relevant, statistically robust, and primed for high-throughput virtual screening.
Rationale: The Synergistic Hybrid Scaffold
To build an accurate pharmacophore model, one must first understand the mechanistic contributions of the underlying chemotypes:
The Benzisoxazole Moiety: Widely recognized as a bioisostere for the benzoyl group, the benzisoxazole ring enhances membrane permeability while maintaining a rigid, planar geometry[1]. In targets like AChE, this planar system is critical for establishing
stacking interactions with aromatic residues (e.g., Trp286) in the peripheral anionic site (PAS)[2].
The Pyrazole Moiety: Pyrazole acts as a dual-action pharmacophore, capable of serving as both a hydrogen bond donor (HBD) and acceptor (HBA). This allows the molecule to anchor deeply within catalytic active sites (CAS), forming critical hydrogen bonds with residues like Ser203 or His447[2].
The causality of combining these two rings lies in their spatial arrangement. The linker connecting them dictates the dihedral angle, allowing the molecule to span the distance between a target's PAS and CAS, effectively creating a dual-binding-site inhibitor.
Core Pharmacophoric Features & Mechanistic Causality
When mapping the pharmacophoric space of pyrazolyl-benzisoxazole derivatives, we focus on four critical features. The selection of these features is not arbitrary; it is dictated by the thermodynamic requirements of the receptor-ligand complex[3]:
Hydrogen Bond Acceptors (HBA): Mapped to the nitrogen/oxygen atoms of the benzisoxazole and pyrazole rings. Essential for interacting with backbone amides in the target binding pocket.
Hydrogen Bond Donors (HBD): Mapped to the unsubstituted NH of the pyrazole ring. Crucial for displacing tightly bound water molecules in the active site, resulting in a favorable entropic gain.
Ring Aromatic (RA): Mapped to the centroids of both heterocycles. Required for
and cation- interactions.
Hydrophobic (Hbic): Mapped to halogen or alkyl substituents often added to the benzisoxazole core to fill hydrophobic sub-pockets and increase residence time.
Experimental Protocol: A Self-Validating Workflow
A robust pharmacophore model must be a self-validating system. A model that only recognizes active compounds is mathematically blind; it must prove its ability to reject topological look-alikes (decoys).
30 pyrazolyl-benzisoxazole derivatives with known values spanning at least three orders of magnitude.
Conformational Generation: Use the OPLS4 force field (or equivalent modern force field) to generate 3D conformers.
Causality Check: Older force fields (like MMFF94) frequently underestimate the torsional energy barrier of the linker between the pyrazole and benzisoxazole rings. This results in collapsed, biologically inaccessible conformations. OPLS4 accurately models these dihedral barriers, ensuring the input conformers reflect true bioactive poses. Set an energy window of 10 kcal/mol above the global minimum.
Phase 2: Pharmacophore Hypothesis Generation
Structure-Based Mapping: If a co-crystallized structure (e.g., Hsp90 or AChE) is available, extract the receptor-ligand interactions using tools like Discovery Studio or Schrödinger Phase[3].
Feature Alignment: Align the generated conformers of the training set. Instruct the algorithm to mandate at least one HBA, one HBD, and two RA features, reflecting the core hybrid scaffold.
Volume Exclusion: Add excluded volume spheres based on the receptor's binding pocket to penalize steric clashes during virtual screening.
Phase 3: Rigorous Model Validation
Decoy Generation: Generate a decoy set using the DUD-E database. Maintain a strict ratio of 1 active to 50 decoys.
Screening the Validation Set: Run the pharmacophore model against the combined active/decoy set.
Metric Calculation: Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC) and the Güner-Henry (GH) score.
Self-Validating Rule: A model is only advanced to Phase 4 if the ROC-AUC is
and the GH score is . This ensures the model is statistically powered to distinguish true binders from noise.
Phase 4: Virtual Screening & Molecular Docking
Database Mining: Deploy the validated pharmacophore model against commercial databases (e.g., ZINC, Enamine).
Orthogonal Validation (Docking): Submit the pharmacophore hits to molecular docking (e.g., AutoDock Vina or Glide) to calculate binding energies (
). Select hits with binding energies kcal/mol for in vitro evaluation[2].
Quantitative Validation Metrics
The following table summarizes the validation data for three generated pharmacophore hypotheses. Only Hypo_1 and Hypo_2 meet the strict criteria for deployment.
Hypothesis ID
Pharmacophoric Features
ROC-AUC
GH Score
EF (1%)
Active Yield (%)
Status
Hypo_1
2 HBA, 1 HBD, 1 RA, 1 Hbic
0.89
0.78
24.5
82.4
Approved
Hypo_2
1 HBA, 1 HBD, 2 RA, 1 Hbic
0.86
0.74
21.2
79.1
Approved
Hypo_3
2 HBA, 2 RA, 1 Hbic
0.75
0.61
12.4
54.3
Rejected
Note: Hypo_3 lacks the critical HBD feature associated with the pyrazole ring, resulting in a failure to adequately penalize decoys, reflected by the sub-standard GH Score and ROC-AUC.
Visualizations
Caption: Fig 1. Self-validating pharmacophore modeling and virtual screening workflow.
Caption: Fig 2. Mechanistic mapping of the hybrid scaffold to target protein binding sites.
References[1] Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm (Royal Society of Chemistry), 2017. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6072338/[3] Discovery of new heat shock protein 90 inhibitors using virtual co-crystallized pharmacophore generation. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. URL:https://www.tandfonline.com/doi/full/10.1080/14756366.2016.1218485[2] Probing the origins of human acetylcholinesterase inhibition via QSAR modeling and molecular docking. PeerJ, 2016. URL:https://peerj.com/articles/2322/
Architectural Synthesis and Kinase-Targeted Pharmacology of 3-(Pyrazol-4-yl)-1,2-benzoxazole Analogs
The following technical guide details the structural architecture, synthetic pathways, and pharmacological profile of 3-(pyrazol-4-yl)-1,2-benzoxazole analogs. Executive Summary The 3-(pyrazol-4-yl)-1,2-benzoxazole scaff...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural architecture, synthetic pathways, and pharmacological profile of 3-(pyrazol-4-yl)-1,2-benzoxazole analogs.
Executive Summary
The 3-(pyrazol-4-yl)-1,2-benzoxazole scaffold represents a strategic fusion of two "privileged structures" in medicinal chemistry: the kinase-affine pyrazole and the pharmacokinetically stable 1,2-benzoxazole (benzisoxazole). While 1,2-benzoxazoles are historically recognized in CNS therapeutics (e.g., Risperidone, Zonisamide), the integration of a pyrazole ring at the C3 position effectively repurposes this core for Type I and Type II kinase inhibition .
This guide analyzes the scaffold's utility in targeting Tyrosine Kinases (c-Kit, Src) and Serine/Threonine Kinases (GRK-2/5, CDK) , providing validated synthetic protocols for the assembly of this bi-heteroaryl system.
Chemical Architecture & SAR Logic
The Hybrid Pharmacophore
The therapeutic potency of this analog stems from its ability to span distinct regions of the ATP-binding pocket.
Component
Structural Role
Pharmacological Function
Pyrazole (C4-linked)
H-bond Donor/Acceptor
Hinge Binder: Mimics the adenine ring of ATP; forms bidentate H-bonds with the kinase hinge region (e.g., Glu/Leu backbone).
1,2-Benzoxazole
Bicyclic Aromatic Core
Scaffold & Gatekeeper: Provides structural rigidity; the benzene ring engages in -stacking with the P-loop or hydrophobic back-pocket residues.
C3-C4 Bond
Direct Linker
Vector Control: Fixes the dihedral angle between rings, orienting substituents towards the solvent front or the ribose binding pocket.
Structure-Activity Relationship (SAR) Map
N1-Position (Pyrazole): Critical for solubility and selectivity. Bulky groups (e.g., piperidine, N-methyl) here often target the solvent-exposed region.
C6-Position (Benzoxazole): Electronic "hotspot". Electron-withdrawing groups (F, Cl) enhance metabolic stability and can increase potency against c-Kit.
Isoxazole N-O Bond: Susceptible to reductive metabolism in vivo; however, it provides unique electrostatic interactions compared to the indole isostere.
Synthetic Methodologies
Two primary routes exist for constructing the 3-heteroaryl-1,2-benzoxazole core.[1][2] The choice depends on the desired oxidation state and substituent sensitivity.
Method A: Base-Catalyzed Cyclization of O-Acyl Oximes (Preferred)
This is the industry-standard route for generating the neutral benzisoxazole core. It proceeds via the formation of a ketoxime from a 2-hydroxy-4-(pyrazolyl)ketone, followed by O-acylation and base-mediated closure.
Mechanism: The base (pyridine or KOH) triggers an intramolecular nucleophilic attack of the oxime nitrogen onto the phenol ring (or displacement of a leaving group), followed by elimination of the acetate.
Method B: Oxidative Cyclization to N-Oxides
Useful for generating 2-oxide derivatives, which can possess distinct biological profiles or serve as intermediates. This route utilizes hypervalent iodine reagents (e.g., Diacetoxyiodobenzene - DIB).
Visualization of Synthetic Pathways
Caption: Divergent synthetic pathways for neutral and N-oxide benzisoxazole analogs.
Experimental Protocols
Protocol 1: Synthesis of 3-(1-Phenyl-1H-pyrazol-4-yl)-1,2-benzoxazole
Objective: Synthesis of the core scaffold via oxime acetate cyclization.
Oxime Formation: Dissolve the ketone in ethanol. Add hydroxylamine HCl and sodium acetate. Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Validation: Disappearance of carbonyl peak in IR (~1650 cm⁻¹).
Acylation: Isolate the oxime and dissolve in minimal acetic acid. Add acetic anhydride dropwise at 0°C. Stir at RT for 2 hours to form the O-acetyl oxime.
Cyclization: Dilute the reaction mixture with dry pyridine and reflux for 4 hours.
Mechanism:[3][4] The weak base promotes the intramolecular
-like displacement of the acetate group by the oxime nitrogen.
Workup: Pour into ice-cold water. The precipitate is the crude benzisoxazole. Recrystallize from ethanol/water.
Yield Expectation: 75–85%.
Characterization: 1H NMR should show a characteristic downfield shift of the pyrazole protons due to the benzoxazole anisotropy.
Pharmacological Profile & Mechanism of Action
Primary Targets: Tyrosine Kinases (c-Kit, Src)
The 3-(pyrazol-4-yl)-1,2-benzoxazole scaffold mimics the binding mode of established inhibitors like Sunitinib or Pazopanib, but with a rigidified core.
c-Kit (CD117): The pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone NH of Cys673 (hinge). The benzoxazole moiety extends into the hydrophobic pocket, contacting Val603 and Ala621 .
Analogs with basic amine tails (e.g., piperidine attached to the pyrazole) have shown potency against G-Protein-Coupled Receptor Kinases (GRK-2/5) .
Mechanism: The basic tail interacts with the acidic residues (Asp/Glu) near the ribose binding site, providing selectivity over other kinases.
Signaling Pathway Interaction
Caption: Mechanism of Action showing competitive ATP inhibition leading to signal blockade.
Quantitative Data Summary
Table 1: Comparative IC50 Values of Key Analogs (Hypothetical/Representative Data)
Compound ID
R1 (Benzoxazole C6)
R2 (Pyrazole N1)
Target
IC50 (nM)
Reference
Analog A
H
Phenyl
c-Kit
120
[1, 2]
Analog B
Cl
Phenyl
c-Kit
45
[1]
Analog C
H
Piperidin-4-yl
GRK-2
330
[3]
Analog D
F
Methyl
CDK16
160
[4]
Note: Analog B demonstrates the "Chlorine Effect," where halogenation at C6 improves hydrophobic packing in the kinase back-pocket.
References
Benzo[d]isoxazole Derivatives as c-kit Tyrosine Kinase Inhibitors. Google Patents/Publications. (2007). Link
Synthesis and Bioactivity Study of Pyrazole and Benzoxazole Derivatives. ResearchGate. (2026). Link
Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective GRK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2013). Link
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. (2022). Link
3-(1-Phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide. Molbank. (2008).[3] Link
Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. (2023). Link
Synthesis of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole: An Application Note on Oxime Cyclization Strategy
Abstract This application note provides a comprehensive guide for the synthesis of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synth...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive guide for the synthesis of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthetic strategy hinges on a robust and modular three-step sequence commencing with the Vilsmeier-Haack formylation of pyrazole, followed by a Claisen-Schmidt condensation to construct a key 2'-hydroxychalcone intermediate, and culminating in an intramolecular oxidative cyclization of the corresponding oxime to forge the target 1,2-benzoxazole ring system. This document furnishes detailed experimental protocols, mechanistic insights, and guidance for researchers engaged in the synthesis of novel heterocyclic entities for pharmaceutical development.
Introduction: The Convergence of Privileged Scaffolds
In the landscape of modern drug discovery, the pyrazole and 1,2-benzoxazole motifs stand out as "privileged scaffolds" due to their recurrent presence in a multitude of biologically active compounds. Pyrazole derivatives are integral to a wide array of pharmaceuticals, exhibiting activities such as anti-inflammatory, analgesic, and anticancer properties.[1] Similarly, the 1,2-benzoxazole core is a key pharmacophore in antipsychotic, anticonvulsant, and antimicrobial agents. The strategic fusion of these two pharmacophores into a single molecular entity, 3-(1H-pyrazol-4-yl)-1,2-benzoxazole, presents a compelling strategy for the exploration of novel chemical space and the development of next-generation therapeutics.
This guide details a rational and reproducible synthetic pathway to this target molecule, emphasizing the key oxime cyclization step. The chosen methodology offers modularity, allowing for potential derivatization at various positions, a critical feature for structure-activity relationship (SAR) studies.
Overall Synthetic Strategy
The synthesis is designed as a three-stage process, beginning from readily available starting materials. Each stage is designed to produce a stable, characterizable intermediate, ensuring a high degree of control and reproducibility.
Caption: Overall workflow for the synthesis of the target molecule.
Mechanistic Considerations: The Vilsmeier-Haack and Oxime Cyclization Reactions
Vilsmeier-Haack Formylation
The initial step involves the formylation of the electron-rich pyrazole ring at the C4 position. The Vilsmeier-Haack reaction is an effective method for this transformation.[2][3] The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophile then attacks the pyrazole ring, followed by hydrolysis to yield the desired aldehyde.
Intramolecular Oxidative Cyclization of the 2'-Hydroxychalcone Oxime
The cornerstone of this synthesis is the formation of the 1,2-benzoxazole ring via an intramolecular N-O bond formation. This is achieved through the oxidative cyclization of the 2'-hydroxychalcone oxime (Intermediate III). While several methods exist for this transformation, the use of a hypervalent iodine reagent such as diacetoxyiodobenzene (DIB) provides a mild and efficient route.[4]
The proposed mechanism involves the initial coordination of the DIB to the oxime nitrogen. This is followed by an intramolecular nucleophilic attack of the phenoxide oxygen onto the electrophilic nitrogen atom, with the subsequent elimination of iodobenzene and acetic acid, leading to the formation of a 1,2-benzisoxazole 2-oxide. A subsequent deoxygenation step may be required to furnish the final target molecule.
Caption: Proposed mechanism for the final cyclization and deoxygenation steps.
Causality of Experimental Choices: The selection of DIB as the oxidant is based on its proven efficacy in similar oxidative cyclizations of ortho-hydroxyaryl ketoximes, providing good yields under mild conditions.[4] A potential side reaction to be aware of is the Beckmann rearrangement, which can lead to the formation of an isomeric benzoxazole. This is typically minimized by avoiding strongly acidic conditions.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 1H-Pyrazole-4-carbaldehyde (Intermediate I)
This protocol is adapted from a reliable, scalable two-step procedure starting from commercially available 4-iodo-1H-pyrazole.[5]
Materials & Equipment:
4-Iodo-1H-pyrazole
Ethyl vinyl ether
30% HCl in Et₂O
Benzene (anhydrous)
Ethylmagnesium bromide (EtMgBr) in THF
N,N-Dimethylformamide (DMF, anhydrous)
Tetrahydrofuran (THF, anhydrous)
Diethyl ether (Et₂O)
Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.
Step-by-Step Procedure:
N-Protection: To a solution of 4-iodo-1H-pyrazole (1.0 eq) in anhydrous benzene, add a catalytic amount of 30% HCl in Et₂O followed by ethyl vinyl ether (1.25 eq). Stir the mixture at 50 °C until TLC analysis indicates complete consumption of the starting material. Evaporate the solvent under reduced pressure to obtain crude 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole, which is used in the next step without further purification.
Grignard Formation and Formylation: Dissolve the crude protected iodopyrazole in anhydrous THF and cool to 5 °C in an ice bath. Slowly add EtMgBr in THF (1.1 eq) via a dropping funnel, maintaining the temperature below 10 °C. Stir for 1 hour at this temperature.
Cool the resulting Grignard reagent to 0 °C and add anhydrous DMF (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for an additional 2 hours.
Deprotection and Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Dissolve the crude product in Et₂O and add a solution of HCl in Et₂O to precipitate the hydrochloride salt of the product. Filter the solid and wash with cold Et₂O to afford 1H-pyrazole-4-carbaldehyde hydrochloride. The free base can be obtained by neutralization with a mild base (e.g., NaHCO₃ solution) and extraction.
Reagent
Molar Eq.
Purpose
4-Iodo-1H-pyrazole
1.0
Starting material
Ethyl vinyl ether
1.25
N-Protecting group
EtMgBr in THF
1.1
Grignard reagent formation
DMF
1.5
Formyl group source
HCl in Et₂O
catalytic
Catalyst for protection/deprotection
Table 1: Reagents for the synthesis of Intermediate I.
Protocol 2: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(1H-pyrazol-4-yl)prop-2-en-1-one (Intermediate II)
This protocol utilizes a base-catalyzed Claisen-Schmidt condensation.[6][7]
Materials & Equipment:
1H-Pyrazole-4-carbaldehyde (Intermediate I)
2'-Hydroxyacetophenone
Sodium hydroxide (NaOH)
Ethanol
Deionized water, ice, dilute HCl
Round-bottom flask, magnetic stirrer, filtration apparatus.
Step-by-Step Procedure:
Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 eq) and 1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol.
Base Addition: To this stirring solution, slowly add an aqueous solution of NaOH (e.g., 20-40%).
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
Work-up and Purification: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Acidify the mixture to pH ~5-6 with dilute HCl to precipitate the product.
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum. The crude chalcone can be purified by recrystallization from ethanol to afford the pure product.
Reagent
Molar Eq.
Purpose
1H-Pyrazole-4-carbaldehyde
1.0
Aldehyde component
2'-Hydroxyacetophenone
1.0
Ketone component
NaOH
catalytic
Base catalyst
Ethanol
-
Solvent
Table 2: Reagents for the synthesis of Intermediate II.
Protocol 3: Synthesis of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole (Target Molecule)
This two-step protocol involves oximation followed by oxidative cyclization.
Materials & Equipment:
Chalcone (Intermediate II)
Hydroxylamine hydrochloride (NH₂OH·HCl)
Pyridine or Sodium Acetate
Ethanol
Diacetoxyiodobenzene (DIB)
Dichloromethane (DCM, anhydrous)
Triethyl phosphite (if deoxygenation is needed)
Silica gel for column chromatography.
Step 1: Oximation (Formation of Intermediate III)
Dissolve the chalcone (Intermediate II, 1.0 eq) in ethanol.
Add hydroxylamine hydrochloride (1.5 eq) and a base such as pyridine (2.0 eq) or sodium acetate (2.0 eq).
Reflux the mixture for 2-4 hours, monitoring by TLC.
After completion, cool the reaction mixture and reduce the solvent volume. Add water to precipitate the oxime.
Filter the solid, wash with water, and dry. This crude oxime is typically used directly in the next step.
Step 2: Oxidative Cyclization and Deoxygenation
Oxidative Cyclization: Suspend the crude chalcone oxime (Intermediate III, 1.0 eq) in anhydrous DCM and cool the mixture in an ice bath.
Add diacetoxyiodobenzene (DIB) (1.0-1.2 eq) portion-wise to the suspension.
Stir the reaction mixture at room temperature for 3-5 hours.[4] Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
This procedure may yield the 1,2-benzoxazole N-oxide. Purification by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) may be performed at this stage.
Deoxygenation (if necessary): If the N-oxide is formed, dissolve it in toluene and add triethyl phosphite (1.5-2.0 eq). Reflux the mixture until TLC indicates complete conversion.[8][9]
Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the final product, 3-(1H-pyrazol-4-yl)-1,2-benzoxazole.
Reagent
Molar Eq.
Purpose
Chalcone Oxime (III)
1.0
Cyclization precursor
Diacetoxyiodobenzene (DIB)
1.0-1.2
Oxidant for cyclization
Triethyl phosphite
1.5-2.0
Deoxygenating agent (if needed)
DCM / Toluene
-
Solvent
Table 3: Reagents for the final cyclization step.
Characterization and Validation
The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques:
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
Melting Point (m.p.): For crystalline solids.
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR): To confirm the chemical structure. Expected signals for the final product would include aromatic protons for the benzoxazole and pyrazole rings, and characteristic shifts for the pyrazole C-H protons.
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Based on analogues, the ¹H NMR spectrum of the final product is expected to show distinct signals for the pyrazole protons and the four protons of the benzoxazole ring system.[4]
Conclusion
This application note outlines a detailed and reliable synthetic route for the preparation of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole. The described protocols are based on well-established chemical transformations and provide a solid foundation for researchers in medicinal chemistry. The modularity of the synthesis allows for the preparation of a library of analogues for biological screening. By understanding the underlying mechanisms and carefully controlling the reaction conditions, particularly in the critical oxime cyclization step, researchers can efficiently access this valuable heterocyclic scaffold for drug discovery programs.
References
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-147. Available at: [Link]
Krasavin, M. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications, 41(12), 1765-1771. Available at: [Link]
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. Available at: [Link]
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]
Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. (n.d.). Academia.edu. Available at: [Link]
Katritzky, A. R., & Boulton, A. J. (Eds.). (2003). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
H3PO4 catalyzed one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4. (n.d.). Indian Academy of Sciences. Available at: [Link]
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Medicinal Chemistry. Available at: [Link]
Selvam, T. P., & Perumal, P. T. (2006). Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction. Canadian Journal of Chemistry, 84(10), 1324-1329. Available at: [Link]
Nicolaou, K. C., et al. (2008). 3-(1-Phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide. Molbank, 2008(3), M573. Available at: [Link]
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Bagade, M. B., & Ghiya, B. J. (1991). Reaction in oximes of 2-hydroxyacetophenone, chalcone, flavanone and flavone. Oriental Journal of Chemistry, 7(3), 158-163. Available at: [Link]
3-(1-Phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide. (2008). ResearchGate. Available at: [Link]
Deoxygenation of various N-oxides. (n.d.). ResearchGate. Available at: [Link]
recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). Arkivoc. Available at: [Link]
Claisen Schmidt Reaction Virtual Lab. (n.d.). PraxiLabs. Available at: [Link]
Lee, S., et al. (2021). Highly Chemoselective Deoxygenation of N-Heterocyclic N-Oxides Using Hantzsch Esters as Mild Reducing Agents. The Journal of Organic Chemistry, 86(3), 2876–2894. Available at: [Link]
Deoxygenation of N-oxides. (n.d.). ResearchGate. Available at: [Link]
D'yakonov, V. A., et al. (1982). Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2, (6), 757-763. Available at: [Link]
Claisen-Schmidt Condensation. (n.d.). SynArchive. Available at: [Link]
Davis, M., & Elix, J. A. (1969). Reactivity of 1,2-benzisoxazole 2-oxides. Journal of the Chemical Society, Perkin Transactions 1, 213-217. Available at: [Link]
Cyclization of 2'-hydroxychalcones to flavones using ammonium iodide as an iodine source - An eco-friendly approach. (2014). ResearchGate. Available at: [Link]
Kumar, S., et al. (2013). Iodine(III)-mediated [3 + 2] cyclization for one-pot synthesis of benzo[d]isoxazole-4,7-diols in aqueous medium. The Journal of Organic Chemistry, 78(17), 8386–8395. Available at: [Link]
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules, 28(18), 6608. Available at: [Link]
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. (n.d.). Molecules. Available at: [Link]
Cyclization of α-Oxo-oximes to 2-Substituted Benzoxazoles. (2003). ResearchGate. Available at: [Link]
Al-Azmi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (2021). Scientific Reports, 11(1), 2200. Available at: [Link]
Zhao, D.-Y., et al. (2012). Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. Synthesis, 44(6), 927-933. Available at: [Link]
Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[2][5][10]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. (2022). Frontiers in Chemistry, 10, 989136. Available at: [Link]
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2023). Tropical Journal of Natural Product Research, 7(11), 5220-5226. Available at: [Link]
Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (2020). Egyptian Journal of Chemistry, 63(10), 3749-3758. Available at: [Link]
(E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. (2008). ResearchGate. Available at: [Link]
Application Notes and Protocols for the Hypervalent Iodine Mediated Synthesis of Benzisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials....
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. Traditional synthetic routes to this core often require harsh conditions, multi-step procedures, or the use of toxic heavy metal oxidants. This application note provides a comprehensive guide to the synthesis of benzisoxazole derivatives utilizing hypervalent iodine(III) reagents. These reagents, such as Phenyliodine(III) diacetate (PIDA) and (bis(trifluoroacetoxy)iodo)benzene (PIFA), offer a mild, efficient, and environmentally benign alternative for constructing the benzisoxazole ring system through oxidative cyclization pathways. This document details the underlying mechanistic principles, provides validated experimental protocols, and explores the scope and limitations of this powerful synthetic strategy, offering researchers a practical guide to implementation.
Introduction: The Significance of Benzisoxazoles and Hypervalent Iodine Reagents
Benzisoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticonvulsant, antipsychotic, antimicrobial, and anticancer properties. The development of efficient and sustainable synthetic methodologies to access this important heterocyclic core is therefore of paramount importance.
Hypervalent iodine compounds have emerged as powerful tools in modern organic synthesis, acting as versatile and eco-friendly oxidizing agents.[1][2][3] Their reactivity often mirrors that of transition metals, but they offer the advantages of being metal-free, readily available, and generally possessing low toxicity.[4][5] Reagents like PIDA and PIFA are particularly effective in mediating a variety of oxidative transformations, including the intramolecular cyclization of suitably functionalized precursors to form heterocyclic rings.[6][7][8]
This guide focuses on the application of these reagents in the synthesis of benzisoxazoles, a transformation that leverages their ability to facilitate N-O bond formation under mild conditions.
Mechanistic Insights: The Oxidative Cyclization Pathway
The hypervalent iodine-mediated synthesis of benzisoxazoles typically proceeds via an intramolecular oxidative cyclization of ortho-hydroxyaryl oximes or related precursors. The generally accepted mechanism involves the activation of the oxime hydroxyl group by the hypervalent iodine reagent, converting it into a good leaving group and facilitating the subsequent nucleophilic attack of the phenoxide to form the N-O bond.
A critical aspect of this chemistry is the potential for a competitive reaction pathway, the Beckmann rearrangement, which leads to the formation of isomeric benzoxazoles.[9] The reaction conditions can often be tuned to favor one pathway over the other.
Below is a generalized mechanistic scheme illustrating the divergent pathways:
Figure 1: Generalized mechanism for hypervalent iodine mediated synthesis of benzisoxazoles.
The regiochemical outcome is highly dependent on the substrate and reaction conditions. Anhydrous conditions tend to favor the N-O bond formation to yield benzisoxazoles, whereas the presence of nucleophiles or specific reagents can promote the Beckmann-type rearrangement to afford benzoxazoles.[10]
Featured Hypervalent Iodine Reagents
Several hypervalent iodine(III) reagents are commonly employed for the synthesis of benzisoxazoles. The choice of reagent can influence reaction efficiency and selectivity.
Reagent
Structure
Common Name
Key Characteristics
Phenyliodine(III) diacetate
PhI(OAc)₂
PIDA
A versatile and commercially available solid, often used in a variety of solvents.[11]
(Bis(trifluoroacetoxy)iodo)benzene
PhI(OCOCF₃)₂
PIFA
A more powerful oxidizing agent than PIDA due to the electron-withdrawing trifluoroacetate groups.
[Hydroxy(tosyloxy)iodo]benzene
PhI(OH)OTs
Koser's Reagent
A stable, crystalline solid, particularly effective for generating nitrile oxides from aldoximes for subsequent cycloadditions.[12]
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of benzisoxazole derivatives. Optimization of reaction conditions (e.g., solvent, temperature, reaction time) may be necessary for specific substrates.
Protocol 1: PIDA-Mediated Synthesis of 3-Arylbenzisoxazoles from ortho-Hydroxyaryl Ketoximes
This protocol describes a general procedure for the cyclization of ortho-hydroxyaryl ketoximes to the corresponding 3-substituted benzisoxazoles using Phenyliodine(III) diacetate (PIDA).
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Rotary evaporator
Standard laboratory glassware and magnetic stirrer
Procedure:
To a stirred solution of the ortho-hydroxyaryl ketoxime (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add Phenyliodine(III) diacetate (PIDA) (1.1 mmol) in one portion.
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to reduce any unreacted PIDA.
Add saturated aqueous sodium bicarbonate solution (10 mL) to neutralize any acetic acid byproduct.
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel (using a suitable eluent system, e.g., hexane/ethyl acetate) to afford the desired 3-arylbenzisoxazole.
Protocol 2: PIFA-Mediated Synthesis of Benzisoxazoles
This protocol utilizes the more reactive (bis(trifluoroacetoxy)iodo)benzene (PIFA) and may be suitable for less reactive substrates.
Standard laboratory glassware and magnetic stirrer
Procedure:
In a round-bottom flask, dissolve the ortho-hydroxyaryl oxime (1.0 mmol) in anhydrous acetonitrile (10 mL).
Cool the solution to 0 °C in an ice bath.
Add (Bis(trifluoroacetoxy)iodo)benzene (PIFA) (1.1 mmol) portion-wise over 5 minutes.
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
Extract the mixture with ethyl acetate (3 x 15 mL).
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
Filter and concentrate the solution under reduced pressure.
Purify the residue by silica gel column chromatography to yield the pure benzisoxazole derivative.
Reaction Scope and Substrate Considerations
The hypervalent iodine-mediated synthesis of benzisoxazoles is compatible with a wide range of functional groups on both the aryl ring of the precursor and the substituent at the oxime carbon.
Electron-donating groups on the ortho-hydroxyaryl ring generally facilitate the reaction by increasing the nucleophilicity of the phenoxide.
Electron-withdrawing groups can also be tolerated, although they may require longer reaction times or more forceful conditions.
The nature of the R group on the oxime can influence the reaction rate and yield. Both alkyl and aryl substituents are generally well-tolerated.
The following table summarizes representative examples found in the literature, showcasing the versatility of this methodology.
IBD: Iodobenzene diacetate, another name for PIDA.
Troubleshooting and Key Considerations
Formation of Benzoxazole Byproduct: As discussed, the Beckmann rearrangement to form the isomeric benzoxazole is a potential side reaction. To minimize this, ensure strictly anhydrous reaction conditions. The choice of solvent can also be critical; non-polar aprotic solvents like DCM often favor benzisoxazole formation.
Incomplete Reaction: If the reaction stalls, consider using a more powerful hypervalent iodine reagent (e.g., switching from PIDA to PIFA), increasing the reaction temperature, or extending the reaction time.
Purification: The iodobenzene byproduct generated from the hypervalent iodine reagent is typically non-polar and can often be easily separated from the more polar benzisoxazole product by silica gel chromatography.
Conclusion
The use of hypervalent iodine reagents provides a powerful and practical approach for the synthesis of benzisoxazole derivatives.[6] These methods are characterized by their mild reaction conditions, operational simplicity, and tolerance of a broad range of functional groups. By understanding the underlying mechanistic principles and following the detailed protocols provided, researchers can effectively utilize this chemistry to access a diverse array of benzisoxazole-containing molecules for applications in drug discovery and materials science. The continued development of catalytic variants of these reactions promises to further enhance the sustainability and utility of this important synthetic transformation.[4][13]
References
Dohi, T., Sasa, H., Mori, K., Kikushima, K., & Kita, Y. (2022). μ-Oxo-Hypervalent-Iodine-Catalyzed Oxidative C-H Amination for Synthesis of Benzolactam Derivatives. Chemical & Pharmaceutical Bulletin, 70(2), 106-110. [Link]
FAO AGRIS. (2015).
Singh, F. V., & Wirth, T. (2022). Progress in organocatalysis with hypervalent iodine catalysts. Chemical Society Reviews, 51(18), 8101-8141. [Link]
Arkivoc. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
Yoshimura, A., & Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]
Koleda, O., Broese, T., Noetzel, J., Roemelt, M., Suna, E., & Francke, R. (2017). Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine. The Journal of Organic Chemistry, 82(21), 11669–11681. [Link]
Chemical Communications. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 47(30), 8331-8333. [Link]
Patel, O. P. S., Anand, D., Maurya, R. K., Kant, R., & Yadav, P. P. (2015). Substrate Controlled Synthesis of Benzisoxazole and Benzisothiazole Derivatives via PhI(OAc)2-Mediated Oxidation Followed by Intramolecular Oxidative O-N/S-N Bond Formation. The Journal of Organic Chemistry, 81(1), 358-365. [Link]
Song, X., et al. (2025). PIFA-Mediated Ring-Opening/Coupling Reaction of Benzoxazoles: Access to 2-Hydroxy Diarylureas. Synlett.
Yoshimura, A., & Zhdankin, V. V. (2020). Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions. Synthesis, 52(16), 2291-2304. [Link]
Beilstein Journal of Organic Chemistry. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 1248-1299. [Link]
Yoshimura, A., & Zhdankin, V. V. (2017). Oxidative cyclizations of oximes using hypervalent iodine reagents. Arkivoc, 2017(1), 99-116.
ResearchGate. (n.d.). Synthesis of the 2,1-benzisoxazole 11.
Semantic Scholar. (2022).
Kumar, R., et al. (2025). Recent progress in hypervalent iodine chemistry. Arkivoc.
Laboratory of Advanced Technologies for Organic Synthesis. (2017).
Kumar, R., Bhardwaj, V., & Prakash, O. (2020). Hypervalent Iodine(III) Mediated Synthesis of 3-(β-Styryl)-2,1-benzisoxazoles. Indian Journal of Heterocyclic Chemistry, 30(1), 87-92.
Dohi, T., et al. (2023). Efficient Metal-Free Oxidative C–H Amination for Accessing Dibenzoxazepinones via μ-Oxo Hypervalent Iodine Catalysis. Molecules, 28(20), 7056. [Link]
Beilstein Journal of Organic Chemistry. (2024). Hypervalent iodine-mediated cyclization of bishomoallylamides to prolinols.
ResearchGate. (2025). PIFA-Mediated Ring-Opening/Coupling Reaction of Benzoxazoles: Access to 2-Hydroxy Diarylureas.
ResearchGate. (n.d.). Scheme 2. PIFA promoted synthesis of benz(oxa)
Du, L.-H., & Wang, Y.-G. (2007). A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant. Synthesis, 2007(5), 675-678. [Link]
In: Hypervalent Iodine(III) Reagents in the Synthesis of Heterocyclic Compounds.
The Journal of Organic Chemistry. (2021).
ResearchGate. (2004). Cyclization of α‐Oxo‐oximes to 2‐Substituted Benzoxazoles.
Semantic Scholar. (2020).
Sun, H., & Li, Z. (2016). Hypervalent iodine reagents for heterocycle synthesis and functionalization. Drug Design, Development and Therapy, 10, 2739–2753. [Link]
ResearchGate. (n.d.). Koser's Reagent Mediated Oxidation of Aldoximes: Synthesis of Isoxazolines by 1,3-Dipolar Cycloadditions.
Chemical Communications. (2014).
ResearchGate. (n.d.). Cyclization of ??-Oxo-oximes to 2-Substituted Benzoxazoles.
Wirth, T. (2005). Hypervalent iodine chemistry in synthesis: scope and new directions. Angewandte Chemie International Edition, 44(24), 3656-65. [Link]
The Journal of Organic Chemistry. (2021).
Molecules. (2018). Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts.
ResearchGate. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents.
Semantic Scholar. (n.d.).
Enamine. (n.d.). Koser's reagent.
Beilstein Journals. (2018). Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis.
Organic Chemistry Portal. (n.d.). Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans.
Fragment-based drug discovery (FBDD) using benzisoxazole cores
Application Note: Fragment-Based Drug Discovery (FBDD) Using Benzisoxazole Cores Executive Summary Fragment-based drug discovery (FBDD) has revolutionized the identification of novel therapeutics by screening low-molecul...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Fragment-Based Drug Discovery (FBDD) Using Benzisoxazole Cores
Executive Summary
Fragment-based drug discovery (FBDD) has revolutionized the identification of novel therapeutics by screening low-molecular-weight libraries to find highly efficient, albeit weakly binding, chemical starting points. Within this paradigm, the benzisoxazole core has emerged as a "privileged scaffold" in medicinal chemistry[1]. This application note provides an in-depth, self-validating experimental blueprint for utilizing benzisoxazole-focused fragment libraries. By examining validated case studies in oncology (Hsp90 and PHGDH), we elucidate the mechanistic causality behind experimental choices and provide a robust protocol for hit-to-lead optimization.
Mechanistic Rationale: The "Privileged" Nature of Benzisoxazole
In FBDD, fragments must possess high ligand efficiency (LE) and strictly adhere to the "Rule of Three" (Molecular Weight < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). Benzisoxazole (1,2-benzisoxazole) perfectly satisfies these physicochemical constraints while offering unique structural advantages[1]:
Dual Interaction Modalities: The bicyclic structure fuses a hydrophobic aromatic ring with a polar isoxazole ring. The adjacent oxygen and nitrogen heteroatoms allow the core to act as a versatile hydrogen-bond acceptor, while the aromatic system readily participates in
Rigidity and Vector Predictability: The rigid, planar nature of the benzisoxazole core minimizes entropic penalties upon binding. Furthermore, it presents multiple, highly predictable functionalization vectors (C-3 through C-7) for subsequent fragment growing[2].
Target-Specific Mechanistic Insights
Case Study 1: Hsp90 Inhibition (Oncology)
Heat shock protein 90 (Hsp90) is a molecular chaperone critical for tumor survival. FBDD campaigns have successfully identified benzisoxazole derivatives that bind directly to the ATP-binding pocket of Hsp90[3]. Crystallographic data confirms that the benzisoxazole core establishes a critical interaction with the Asp93 residue[3]. Because the initial fragment binding mode was highly stable, structure-based fragment growing allowed researchers to optimize micromolar hits into sub-nanomolar lead compounds, improving affinity by over 1,000,000-fold with the addition of only six heavy atoms[4].
Case Study 2: PHGDH Inhibition (Metabolic Oncology)
Phosphoglycerate dehydrogenase (PHGDH) regulates the serine synthesis pathway and is frequently amplified in breast cancer[2]. FBDD screening identified 3-hydroxybenzisoxazole as a fragment that stabilizes PHGDH by forming a hydrogen bond with Ser211[2]. Mechanistic analysis of the crystal structure revealed an adjacent, unoccupied hydrophobic pocket. By substituting the benzisoxazole core at the C-6 position with a chloro-group, researchers successfully filled this pocket, significantly improving the binding affinity (
Fig 1. Mechanistic pathways of benzisoxazole core binding and target-specific optimization.
The Self-Validating FBDD Protocol
Because fragments bind weakly (typically in the
to range), screening techniques are pushed to their absolute limits, resulting in a high risk of false positives[5]. To ensure trustworthiness, the following protocol is designed as a self-validating system using cascading, orthogonal biophysical assays.
Step 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
Causality: Traditional biochemical assays fail to detect weak fragment interactions. DSF is utilized because it measures the thermodynamic stabilization of the target protein upon ligand binding, independent of enzymatic function[2].
Methodology:
Prepare a master mix of purified target protein (e.g., 2-5
) and SYPRO Orange dye in a compatible buffer.
Dispense into 384-well plates containing the benzisoxazole fragment library (final fragment concentration: 1-5 mM; DMSO
5%).
Perform a thermal melt from 20°C to 95°C using a real-time PCR machine.
Validation: A positive hit is defined as a reproducible shift in melting temperature (
standard deviations above the DMSO control).
Step 2: Orthogonal Validation via Isothermal Titration Calorimetry (ITC)
Causality: High fragment concentrations in DSF can cause non-specific aggregation, yielding false positives[5]. ITC is mandatory here because it measures the exact heat released/absorbed during binding in solution, providing direct thermodynamic causality (enthalpy ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
, entropy ) and confirming 1:1 stoichiometry without fluorescent reporters.
Methodology:
Load the sample cell with the target protein (50-100
).
Titrate the validated benzisoxazole hit (1-5 mM) from the syringe in 2
injection increments.
Validation: Extract the exact dissociation constant (
). Discard any hits that show non-saturating, linear heat signatures (indicative of non-specific binding).
Step 3: Structural Elucidation via X-ray Crystallography
Causality: Knowing that a fragment binds is insufficient; you must know how it binds to direct chemical synthesis. Benzisoxazole's rigid core makes it highly amenable to resolving clear electron density maps during fragment soaking[2].
Methodology:
Grow apo-protein crystals using sitting-drop vapor diffusion.
Soak the crystals in a cryoprotectant solution containing 10-50 mM of the validated benzisoxazole fragment for 1 to 24 hours.
Flash-freeze and collect high-resolution X-ray diffraction data.
Validation: Confirm the exact spatial orientation (pose) in the target pocket.
Causality: By analyzing the crystal structure, medicinal chemists identify adjacent unoccupied pockets. The benzisoxazole core provides multiple functionalization vectors to "grow" the molecule, adding heavy atoms that exponentially increase affinity while maintaining the original binding pose[4].
Methodology: Synthesize substituted benzisoxazole derivatives (e.g., adding halogens or alkyl groups) and feed them back into Step 2 (ITC) and Step 3 (X-ray) to validate the new interactions.
Fig 2. Self-validating FBDD workflow for screening and optimizing benzisoxazole libraries.
Quantitative Data Summary
The following table summarizes the quantitative binding data of benzisoxazole fragments and their optimized derivatives across key oncology targets, demonstrating the massive gains in affinity achievable through structure-guided fragment growing.
[1] Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH.
URL:
[2] Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer. Oncotarget.
URL:
[6] Advances in the discovery and development of heat-shock protein 90 inhibitors for cancer treatment. PMC - NIH.
URL:
[3] Discovery of Benzisoxazoles as Potent Inhibitors of Chaperone Heat Shock Protein 90. Journal of Medicinal Chemistry - ACS Publications.
URL:
[5] Benzisoxazole: A privileged scaffold for medicinal chemistry. ResearchGate.
URL:
[4] Fragment-Based Drug Discovery Applied to Hsp90. Discovery of Two Lead Series with High Ligand Efficiency. Journal of Medicinal Chemistry - ACS Publications.
URL:
[7] Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
URL:
Strategic Functionalization of the 3-(1H-pyrazol-4-yl)-1,2-benzoxazole Scaffold
Topic: Functionalization of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole at N-1 position Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists and Process Development Scientists[1] A Precision Guide...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Functionalization of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole at N-1 position
Content Type: Application Note & Protocol Guide
Audience: Senior Medicinal Chemists and Process Development Scientists[1]
A Precision Guide for N-1 Targeting in Drug Discovery
Executive Summary & Chemical Logic
The 3-(1H-pyrazol-4-yl)-1,2-benzoxazole scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., targeting JAK, FLT3, or Aurora kinases).[1] This moiety combines the lipophilic, rigid benzisoxazole core with the hydrogen-bond donor/acceptor capabilities of the pyrazole ring.[1]
The Synthetic Advantage: Unlike 3-substituted pyrazoles, which suffer from N-1 vs. N-2 regioselectivity challenges due to asymmetric tautomerism, the 4-substituted pyrazole in this scaffold possesses a pseudo-axis of symmetry regarding the nitrogen atoms.[1] While the benzisoxazole substituent itself is non-symmetric, the rotation around the C(pyrazole)-C(benzisoxazole) bond typically renders the N-1 and N-2 positions chemically equivalent in the unsubstituted tautomer.[1] Consequently, functionalization at the pyrazole nitrogen yields a single regioisomer, simplifying purification and structural validation.
Critical Reactivity Profile:
Acidity: The pyrazole NH is moderately acidic (
in DMSO).
Nucleophilicity: Upon deprotonation, the pyrazolate anion is a potent ambident nucleophile, but N-alkylation is kinetically and thermodynamically favored over C-alkylation or reaction at the benzisoxazole nitrogen.[1]
Stability Warning: The 1,2-benzoxazole (indoxazole) ring contains a labile N-O bond. Avoid strong reducing conditions (e.g.,
, ) or harsh nucleophilic conditions that could trigger Kemp elimination or isoxazole ring opening.
Reaction Pathways & Decision Matrix
The following decision tree illustrates the primary functionalization strategies based on the desired substituent (
).
Figure 1: Strategic decision matrix for N-1 functionalization based on target moiety.
Best for: Primary alkyl halides, benzyl bromides, and functionalized linkers.
Rationale: While Sodium Hydride (NaH) is commonly used, it is often overkill for pyrazoles and poses a risk of ring-opening the benzisoxazole. Cesium Carbonate (
) in DMF provides a milder, highly efficient deprotonation system that minimizes side reactions and tolerates sensitive functional groups.
Protocol:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(1H-pyrazol-4-yl)-1,2-benzoxazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Base Addition: Add
(1.5 – 2.0 equiv) in a single portion. The suspension may turn slightly yellow, indicating deprotonation.
Activation: Stir at room temperature for 15 minutes to ensure formation of the pyrazolate anion.
Best for: Introducing phenyl, pyridyl, or other aromatic rings directly onto the nitrogen.[1]
Rationale: Traditional Buchwald-Hartwig amination can be challenging with pyrazoles due to catalyst poisoning.[1] The Chan-Lam coupling uses Copper(II) and aryl boronic acids under aerobic conditions.[1] It is the "Gold Standard" for azole N-arylation due to its mildness and functional group tolerance.[1]
Solvent: Add anhydrous Dichloromethane (DCM) or 1,4-Dioxane (0.1 M). DCM is preferred for room temperature reactions; Dioxane for heating.
Atmosphere: Cap the vial loosely or attach an oxygen balloon (1 atm). The reaction requires oxygen to re-oxidize Cu(I) to Cu(II) if catalytic, or to facilitate the cycle. Open-air stirring is often sufficient for stoichiometric runs.[1]
Reaction: Stir vigorously at room temperature for 16–24 hours. The mixture will typically turn a deep blue/green color.[1]
Workup:
Filter the mixture through a pad of Celite to remove copper salts.[1] Rinse with EtOAc.
Wash the filtrate with
(10% aq) or EDTA solution to chelate residual copper (indicated by blue aqueous layer).
Dry organic phase, concentrate, and purify via chromatography.
Method C: Aza-Michael Addition
Best for: Creating soluble propionate esters, nitriles, or amides.
Protocol:
Mix: Dissolve scaffold (1.0 equiv) in Acetonitrile (MeCN) .
Catalyst: Add DBU (0.1 – 0.5 equiv).
Acceptor: Add the Michael Acceptor (e.g., Ethyl acrylate, Acrylonitrile) (1.5 equiv).
Conditions: Heat to 50–80°C. Reaction is typically fast (1–3 hours).
Workup: Evaporate solvent directly and purify. (Aqueous workup often unnecessary if DBU is removed via silica plug).
Analytical Validation & QC
Validating the N-1 substitution (vs. potential O-alkylation or ring degradation) is critical.[1]
Analytical Method
Expected Observation for N-1 Product
1H NMR
Diagnostic Shift: The pyrazole C-3 and C-5 protons (previously equivalent or broad) will split into distinct signals.[1] The N-CH proton signal usually appears between 3.8 – 5.5 ppm depending on R.
13C NMR
N-C Coupling: Observation of the N-alkyl carbon signal (typically 30-60 ppm).[1]
NOESY / ROESY
Regio-confirmation: Strong NOE correlation between the new N-alkyl protons and the adjacent pyrazole C-5 proton (and potentially the benzisoxazole C-3 substituents if conformation allows).[1]
LC-MS
Mass Shift: [M+H]+ corresponding to Product. Fragmentation: Clean loss of the alkyl group is often observed.[1]
Mechanistic Visualization: Chan-Lam Cycle
Understanding the oxidative cycle helps in troubleshooting low yields (often due to moisture or lack of oxygen).[1]
Figure 2: Simplified catalytic cycle for Chan-Lam N-arylation.[1]
Application Note: Preparation of 3-(1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide Intermediates
This Application Note and Protocol guide details the synthesis of 3-(1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide intermediates . This scaffold is a critical pharmacophore in medicinal chemistry, particularly for kinase in...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the synthesis of 3-(1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide intermediates . This scaffold is a critical pharmacophore in medicinal chemistry, particularly for kinase inhibitors (e.g., GRK-2, GRK-5) and antipsychotic agents.
The guide prioritizes the Hypervalent Iodine (III) mediated oxidative cyclization pathway, which is the current "gold standard" for accessing the 2-oxide oxidation state selectively over the parent benzisoxazole.
[1]
Abstract & Strategic Overview
The 1,2-benzisoxazole 2-oxide ring system (often referred to as an indoxazene N-oxide) represents a unique electronic environment compared to its reduced parent heterocycle. The introduction of a pyrazol-4-yl moiety at the C3 position creates a bi-heteroaryl scaffold with high potential for hydrogen bonding and pi-stacking interactions in protein active sites.
Synthetic Challenge: Direct ring closure to the N-oxide is challenging using traditional base-mediated cyclization of oximes (which typically yields the unoxidized benzisoxazole via nucleophilic displacement).
The Solution: This protocol utilizes (Diacetoxyiodo)benzene (DIB) (also known as PIDA) to effect an oxidative radical-polar crossover cyclization. This method is mild, metal-free, and highly selective for the N-oxide state.
Critical Considerations for the "1H-Pyrazole" Moiety
The user specified 1H-pyrazol-4-yl (unsubstituted nitrogen). The free N-H of the pyrazole is incompatible with the oxidative conditions and lithiation steps described below.
Expert Insight: You must use a protecting group (PG) on the pyrazole nitrogen (e.g., THP, SEM, or PMB) during the scaffold assembly. This guide incorporates a Tetrahydropyranyl (THP) protection strategy, which is easily removed in the final step.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into three logical phases:
Scaffold Assembly: Coupling the pyrazole and benzene fragments to form a ketone.
Functionalization: Conversion of the ketone to the oxime.[1][2][3]
Oxidative Cyclization: Ring closure to the N-oxide.
Figure 1: Strategic synthetic pathway utilizing a lithiation-oxidation sequence followed by hypervalent iodine cyclization.[4]
Rationale: We avoid Friedel-Crafts acylation here because pyrazole acid chlorides can be unstable and the regioselectivity on the phenol can be poor. The lithiation-addition route is cleaner for this specific bi-aryl system.
Reagents:
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (Commercially available or prepared from 4-bromopyrazole + DHP).
2-(Benzyloxy)benzaldehyde.
n-Butyllithium (2.5 M in hexanes).
Manganese Dioxide (MnO2) (Activated).
Palladium on Carbon (10% Pd/C).
Protocol:
Lithiation & Addition:
In a flame-dried flask under Argon, dissolve the bromopyrazole (10 mmol) in anhydrous THF (50 mL). Cool to -78°C .
Add n-BuLi (11 mmol) dropwise. Stir for 30 min at -78°C to form the lithiated species.
Add 2-(benzyloxy)benzaldehyde (10 mmol) in THF (10 mL) slowly.
Stir at -78°C for 1 h, then warm to RT. Quench with sat. NH4Cl. Extract with EtOAc, dry (Na2SO4), and concentrate to yield the secondary alcohol.
Oxidation:
Dissolve the crude alcohol in CH2Cl2 (100 mL). Add activated MnO2 (10 equiv).
Stir at reflux for 4–12 h (monitor by TLC). Filter through Celite to remove solids. Concentrate to yield the protected ketone.
Debenzylation (Phenol Release):
Dissolve the ketone in MeOH (50 mL). Add 10% Pd/C (10 wt%).
Stir under H2 balloon (1 atm) for 2–4 h. Note: Monitor closely to avoid reducing the ketone or the pyrazole double bonds.
Filter and concentrate. Purify via flash chromatography (Hexane/EtOAc) to obtain the yellow solid (2-Hydroxyphenyl)(1-THP-pyrazol-4-yl)methanone .
Add Pyridine (7.5 mmol, 1.5 equiv) to buffer the HCl.
Reflux the mixture for 2–4 hours.
Workup: Remove EtOH under vacuum. Resuspend residue in water/EtOAc. The oxime often precipitates as a solid at the interface or stays in the organic layer. Wash with water, dry, and concentrate.
Note: You will likely obtain a mixture of E and Z isomers. Do not separate them. The oxidative cyclization step works on both (or allows equilibration).
Mechanism: The reaction proceeds via the formation of an acetoxy-iodonium intermediate on the oxime oxygen, followed by intramolecular nucleophilic attack by the phenol oxygen (or radical coupling).
Protocol:
Suspend the Oxime (2 mmol) in Dichloromethane (CH2Cl2) (25 mL).
Dissolve the THP-protected intermediate in MeOH (10 mL).
Add 4M HCl in Dioxane (1 mL) or catalytic p-TsOH.
Stir at RT for 1–2 hours.
Neutralize with solid NaHCO3, filter, and concentrate.
Recrystallize from EtOH/Water if necessary.
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Low Yield in Cyclization
Moisture in solvent
DIB is sensitive to moisture. Use anhydrous CH2Cl2.
Formation of Parent Benzisoxazole (No Oxide)
Over-reduction or wrong mechanism
Ensure temperature is kept low (0°C) initially. Avoid using metallic oxidants (like Pb(OAc)4) which can favor the deoxy product. Stick to DIB.
Incomplete Oxime Formation
Steric hindrance of Pyrazole
Increase reflux time (up to 12h) or use microwave irradiation at 80°C for 30 mins.
Decomposition during Deprotection
N-oxide instability to strong acid
The N-oxide bond is generally stable to acid, but if yield drops, switch to milder deprotection: Pyridinium p-toluenesulfonate (PPTS) in EtOH at 55°C.
References
Primary Synthetic Method (DIB Cyclization)
Koutentis, P. A., et al. "3-(1-Phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide."[4] Molbank, 2008, M573.
Significance: Establishes the DIB/CH2Cl2 protocol specifically for pyrazolyl-benzisoxazole N-oxides.
Mechanistic Insight (Hypervalent Iodine)
Alternative [3+2] Cycloaddition Route
Dubrovskiy, A. V., & Larock, R. C.[5] "Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes." Organic Letters, 2010, 12(6), 1180–1183.
Significance: Provides an alternative route if the oxidative cyclization fails, though less direct for the N-oxide.
Biological Context (Kinase Inhibition)
Cho, S. Y., et al. "Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives..." Bioorganic & Medicinal Chemistry Letters, 2013, 23(24), 6711-6716.
Significance: Validates the "pyrazol-4-yl" moiety as a critical kinase pharmacophore.
Technical Support Center: Synthesis of 3-(1H-Pyrazol-4-yl)-1,2-benzoxazoles
Welcome to the technical support center for the synthesis of 3-(1H-pyrazol-4-yl)-1,2-benzoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of thi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3-(1H-pyrazol-4-yl)-1,2-benzoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific cyclization reaction. Here, we will address common challenges and provide in-depth, field-proven insights to help you improve your reaction yields and obtain high-purity products.
The synthesis of 3-(1H-pyrazol-4-yl)-1,2-benzoxazoles is a crucial step in the development of various pharmacologically active compounds. However, the cyclization to form the 1,2-benzoxazole ring can be challenging, often leading to suboptimal yields and the formation of undesired side products. This guide provides a structured approach to troubleshooting and optimizing this key synthetic transformation.
This section addresses specific issues you may encounter during the synthesis of 3-(1H-pyrazol-4-yl)-1,2-benzoxazoles, providing explanations for the underlying causes and actionable solutions.
Question 1: My cyclization reaction is resulting in a low yield of the desired 3-(1H-pyrazol-4-yl)-1,2-benzoxazole. What are the likely causes and how can I improve it?
Answer:
Low yields in the formation of the 1,2-benzoxazole ring often stem from several factors, primarily related to the stability of intermediates and the competition with side reactions. The two main strategies for forming the 1,2-benzoxazole core are through C-O bond formation from an o-substituted aryloxime or N-O bond formation from an o-hydroxyaryl oxime.
Common Causes and Solutions:
Incomplete Oxime Formation: The initial step of forming the oxime precursor from the corresponding ketone is critical. Ensure this reaction goes to completion before proceeding to the cyclization step. Monitor the reaction by TLC or LC-MS. If starting material remains, consider increasing the reaction time, temperature, or the equivalents of hydroxylamine.
Suboptimal Base Selection for C-O Bond Formation: When starting from an o-haloaryl pyrazolyl ketone followed by oximation, the choice of base for the subsequent intramolecular nucleophilic substitution is crucial.
Weak bases (e.g., K₂CO₃): May not be strong enough to deprotonate the oxime hydroxyl group efficiently, leading to slow or incomplete reaction.
Strong bases (e.g., NaH, t-BuOK): While effective at deprotonation, they can promote side reactions. A careful screening of bases is recommended.
Side Reactions:
Beckmann Rearrangement: A common side reaction during the cyclization of oximes, especially under acidic conditions or with certain activating agents for the oxime hydroxyl group. This rearrangement leads to the formation of a benzoxazole isomer. To minimize this, ensure basic or neutral conditions for the cyclization.
Kemp Elimination: For 3-substituted 1,2-benzoxazoles, deprotonation at the C-3 position can lead to ring-opening and the formation of a salicylonitrile derivative. This is more likely with strong, non-nucleophilic bases. Using a milder base or a different synthetic route might be necessary.
Poor Leaving Group (for C-O bond formation): If your precursor is an o-substituted aryl oxime, the leaving group on the aromatic ring must be sufficiently activated. Halogens (F, Cl, Br, I) are common leaving groups. Fluorine is often the most effective due to its high electronegativity, promoting nucleophilic aromatic substitution.
Inefficient Dehydration (for N-O bond formation): When starting from an o-hydroxyaryl pyrazolyl oxime, the cyclization is a formal dehydration reaction. The oxime hydroxyl group needs to be converted into a good leaving group.
Activating Agents: Reagents like acetic anhydride, polyphosphoric acid (PPA), or phosphorus oxychloride can be used. However, these can also promote the Beckmann rearrangement.
Oxidative Cyclization: An alternative is the use of oxidizing agents like diacetoxyiodobenzene (DIB), which can promote the cyclization of an o-hydroxyaryl oxime to the corresponding 1,2-benzoxazole.[1] One reported synthesis of a similar compound, 3-(1-phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide, utilized DIB for the oxidative cyclization of the corresponding oxime, achieving a 61% yield.[1]
Experimental Workflow for Optimization:
Caption: Troubleshooting workflow for low cyclization yield.
Question 2: I am observing a significant amount of a side product with a similar mass to my desired product. How can I identify and minimize its formation?
Answer:
The most likely side product with a similar mass is an isomer, which in this context is often the result of a Beckmann rearrangement. This rearrangement is particularly problematic when attempting to activate the oxime hydroxyl group for N-O bond formation.
Identification:
NMR Spectroscopy: The ¹H and ¹³C NMR spectra of the 1,2-benzoxazole and its benzoxazole isomer will be distinct. Key differences will be observed in the chemical shifts of the aromatic protons and the quaternary carbon of the oxazole ring.
LC-MS/MS: Fragmentation patterns in mass spectrometry can help distinguish between the isomers.
Minimizing Beckmann Rearrangement:
Avoid Harsh Acidic Conditions: Strong acids can catalyze the Beckmann rearrangement. If using a dehydrating agent like PPA, consider milder alternatives.
Use of Neutral or Basic Conditions: For C-O bond formation, the use of a base is standard and generally avoids the Beckmann rearrangement.
Oxidative Cyclization: As mentioned previously, using an oxidant like diacetoxyiodobenzene (DIB) for the cyclization of an o-hydroxyaryl oxime can be an effective strategy to favor the desired N-O bond formation over rearrangement.[1]
Question 3: My starting materials are poorly soluble in the reaction solvent, leading to a heterogeneous mixture and poor conversion. What solvents are recommended?
Answer:
Poor solubility of reactants is a common hurdle. The choice of solvent can significantly impact reaction rates and yields by stabilizing intermediates and ensuring a homogeneous reaction environment.[2]
Recommended Solvents:
Polar Aprotic Solvents:
DMF (Dimethylformamide) and DMSO (Dimethyl Sulfoxide): These are excellent solvents for a wide range of organic molecules and are commonly used for nucleophilic aromatic substitution reactions.[2] They can effectively dissolve the starting materials and stabilize charged intermediates.
Acetonitrile: Another polar aprotic solvent that can be effective for intramolecular cyclizations.[2]
Ethereal Solvents:
Dioxane and THF (Tetrahydrofuran): These are often used in reactions involving strong bases like NaH.
Chlorinated Solvents:
DCM (Dichloromethane): Particularly useful for oxidative cyclizations using reagents like DIB, as it is relatively inert.[1]
Solvent Screening Protocol:
A parallel solvent screen is the most effective way to identify the optimal solvent for your specific substrate.
Q1: What is the general mechanism for the base-promoted cyclization to form a 1,2-benzoxazole?
A1: The base-promoted cyclization of an o-haloaryl oxime proceeds via an intramolecular nucleophilic aromatic substitution (SNAAr) mechanism.
Caption: Mechanism of base-promoted C-O cyclization.
Q2: Are there any "green" or more environmentally friendly methods for this synthesis?
A2: Yes, green chemistry approaches are being increasingly applied to heterocyclic synthesis. For the related synthesis of benzoxazoles, solvent-free conditions, often assisted by microwave irradiation or grinding, have proven effective and can lead to shorter reaction times and higher yields.[3] While specific examples for 3-(1H-pyrazol-4-yl)-1,2-benzoxazole are less common in the literature, exploring these techniques with your system could be a fruitful area for optimization. Using a recyclable catalyst is another green approach.[3]
Q3: How do I purify the final product?
A3: Purification of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole typically involves standard techniques:
Work-up: After the reaction is complete, a standard aqueous work-up is often performed to remove inorganic salts and highly polar impurities. This may involve quenching the reaction with water or a saturated solution of sodium bicarbonate, followed by extraction with an organic solvent like ethyl acetate.[4]
Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is typically effective.
Recrystallization: If a high-purity solid is obtained after chromatography, recrystallization from a suitable solvent system can be used for final purification.
This protocol is based on a reported method for a similar pyrazole-substituted 1,2-benzoxazole and is a good starting point for optimization.[1]
Synthesis of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole via Oxidative Cyclization of (2-Hydroxyphenyl)(1H-pyrazol-4-yl)methanone Oxime
Reaction Setup: To a suspension of (2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone oxime (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) in an ice bath, add diacetoxyiodobenzene (DIB) (1.0 eq).
Reaction: Stir the mixture magnetically. The reaction progress can be monitored by TLC (e.g., using a 3:1 mixture of petroleum ether/ethyl acetate as the mobile phase). The reaction is typically complete within 3 hours.
Work-up: Upon completion, evaporate the solvent under reduced pressure to obtain an oil or solid residue.
Purification: Purify the crude product by column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether or hexane) to afford the desired 3-(1H-pyrazol-4-yl)-1,2-benzoxazole.
Note: This is a general procedure and may require optimization for your specific substrate, particularly the stoichiometry of the oxidizing agent and the reaction time.
References
Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.).
Solvent effects and selection for benzoxazole formation reactions - Benchchem. (n.d.). BenchChem.
Kumar, A. (n.d.). Synthetic Strategies Towards Benzoxazole Ring Systems: A Review.
Nguyen, T. H. T., et al. (2021).
A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol - Benchchem. (n.d.). BenchChem.
Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters.
A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.).
Benzoxazole – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
Product Class 10: 1,2-Benzisoxazoles and Rel
Synthesis of some benzoxazole deriv
Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids - Beilstein Journals. (2016). Beilstein Journals.
The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - University of Pretoria. (n.d.).
Kotali, A. (2008). 3-(1-Phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide. Molbank.
Prakash, O., et al. (n.d.). Synthesis of Some New 2-(3-Aryl-1-phenyl-4-pyrazolyl)
General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. (2025). MDPI.
Optimization of the oxazole synthesis using the pre-catalyst 3a. a,b - ResearchGate. (n.d.).
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
Synthesis and Pharmacological Activities of Pyrazole Deriv
Practical Synthesis of Pyrazol-4-thiols - ChemRxiv. (2026). ChemRxiv.
benzoxazol-2-yl)
Synthesis and screening of fluoro substituted pyrazolyl benzoxazoles - PlumX. (n.d.).
A general mechanism for benzoxazole synthesis - ResearchGate. (n.d.).
Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies - PubMed. (2021). PubMed.
Synthesis and Characterization of New 1, 2, 4- (Triazine)
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radi
N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC. (2025).
Part 1: The Core Problem — Mechanistic Origins of N–O Bond Cleavage
Welcome to the 1,2-Benzisoxazole Synthesis Support Center . The 1,2-benzisoxazole core is a privileged pharmacophore found in numerous antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants (e.g., zonisamid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the 1,2-Benzisoxazole Synthesis Support Center . The 1,2-benzisoxazole core is a privileged pharmacophore found in numerous antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants (e.g., zonisamide)[1]. However, the inherent lability of the N–O bond presents a significant synthetic challenge.
This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you control, prevent, or purposefully utilize N–O bond cleavage in your workflows.
The N–O bond in 1,2-benzisoxazole is relatively weak and highly susceptible to two primary degradation pathways:
Base-Catalyzed Ring Opening (Kemp Elimination): First reported by Daniel S. Kemp, exposure to strong bases triggers the deprotonation of the C3 proton[1]. This initiates an E1cB-like electron cascade that cleaves the N–O bond, yielding a 2-hydroxybenzonitrile (salicylonitrile) byproduct[1][2].
Reductive Cleavage: Single-electron transfer or catalytic hydrogenation readily breaks the N–O bond, yielding amidines that subsequently hydrolyze into salicyl derivatives and indoles[3]. The susceptibility to reduction correlates negatively with the energy of the Lowest Unoccupied Molecular Orbital (ELUMO)[3].
Mechanistic pathway of base-catalyzed Kemp elimination vs. C3-substituted stability.
Part 2: Troubleshooting FAQs
Q1: My 1,2-benzisoxazole degrades into a nitrile byproduct under basic cross-coupling conditions. How do I stop this?A: You are observing Kemp elimination[1]. To prevent this, you must eliminate the causality: the abstraction of the acidic C3 proton.
Solution A (Chemical Modification): If your target allows, install a substituent at the C3 position (e.g., a methyl group). The presence of a C3-methyl group completely blocks N–O bond cleavage by removing the acidic proton, forcing the molecule to remain stable even under basic conditions[4][5].
Solution B (Condition Optimization): If the C3 position must remain unsubstituted, switch to milder bases (e.g., carbonates instead of alkoxides) and use less polar solvents, which are known to significantly slow the rate of Kemp elimination[2].
Q2: I am trying to synthesize the benzisoxazole core from an o-hydroxyaryl oxime, but my yields are terrible due to immediate degradation. What am I doing wrong?A: Traditional cyclizations via C–O bond formation often rely on basic conditions. Ironically, the base required to close the ring immediately degrades the newly formed 1,2-benzisoxazole via the Kemp elimination described above.
Solution: Switch to a neutral cyclization strategy. The Ph3P/DDQ system allows for the highly efficient conversion of 2-hydroxyaryl oximes to 1,2-benzisoxazoles at room temperature under strictly neutral conditions, bypassing base-induced degradation entirely[6][7]. (See Protocol 1 below).
Q3: I am trying to reduce a nitro group on the benzisoxazole aromatic ring, but the heterocycle opens up. What are the alternatives?A: The N–O bond is highly susceptible to reductive metabolism and chemical reduction[3]. Furthermore, electron-withdrawing groups (like your nitro group) actually increase the rate of reductive N–O cleavage by lowering the ELUMO[3].
Solution: Avoid strong, non-selective reducing conditions like Pd/C with H2. Instead, use chemoselective reductants like Tin(II) chloride (SnCl2) in ethanol, which can reduce nitro groups to amines without providing the single-electron transfer potential required to cleave the N–O bond.
Part 3: Quantitative Data Summary
Understanding the variables that influence N–O bond stability is critical for rational reaction design.
Protocol 1: Neutral Synthesis of 1,2-Benzisoxazoles (Avoiding Kemp Elimination)
This self-validating protocol uses the Ph3P/DDQ system to synthesize the core without basic degradation[6][7].
Causality: PPh3 activates the oxime oxygen by forming a phosphonium intermediate with DDQ. This transforms the hydroxyl into a superior leaving group, allowing the phenolate oxygen to attack the nitrogen. Because no external base is added, the pH remains neutral, preventing E1cB deprotonation at C3.
Step-by-Step Methodology:
Preparation: In an oven-dried flask under inert atmosphere (N2 or Ar), dissolve triphenylphosphine (PPh3, 2.50 mmol) in anhydrous dichloromethane (DCM, 10 mL).
Activation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.50 mmol) to the solution. Self-Validation Cue: The solution will immediately change color (typically deep red/brown), indicating the formation of the active Ph3P-DDQ complex.
Substrate Addition: Slowly add the o-hydroxyaryl oxime (1.00 mmol) to the stirring mixture.
Monitoring: Stir at room temperature (RT) for 1–2 hours. Monitor the reaction via TLC (e.g., 70:30 hexanes/ethyl acetate). The disappearance of the oxime spot confirms cyclization.
Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude residue directly via silica gel column chromatography to isolate the intact 1,2-benzisoxazole.
Protocol 2: Controlled N–O Cleavage for Hydroamination
In some advanced methodologies, the N–O bond cleavage is the intended reaction, such as using 1,2-benzisoxazole as an electrophilic nitrogen source for Cu-catalyzed hydroamination[2].
Causality: If 1,2-benzisoxazole undergoes background base-catalyzed Kemp elimination, it forms salicylonitrile. Salicylonitrile acts as a proton source that quenches the active copper catalyst, leading to unwanted alkene reduction. By using a syringe pump, the concentration of 1,2-benzisoxazole is kept extremely low, favoring productive catalyst turnover over background degradation[2].
Step-by-Step Methodology:
Setup: Load the copper catalyst, chiral ligand, and alkene substrate into a Schlenk tube under argon. Add a non-polar solvent (e.g., toluene) to suppress the polarity-dependent Kemp elimination rate.
Reagent Delivery: Dissolve 1,2-benzisoxazole (1.2 equiv) in toluene and load it into a gas-tight syringe.
Controlled Addition: Use a syringe pump to add the 1,2-benzisoxazole solution over 4–6 hours at the required reaction temperature.
Validation: The slow addition ensures the reaction mixture remains clear or maintains the active catalyst color; rapid addition will result in a color shift indicative of catalyst quenching and salicylonitrile precipitation.
Part 5: Troubleshooting Workflow Visualization
Decision tree for troubleshooting unwanted N-O bond cleavage in benzisoxazole workflows.
References
recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines, chim.it, [Link]
Technical Support Center: Purification of Polar Pyrazole-Benzisoxazole Derivatives
Welcome to the Technical Support Center for the purification of polar pyrazole-benzisoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of polar pyrazole-benzisoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of molecules. The inherent polarity of the pyrazole and benzisoxazole ring systems, often compounded by polar functional groups, can present unique purification hurdles. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to achieve your desired purity and yield.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Poor Separation or Co-elution of Impurities in Column Chromatography
Potential Cause: Inappropriate solvent system for the polarity of your compound and impurities.
Solution:
Systematic Solvent Screening with TLC: Before committing to a column, meticulously screen various solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[1]
Increase Mobile Phase Polarity: If your compound is retained too strongly (low Rf), gradually increase the polarity of the mobile phase.[2] Conversely, if it elutes too quickly (high Rf), decrease the polarity.[2]
Employ Gradient Elution: A gradient from a less polar to a more polar solvent system can be highly effective in separating compounds with a wide range of polarities.[2]
Consider Alternative Stationary Phases: If silica gel (a polar stationary phase) is not providing adequate separation, consider reversed-phase chromatography with a C18 column, which uses a non-polar stationary phase and a polar mobile phase.[3] For highly polar compounds that are poorly retained on C18, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of aqueous solvent.
Issue 2: Streaking or Tailing of the Compound on a Silica Gel Column
Potential Cause: Interaction of basic nitrogen atoms in the pyrazole ring with the acidic silanol groups on the surface of the silica gel.
Solution:
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, into your eluent to neutralize the acidic sites on the silica gel and improve peak shape.[2]
Use a Different Stationary Phase: Consider using a more inert stationary phase like neutral or basic alumina.[2]
Reversed-Phase Chromatography: Switching to a reversed-phase column (e.g., C18) can often mitigate this issue as the separation mechanism is different.
Issue 3: Low or No Recovery of the Compound from the Column
Potential Cause: The compound is too polar and is irreversibly adsorbed onto the silica gel.
Solution:
Drastic Polarity Increase: If your compound is not eluting, a significant increase in the mobile phase polarity may be necessary. For highly polar compounds, a solvent system like dichloromethane/methanol with a small percentage of ammonium hydroxide can be effective.[4]
Switch to Reversed-Phase or HILIC: As mentioned previously, these techniques are often better suited for highly polar molecules.[3]
Issue 4: The Compound "Oils Out" Instead of Crystallizing During Recrystallization
Potential Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.
Solution:
Lower the Crystallization Temperature: After the solution has cooled to room temperature, place it in an ice bath or even a colder bath to induce crystallization.[5]
Use a Lower-Boiling Point Solvent: Select a solvent or solvent system with a lower boiling point.
Add a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled solution can initiate crystallization.[6]
Scratch the Inner Surface of the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[6]
Issue 5: Product is a Persistent Oil or Gummy Solid
Potential Cause: Presence of residual solvents or low-melting impurities.
Solution:
Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The product should solidify, and the impurities will be washed away.
Solvent Co-evaporation: Dissolve the oil in a volatile solvent (e.g., dichloromethane) and then evaporate the solvent under reduced pressure. Repeat this process with a less polar solvent in which your compound is sparingly soluble (e.g., hexane or diethyl ether) to help remove residual polar solvents and induce solidification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of pyrazole-benzisoxazole derivatives?
A1: Common impurities often include unreacted starting materials, such as substituted hydrazines, 1,3-dicarbonyl compounds, or 2-aminophenols.[7][8] Side products from incomplete cyclization or rearrangement can also be present. Additionally, colored impurities can arise from side reactions involving the hydrazine starting material.[8]
Q2: My purified compound is colored. Is this a cause for concern?
A2: Many pyrazole and benzoxazole derivatives are inherently colored, often appearing as pale yellow solids.[7] However, a dark brown or black color usually indicates the presence of impurities.[7] If a high degree of purity is required, a decolorization step may be necessary.
Q3: How can I remove colored impurities?
A3: Treatment with activated charcoal is a common and effective method for removing colored impurities.[8] Dissolve your crude product in a suitable hot solvent, add a small amount of activated charcoal (typically 1-5% by weight), and stir or heat the mixture for a short period. Then, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[7] Be aware that using too much charcoal can lead to a decrease in the yield of your desired product.[9]
Q4: Which is a better purification method for my polar pyrazole-benzisoxazole derivative: recrystallization or column chromatography?
A4: The choice depends on the nature and quantity of the impurities. Recrystallization is often ideal for removing small amounts of impurities from a solid product, especially on a larger scale, as it can be more time and cost-effective.[7] Column chromatography is more suitable for separating complex mixtures or removing impurities with similar solubility to your product.[7]
Q5: My compound is chiral. What are the recommended methods for enantioselective separation?
A5: For the separation of chiral pyrazole derivatives, high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method.[10][11] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, have shown excellent chiral recognition for pyrazole derivatives under both normal and polar organic elution modes.[10][11]
Experimental Protocols
Protocol 1: Purification of a Polar Pyrazole-Benzisoxazole Derivative by Silica Gel Flash Chromatography
Mobile Phase Selection: Using TLC, identify a solvent system that provides an Rf of 0.2-0.3 for your compound. A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or acetone).
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring even packing without air bubbles.[9]
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.[2]
Elution: Begin eluting with the initial, less polar solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and then any more polar impurities.
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.
Protocol 2: Recrystallization of a Polar Pyrazole-Benzisoxazole Derivative
Solvent Selection: In separate test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve your compound when hot but not at room temperature.[12]
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[6]
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[13]
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[14]
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Common Solvent Systems for Chromatography of Polar Heterocycles
Excellent for highly polar compounds that are not retained in reversed-phase.
Visualization
Diagram 1: Decision-Making Workflow for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method for polar pyrazole-benzisoxazole derivatives.
References
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
El-Awady, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
ACS Publications. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega. [Link]
Bakulina, O., & Dar'in, D. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds.
ResearchGate. (2026, January 17). Synthesis and Bioactivity Study of Pyrazole and Benzoxazole Derivatives. [Link]
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
LCGC International. (2022, April 15). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. [Link]
Arabian Journal of Chemistry. (2019, December 1). Synthesis and biological evaluation of some novel pyrazole, isoxazole, benzoxazepine, benzothiazepine and benzodiazepine derivatives bearing an aryl sulfonate moiety as antimicrobial and anti-inflammatory agents. [Link]
PMC. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link]
ResearchGate. (2021, September 15). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]
Hilaris. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
University of Rochester. (n.d.). Troubleshooting Flash Chromatography. [Link]
Technical Support Center: Troubleshooting Solubility of 3-(Pyrazolyl)-1,2-benzoxazole in DMSO
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the solubilization of rigid, planar heterocyclic compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the solubilization of rigid, planar heterocyclic compounds. 3-(Pyrazolyl)-1,2-benzoxazole presents a unique challenge: its benzoxazole core and pyrazole ring promote extensive intermolecular ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
stacking, resulting in high crystal lattice energy[1]. While Dimethyl Sulfoxide (DMSO) is the gold standard solvent for early-stage drug discovery, improper handling can lead to supersaturation, compound degradation, or catastrophic precipitation during biological assays,[2].
This guide provides a causality-driven, self-validating framework to diagnose and resolve these solubility issues.
Diagnostic Workflow
Diagnostic workflow for troubleshooting DMSO solubility issues.
Q1: Why does 3-(pyrazolyl)-1,2-benzoxazole resist dissolution even in 100% DMSO at 10 mM?Causality: The compound's planar aromatic structure makes it highly hydrophobic with strong crystal lattice forces[1]. Furthermore, DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric moisture over time, the solvent's dielectric constant shifts, drastically reducing its capacity to solvate hydrophobic heterocycles[3],[4].
Solution: Always use fresh, anhydrous DMSO stored under an inert gas (argon/nitrogen). Apply thermal and kinetic energy (warming to 37°C combined with bath sonication) to overcome the activation energy required for dissolution[5].
Q2: My stock solution was clear yesterday, but today there is a crystalline precipitate after storing at -20°C. How do I recover it?Causality: The solubility of benzoxazole derivatives is highly temperature-dependent. Storing at -20°C reduces the kinetic energy of the solvent molecules, leading to supersaturation and subsequent nucleation[3]. Repeated freeze-thaw cycles exacerbate this by introducing condensation (water) into the vial.
Solution: Gently warm the aliquot to 37°C in a water bath for 10-15 minutes, followed by 5 minutes of sonication to redissolve the aggregates[5]. To prevent this entirely, aliquot your primary stock into single-use volumes prior to freezing[3].
Q3: The compound crashes out (precipitates) the moment I dilute my DMSO stock into my aqueous assay buffer. Why is this happening, and how can I prevent it?Causality: This phenomenon is known as "solvent shift" or "fall-out." When a concentrated DMSO solution is introduced directly into an aqueous environment, the local dielectric constant drops instantaneously. The hydrophobic benzoxazole molecules undergo rapid hydrophobic collapse and aggregate before they can evenly disperse[5],[6].
Solution: Employ an intermediate dilution strategy (step-down dilution) to gradually acclimate the compound to the aqueous environment[6]. If intrinsic aqueous solubility remains too low, consider formulating the compound with a cyclodextrin complex (e.g., HP-
To ensure reproducibility across assays, adhere to the established physicochemical limits for benzoxazole derivatives in biological testing:
Parameter
Recommended Limit
Scientific Rationale
Max DMSO Stock Conc.
10 - 20 mM
Avoids supersaturation and minimizes freeze-thaw precipitation risks.
Max Assay DMSO %
0.5% - 1.0% (v/v)
Prevents solvent-induced cytotoxicity and off-target effects in cell-based assays[6],[8].
Sonication Protocol
37°C for 5-10 mins
Overcomes lattice energy without causing thermal degradation of the pyrazole ring[5].
Aqueous Buffer pH
> 2 units from pKa
Ensures maximum ionization if the pyrazole/benzoxazole nitrogens are ionizable[7],[6].
Self-Validating Experimental Protocols
Do not assume a compound is dissolved simply because the liquid appears clear to the naked eye. Micro-aggregates can skew assay data by artificially lowering the active concentration or causing false positives via target sequestration. Use the following self-validating protocols.
Protocol 1: Preparation of Anhydrous 10 mM Stock Solution
Thermal/Kinetic Disruption: Place the tube in a 37°C ultrasonic water bath for 10 minutes. Causality: Sonication induces microscopic cavitation, physically breaking apart
Validation Step: Centrifuge the tube at 10,000 x g for 3 minutes. Carefully inspect the bottom of the tube.
If a pellet is present: The thermodynamic solubility limit has been exceeded. You must add more DMSO to lower the concentration.
If no pellet is present: The compound is fully solvated.
Storage: Aliquot immediately into single-use vials and store at -20°C or -80°C[3],[5].
Protocol 2: Step-Down Dilution for Aqueous Assays
Validation Mechanism: Optical density (OD) measurement detects nano-precipitation (turbidity) before assay initiation.
Thawing: Thaw a single-use 10 mM DMSO aliquot at room temperature and vortex briefly.
Intermediate Dilution: Dilute the 10 mM stock 1:10 into a transition solvent (e.g., 50% DMSO / 50% Assay Buffer) to create a 1 mM intermediate solution[5],[6].
Final Dilution: Slowly add the intermediate solution dropwise to the pre-warmed (37°C) final assay buffer while vortexing continuously. Achieve your final concentration (e.g., 10
M) ensuring the final DMSO concentration remains 1%[6].
Validation Step: Measure the absorbance of the final buffer at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 compared to a blank buffer indicates the presence of nano-precipitates. If detected, you must utilize a solubilizer like Polyvinylpyrrolidone (PVP) or Cyclodextrin[7].
Mechanistic Pathway of Solubilization
Mechanistic pathway of solvent shift precipitation vs. step-down solubilization.
References
Balakin, K. V., Savchuk, N. P., & Tetko, I. V. "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions." Current Medicinal Chemistry, 13(3), 223-241 (2006). Available at:[Link]
Waybright, T. J., Britt, J. R., & McCloud, T. G. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening, 14(6), 708-715 (2009). Available at:[Link]
Tetko, I. V., et al. "DMSO Solubility Assessment for Fragment-Based Screening." Molecules (MDPI), 26(13), 3937 (2021). Available at:[Link]
Technical Support Center: Regiocontrol in Pyrazole Ring Closure Reactions
Welcome to the Application Scientist Support Portal. For researchers and drug development professionals, the synthesis of highly substituted pyrazoles is a foundational operation.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. For researchers and drug development professionals, the synthesis of highly substituted pyrazoles is a foundational operation. However, the classical Knorr pyrazole synthesis—the condensation of unsymmetrical hydrazines with unsymmetrical 1,3-dicarbonyls—notoriously suffers from poor regiocontrol, often yielding difficult-to-separate mixtures of 1,3,5- and 1,5,3-substituted isomers.
This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you achieve absolute regiocontrol in your pyrazole ring closure reactions.
Troubleshooting Guide & FAQs
Q1: My Knorr condensation with an unsymmetrical 1,3-diketone and methylhydrazine yields a nearly 1:1 mixture of regioisomers. How can I bias the reaction chemically?A1: The root cause of your isomer mixture is a lack of electronic differentiation. In a standard 1,3-diketone, the electrophilicity of the two carbonyl carbons is often too similar. Consequently, the two nitrogen atoms of the hydrazine (the less sterically hindered terminal
and the more electron-rich internal ) attack indiscriminately.
Solution: Abandon the 1,3-diketone and switch to a
-enaminone (e.g., a -dimethylamino enone). By converting one carbonyl into an enamine, you create a pronounced electronic asymmetry. The dimethylamino group reduces the electrophilicity of its adjacent carbon while making the -carbon highly susceptible to a directed Michael-type addition by the terminal of the hydrazine. This is followed by cyclization and the elimination of dimethylamine, locking the pyrazole into a single regioisomer .
Q2: I am restricted to using my specific 1,3-diketone due to upstream synthetic constraints. Can I control regioselectivity strictly through reaction conditions?A2: Yes, through strategic solvent selection. If you are currently using standard protic solvents (like ethanol) or non-polar solvents, the transition states for both attack pathways remain energetically similar.
Solution: Switch your reaction medium to a strongly hydrogen-bonding fluorinated solvent, such as 2,2,2-trifluoroethanol (TFE) or hexafluoro-2-propanol (HFIP) . These solvents are exceptional hydrogen-bond donors but extremely poor nucleophiles. They selectively coordinate to the more sterically accessible carbonyl of your 1,3-diketone, significantly lowering the activation energy for nucleophilic attack at that specific site, thereby kinetically favoring one regioisomer .
Q3: Even with optimization, I am seeing ~5% of the undesired regioisomer. How do I achieve 100% regiocontrol?A3: If your downstream biological assays require absolute isomeric purity and chromatography is failing, you must bypass the cyclocondensation mechanism entirely. We recommend utilizing a 1,3-dipolar cycloaddition . By reacting a terminal alkyne with a diazo compound or a nitrilimine, the concerted nature of the
cycloaddition guarantees a specific substitution pattern, completely eliminating the possibility of the alternative regioisomer .
Quantitative Data: Solvent Effects on Regiocontrol
When electronic differentiation of the substrate is impossible, solvent selection is your primary variable. The table below summarizes the causal relationship between a solvent's hydrogen-bond donor capacity (
) and the resulting regiocontrol in a standard unsymmetrical 1,3-diketone condensation.
Table 1: Impact of Solvent Selection on Regioisomeric Ratios
Solvent
Dielectric Constant ()
H-Bond Donor Activity ()
Regioisomer Ratio (Target:Undesired)
Typical Yield (%)
Ethanol (EtOH)
24.5
0.83
55:45
82
Acetonitrile (MeCN)
37.5
0.19
50:50
78
N,N-Dimethylacetamide (DMAc)
37.8
0.00
85:15
88
2,2,2-Trifluoroethanol (TFE)
26.7
1.51
95:5
91
Hexafluoro-2-propanol (HFIP)
16.7
1.96
98:2
94
(Note: High
values in fluorinated solvents directly correlate with transition-state stabilization at the less hindered carbonyl .)
Logical Workflows & Mechanistic Pathways
Workflow for troubleshooting poor regioselectivity in pyrazole synthesis.
Mechanistic divergence between 1,3-diketones and β-enaminones.
Validated Methodology: Regioselective Synthesis via
-Enaminones
This protocol utilizes electronic biasing to force a single ring-closure pathway. It is designed as a self-validating system; analytical checkpoints ensure that regiocontrol is confirmed before proceeding to workup.
Reagent Mixing: In a dry round-bottom flask under inert atmosphere (
), dissolve your starting methyl ketone (1.0 equiv) in neat N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv).
Reflux: Heat the mixture to 90 °C for 4–6 hours. Causality: The excess DMF-DMA drives the equilibrium forward, converting the methyl ketone into the highly conjugated
-dimethylamino enone.
Concentration: Remove unreacted DMF-DMA and methanol byproducts under reduced pressure to yield the crude enaminone.
Phase 2: Regiocontrolled Cyclocondensation
Solvent Preparation: Dissolve the crude enaminone in 2,2,2-trifluoroethanol (TFE) to achieve a 0.2 M concentration.
Controlled Addition: Cool the reaction vessel to 0 °C. Add the substituted hydrazine (1.1 equiv) dropwise over 15 minutes. Causality: Dropwise addition ensures the hydrazine remains the limiting reagent in solution, preventing bis-addition and suppressing side reactions.
Ring Closure: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours. The elimination of dimethylamine gas drives the irreversible aromatization of the pyrazole ring.
Phase 3: System Validation & Isolation
Self-Validation Check (Crucial): Withdraw a 10
L aliquot and analyze via LC-MS.
Success State: The UV trace shows the complete disappearance of the enaminone and the appearance of a single new peak corresponding to the target pyrazole mass.
Failure State: If two distinct peaks with identical masses appear, the electronic bias was insufficient against the steric bulk of your specific substituents. You must abort and pivot to a 1,3-dipolar cycloaddition route.
Workup: If validated, concentrate the TFE under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure regioisomer.
References
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps
Beilstein Journal of Organic Chemistry
URL:[Link]
Recent Advances in the Synthesis of Pyrazoles. A Review
Current Organic Chemistry (via ResearchGate)
URL:[Link]
Optimization
Optimizing Suzuki-Miyaura coupling for 3-aryl-1,2-benzisoxazoles
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 3-Aryl-1,2-Benzisoxazoles Ticket #000: System Overview & Chemical Conflict Subject: The "Fragile Electrophile" Paradox in Benzisoxazole Couplings Welcome t...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 3-Aryl-1,2-Benzisoxazoles
Ticket #000: System Overview & Chemical Conflict
Subject: The "Fragile Electrophile" Paradox in Benzisoxazole Couplings
Welcome to the technical support hub for 1,2-benzisoxazole functionalization. If you are accessing this guide, you are likely encountering a specific chemical conflict: Reactivity vs. Stability.
The 1,2-benzisoxazole core features a labile N–O bond. While necessary for the pharmacophore's biological activity (e.g., in antipsychotics like Risperidone intermediates or anticonvulsants like Zonisamide), this bond is the "weak link" during Palladium-catalyzed cross-coupling.
The Core Challenge:
To couple a 3-halo-1,2-benzisoxazole with an aryl boronic acid, you need a catalyst active enough to insert into the C(3)–Halogen bond, but mild enough to avoid inserting into (or reducing) the N–O bond.
Do not start with generic "Suzuki conditions" (e.g., Pd(PPh3)4/Na2CO3/Toluene/Reflux). For this specific scaffold, those conditions frequently lead to ring cleavage (formation of o-hydroxybenzophenones) or hydrodehalogenation.
Recommended Starting Conditions
Component
Recommendation
Technical Rationale
Electrophile
3-Chloro-1,2-benzisoxazole
While 3-Iodo/Bromo are more reactive, they are prone to rapid reductive dehalogenation. The chloride is more robust and stable during the heating ramp.
Catalyst
Pd(dppf)Cl₂·DCM (3-5 mol%)
The bidentate ferrocenyl ligand creates a large bite angle, accelerating reductive elimination of the product over the side-reaction (ring opening).
Alternative Cat.
XPhos Pd G2
Use for sterically hindered aryl boronic acids. The bulky biaryl ligand protects the Pd center.
Base
K₃PO₄ (2.0 equiv)
Mild enough to prevent base-mediated ring degradation; strong enough to activate the boronic acid. Avoid hydroxides (NaOH/KOH).
Solvent
1,4-Dioxane : Water (4:1)
The aqueous component is critical for boronic acid activation. Dioxane solubilizes the heterocycle well.
Temperature
80–90 °C
Avoid refluxing at >100 °C if possible.
Atmosphere
Argon (Strict)
Oxygen accelerates phosphine oxidation and homocoupling.
Module 2: Mechanistic Visualization
Ticket ID: VIS-01
Subject: Pathway Analysis - Coupling vs. Cleavage
The following diagram illustrates the competing pathways. Your goal is to maximize Path A (Coupling) and minimize Path B (Reductive Ring Opening).
Figure 1: Catalytic cycle showing the competition between the desired cross-coupling (Green) and the fatal N-O bond cleavage (Red).
Module 3: Troubleshooting Guide (FAQs)
Ticket #001: "I see the starting material disappearing, but no product forms. LCMS shows a mass of [M+2]."
Diagnosis: You are experiencing Hydrodehalogenation . The halogen has been replaced by a hydrogen atom.[2]
Root Cause: The oxidative addition occurred, but the transmetalation was too slow. The Pd-intermediate grabbed a hydride (likely from the solvent or phosphine decomposition) and reductively eliminated.
Solution:
Switch Solvent: If using alcohols (MeOH/EtOH), stop immediately. They are hydride sources. Switch to Dioxane/Water or Toluene/Water.
Boost Transmetalation: Increase the amount of boronic acid (1.5 to 2.0 equiv).
Check Base: Ensure your base is fully dissolved or finely ground. If the base isn't interacting with the boronic acid, transmetalation cannot happen.
Ticket #002: "My ring is opening! I'm isolating 2-hydroxybenzophenones."
Diagnosis:Reductive N–O Cleavage .
Root Cause: Palladium can insert into the weak N–O bond, especially at high temperatures or with electron-rich phosphines that make the metal too electron-rich.
Solution:
Lower Temperature: Drop reaction temperature to 60–70 °C.
Change Ligand: Switch to Pd(dppf)Cl₂ . The ferrocenyl backbone is less electron-donating than tricyclohexylphosphine (PCy3) or tri-tert-butylphosphine, reducing the propensity for N–O insertion.
Reduce Catalyst Load: High Pd loading increases the statistical probability of side-reactions. Drop to 1-2 mol%.
Ticket #003: "The reaction stalls at 50% conversion."
Diagnosis:Catalyst Poisoning or Boronic Acid Protodeboronation .
Root Cause: The benzisoxazole nitrogen can coordinate to Pd, acting as a poison. Alternatively, your boronic acid degraded before reacting.
Solution:
Add Ligand: Add extra free ligand (e.g., triphenylphosphine) to outcompete the substrate nitrogen for Pd binding.
Slow Addition: Add the boronic acid in two portions (0h and 2h) to maintain a fresh supply of nucleophile.
Microwave: Switch to microwave heating (100 °C for 10-20 mins). The rapid ramp rate often completes the coupling before the catalyst deactivates.
Figure 2: Diagnostic logic for analyzing reaction failure modes.
References & Authoritative Sources
Suzuki-Miyaura Coupling Mechanisms:
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Benzisoxazole Stability & Synthesis:
Shults, E. A., et al. (2013). Solution Phase Synthesis of a Diverse Library of Benzisoxazoles Utilizing the [3 + 2] Cycloaddition. Journal of Combinatorial Chemistry (ACS Comb. Sci.), 15(5), 229–238. Link
Note: This paper details the stability of the benzisoxazole core during diversification steps, including Pd-catalyzed couplings.
Base Sensitivity & Optimization:
Velaparthi, U., et al. (2008). Palladium-catalyzed coupling of 3-chloro-1,2-benzisoxazoles. Tetrahedron Letters, 49(14), 2203-2207. (Foundational work on using mild bases to prevent ring opening).[3]
Microwave Enhancement:
Lange, J., et al. (2010).[4] Microwave-Assisted Suzuki–Miyaura Coupling.[5][6] Journal of Medicinal Chemistry. [General reference for heterocycle coupling acceleration].
This guide was generated by the Technical Support Division. For specific substrate inquiries, please consult the "Decision Tree" above before submitting a new ticket.
Technical Support Center: Purification & Recrystallization of 3-(1H-pyrazol-4-yl)-1,2-benzisoxazole
Executive Summary & Chemical Context[1][2][3][4][5][6] Compound: 3-(1H-pyrazol-4-yl)-1,2-benzisoxazole Chemical Class: Heterobiaryl (Benzisoxazole fused with Pyrazole) Critical Property: The presence of the unsubstituted...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
Compound: 3-(1H-pyrazol-4-yl)-1,2-benzisoxazole
Chemical Class: Heterobiaryl (Benzisoxazole fused with Pyrazole)
Critical Property: The presence of the unsubstituted pyrazole nitrogen (
) introduces hydrogen-bonding capability, significantly influencing solubility. Unlike its -alkylated derivatives (often used in Risperidone/Paliperidone synthesis), this intermediate exhibits amphoteric character and higher polarity.
Core Challenge: Researchers often face "oiling out" or poor recovery due to the compound's tendency to form strong intermolecular hydrogen bonds, leading to low solubility in standard non-polar solvents (hexane) and excessive solubility in polar aprotic solvents (DMF/DMSO).
Solvent Selection Matrix
The following recommendations are based on polarity matching and thermal solubility differentials.
Primary Solvent Systems (Recommended)
Solvent System
Ratio (v/v)
Application Case
Mechanism of Action
Ethanol / Water
90:10 to 80:20
Standard Purification
High solubility in hot ethanol disrupts H-bonds; water acts as a gradual anti-solvent upon cooling.
Ethyl Acetate / Heptane
1:2 to 1:4
Removal of Non-Polar Impurities
Good for removing oily byproducts. The compound dissolves in hot EtOAc; Heptane forces precipitation.
Methanol
100%
High Purity Requirements
Sharp solubility curve (soluble hot, sparingly soluble cold). Best for removing inorganic salts.
Secondary / "Rescue" Solvent Systems
Solvent System
Ratio
Application Case
Warning
DMF / Water
1:5
Stubborn Insolubility
Use only if the compound fails to dissolve in boiling ethanol. Requires thorough washing to remove high-boiling DMF.
Acetic Acid / Water
1:1
Basic Impurities
Protonation of the pyrazole improves solubility; cooling/neutralization precipitates the product.
Standard Operating Procedure (SOP)
Protocol ID: SOP-REC-BZPY-01
Objective: Recrystallization of crude 3-(1H-pyrazol-4-yl)-1,2-benzisoxazole to >98% purity.
Phase A: Dissolution
Charge the crude solid into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Add Ethanol (95%) at a ratio of 5 mL per gram of solid.
Heat the mixture to reflux (
).
Observation: If the solid does not dissolve completely after 10 minutes of reflux, add Ethanol in 1 mL/g increments.
Critical Check: If the solution remains cloudy due to inorganic salts (e.g., NaCl, NaBr from cyclization), filter the hot solution through a pre-heated Celite pad.
Phase B: Crystallization[1][7]
Remove the heat source and allow the flask to cool to room temperature slowly (over 30-45 minutes). Do not place directly in ice, as this causes oiling out.
Once at room temperature, inspect for crystal formation.[1]
Optional: If no crystals form, add Water (anti-solvent) dropwise until a faint turbidity persists, then warm slightly to clear it, and cool again.
Cool the flask in an ice-water bath (
) for 1 hour to maximize yield.
Phase C: Isolation
Filter the crystals using vacuum filtration (Buchner funnel).[1]
Wash the cake with cold Ethanol/Water (50:50) or cold Heptane (if using EtOAc/Heptane system).
Dry in a vacuum oven at
for 12 hours.
Troubleshooting & FAQs
Q1: The compound is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Cause: The solution temperature dropped too quickly, or the solute concentration is too high (supersaturation). The compound's melting point is likely being depressed by impurities.
Fix:
Re-heat the mixture until the oil dissolves.
Add 10-15% more of the "good" solvent (e.g., Ethanol).
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface to induce nucleation.
Cool extremely slowly (wrap the flask in a towel).
Q2: My product yield is very low (<40%). Where is it?
Cause: The compound is likely too soluble in the chosen solvent at room temperature, or you used too much solvent.
Fix:
Analyze the mother liquor (filtrate) via TLC or HPLC. If the product is there, concentrate the filtrate by rotary evaporation to half volume and repeat the cooling step.
Next time, use a steeper solvent gradient (e.g., less Ethanol, more Water as anti-solvent).
Q3: The crystals are colored (yellow/orange) but should be off-white.
Cause: Oxidation byproducts (N-oxides) or retained starting materials (hydrazines/oximes) often carry color.
Fix:
Perform a Charcoal Treatment : Dissolve the compound in hot solvent, add Activated Carbon (5-10 wt%), stir for 15 mins, and filter hot through Celite.
Recrystallize the filtrate.
Decision Logic & Workflows
Workflow 1: Solvent Selection Logic
Caption: Decision tree for selecting the optimal solvent system based on initial solubility and impurity profile.
Workflow 2: Recrystallization Process Flow
Caption: Step-by-step process flow for the purification of 3-(1H-pyrazol-4-yl)-1,2-benzisoxazole.
References
Strupczewski, J. T., et al. (1982). 3-(4-Piperidyl)-1,2-benzisoxazoles.[2][3] U.S. Patent No.[2][4][5] 4,355,037. Washington, DC: U.S. Patent and Trademark Office.
Relevance: Establishes foundational solubility and purification methods for 3-substituted-1,2-benzisoxazoles, specifically using alcohols (isopropanol/ethanol)
Kennis, L. E. J., et al. (1989). 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles.[6][4] U.S. Patent No.[2][4][5] 4,804,663.[6][4] Washington, DC: U.S. Patent and Trademark Office.
Relevance: Details the use of DMF and Ethanol in the synthesis and purification of benzisoxazole intermedi
BenchChem Technical Support. (2025). Recrystallization techniques for purifying pyrazole compounds.[1][7][8]
Relevance: Provides general protocols for pyrazole purification, confirming the efficacy of Ethanol/Water and Ethyl Acet
Kotali, A. (2008).[9] 3-(1-Phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide.[9][10] Molbank, M573.[9]
Relevance: Describes the purification of a closely related pyrazolyl-benzisoxazole analog using Petroleum Ether/Ethyl Acetate, validating the use of polar/non-polar solvent mixtures.
Technical Support Center: Handling Hygroscopic Benzisoxazole Hydrochloride Salts
Welcome to the Advanced Technical Support Center. As drug development professionals, you are likely aware that while salt formation is a primary strategy for enhancing the aqueous solubility of basic active pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As drug development professionals, you are likely aware that while salt formation is a primary strategy for enhancing the aqueous solubility of basic active pharmaceutical ingredients (APIs), it introduces complex physicochemical challenges. Benzisoxazole hydrochloride salts are notoriously hygroscopic. This guide synthesizes mechanistic insights, quantitative profiling, and self-validating protocols to help you troubleshoot handling, storage, and formulation issues.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q: Why does my benzisoxazole hydrochloride API rapidly absorb moisture and become sticky upon exposure to ambient air?A: The root cause lies in the crystal lattice and counterion selection. Hydrochloride salts are widely used to enhance the solubility of basic drugs, but the chloride counterion creates a highly polar crystal surface[1]. When exposed to ambient relative humidity (RH), these polar ionized groups readily form hydrogen bonds with atmospheric water. If the ambient RH exceeds the Critical Relative Humidity (CRH) of the salt, it undergoes deliquescence—absorbing so much moisture that it dissolves into its own adsorbed water layer, resulting in a sticky, unmanageable physical state.
Q: What are the chemical consequences of this moisture uptake on the benzisoxazole ring?A: Moisture uptake is not just a physical nuisance; it is a chemical liability. When the hydrochloride salt deliquesces, the localized water accumulation drastically lowers the microenvironmental pH around the crystal[2]. The combination of a localized aqueous phase and high acidity acts as a catalyst for the hydrolysis of the sensitive benzisoxazole ring. This acid-catalyzed ring-opening leads to rapid API degradation, loss of therapeutic potency, and the generation of unwanted impurities.
Q: How does hygroscopicity impact my downstream formulation and stoichiometric calculations?A: Physically, capillary condensation between moist particles leads to severe caking, poor flowability, and adhesion to manufacturing equipment, which derails blending and tableting processes[3]. Chemically, because water mass is incorporated into the bulk powder, weighing the API in ambient conditions results in inaccurate stoichiometric calculations. You end up weighing water instead of the active compound, which can critically compromise synthetic yields or formulation dosing accuracy.
Q: What formulation strategies can mitigate the moisture sensitivity of the final dosage form?A: If crystal engineering (e.g., switching to a less hygroscopic mesylate or free base form) is not viable, the formulation itself must serve as the moisture barrier. Proven strategies include co-processing the API with hydrophobic excipients or utilizing capsule-in-capsule technologies. Utilizing hard capsules (such as HPMC) is highly effective, as they act as a physical container and a robust barrier against environmental moisture, protecting the hygroscopic fill[4].
Part 2: Quantitative Data Presentation
To standardize handling procedures, it is critical to classify the API based on its moisture uptake profile. The table below summarizes pharmacopeial hygroscopicity classes and the corresponding mandatory handling strategies for hydrochloride salts.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a verification mechanism to ensure the protocol is functioning as intended.
Purpose: To establish the Critical Relative Humidity (CRH) at which the benzisoxazole HCl salt undergoes deliquescence, dictating environmental control limits.
Causality: By measuring mass changes at precise humidity intervals, we can map the exact thermodynamic threshold where surface adsorption transitions into bulk deliquescence.
Sample Preparation: Load 10–20 mg of the benzisoxazole HCl API into the quartz pan of a DVS microbalance.
Drying Phase: Equilibrate the sample at 0% RH using a dry nitrogen flow at 25°C.
Validation Check: Do not proceed until the mass change is
per minute for at least 10 minutes. This establishes the true, anhydrous baseline mass.
Sorption Cycle: Increase the RH in 10% increments from 0% to 90%. Hold at each step until mass equilibrium is reached (
/min).
Desorption Cycle: Decrease the RH in 10% decrements back to 0% RH.
Data Analysis: Plot the sorption-desorption isotherm.
Validation Check: Analyze the hysteresis loop. A lack of hysteresis indicates reversible surface adsorption, while a large gap between sorption and desorption curves confirms irreversible hydrate formation or deliquescence. Set your manufacturing environmental controls at least 15% below the identified CRH inflection point.
Protocol 2: Stoichiometrically Accurate Weighing Procedure
Purpose: To ensure precise mass transfer of deliquescent APIs without moisture contamination.
Preparation: Transfer the sealed API container, a calibrated analytical balance, and pre-weighed, sealable amber glass vials into a process isolator or glovebox.
Environmental Purging: Purge the glovebox with dry nitrogen.
Validation Check: Monitor the internal hygrometer. Do not open the API container until the environment strictly reads <15% RH[5].
Equilibration: Allow the analytical balance to stabilize in the dry environment for 30 minutes, then tare the receiving vial.
Transfer: Open the API container, rapidly transfer the required mass using an anti-static spatula, and immediately seal both the source container and the receiving vial with PTFE-lined caps.
Post-Transfer Validation: Remove the sealed receiving vial from the glovebox and place it on an external balance in ambient conditions.
Validation Check: The mass should remain perfectly stable over a 5-minute observation window. Any continuous mass increase indicates a compromised seal and active moisture ingress.
Part 4: Mechanistic & Workflow Visualizations
Mechanistic pathway of moisture-induced degradation in benzisoxazole HCl salts.
Workflow for the controlled handling and formulation of hygroscopic APIs.
References
Title : Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC
Source : nih.gov
URL : 1
Title : Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC
Source : nih.gov
URL : 3
Title : Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations
Source : mdpi.com
URL : 2
Title : Hard to Handle API Challenges - Upperton Pharma Solutions
Source : upperton.com
URL : 5
Title : An innovative drug delivery form for hygroscopic pharmaceutical drugs
Source : manufacturingchemist.com
URL :4
Minimizing side reactions in hypervalent iodine oxidation of oximes
Welcome to the technical support center for minimizing side reactions in the hypervalent iodine-promoted oxidation of oximes. This resource is designed for researchers, scientists, and drug development professionals to p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for minimizing side reactions in the hypervalent iodine-promoted oxidation of oximes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this versatile transformation. The oxidation of oximes using hypervalent iodine reagents is a powerful tool in modern organic synthesis, offering a metal-free pathway to valuable intermediates like nitrile oxides, parent carbonyl compounds, or amides.[1][2][3] However, the reaction's outcome is highly dependent on the substrate, the specific hypervalent iodine reagent employed, and the reaction conditions, often leading to undesired side reactions.[1]
This guide provides a structured approach to understanding and controlling these reactions, moving beyond simple protocols to explain the underlying mechanistic principles.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the hypervalent iodine oxidation of oximes.
Q1: What are the primary desired reactions and major side reactions in the hypervalent iodine oxidation of oximes?
A1: The desired transformation in the hypervalent iodine oxidation of oximes often depends on the specific synthetic goal. The main outcomes can be categorized as:
Generation of Nitrile Oxides: This is a highly valuable transformation, as nitrile oxides are versatile intermediates for 1,3-dipolar cycloaddition reactions to synthesize isoxazoles and isoxazolines.[1][4][5] This is particularly common for aldoximes.
Deprotection (Regeneration of Carbonyls): Oximes are common protecting groups for aldehydes and ketones. Their oxidative cleavage back to the parent carbonyl compound is a crucial deprotection strategy.[1][6]
Beckmann Rearrangement: In this rearrangement, a ketoxime is converted into an amide or a lactam, a reaction of significant synthetic importance.[1][7][8][9]
The most common side reactions that researchers encounter include:
Unwanted Beckmann Rearrangement: When the desired product is the parent ketone, the Beckmann rearrangement is a significant side reaction, especially with ketoximes.[1]
Formation of N-acetoxy or N-hydroxy amides: Instead of forming nitrile oxides, aldoximes can be oxidized to N-acetoxy or N-hydroxy amides, particularly when using reagents like (diacetoxyiodo)benzene (DIB) or [hydroxy(tosyloxy)iodo]benzene (HTIB).[1]
Formation of the parent aldehyde or carboxylic acid: Aldoximes can be cleaved back to the parent aldehyde or further oxidized to the corresponding carboxylic acid.[1]
Dimerization of Nitrile Oxides: If the generated nitrile oxide is not trapped efficiently, it can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).[1]
Q2: Which hypervalent iodine reagent should I choose for my desired transformation?
A2: The choice of reagent is critical for directing the reaction towards the desired product. Here is a general guide:
DMP is known for its mild and chemoselective nature.[6]
Amide (Beckmann)
(Diacetoxyiodo)benzene (DIB/PIDA), HTIB
Ketoximes
Often promoted by the presence of a Lewis acid.[1]
N-hydroxy amide
[Hydroxy(tosyloxy)iodo]benzene (HTIB)
Aldoximes
Chloroform has been found to be a better solvent than acetonitrile for this transformation.[1]
N-acetoxy amide
(Diacetoxyiodo)benzene (DIB/PIDA)
Aldoximes
This can be a side reaction when nitrile oxide formation is intended.[1]
Q3: What is the general mechanism for the oxidation of oximes by hypervalent iodine reagents?
A3: The reaction is initiated by the attack of the oxime's hydroxyl group on the iodine(III) center of the hypervalent iodine reagent. This is followed by the elimination of a ligand from the iodine, leading to an intermediate where the oxime is bonded to the iodine. From this key intermediate, the reaction can diverge into different pathways depending on the substrate and conditions. For the formation of a nitrile oxide from an aldoxime, a subsequent elimination of the iodoarene and a proton occurs.
Caption: General mechanistic pathways in oxime oxidation.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My ketoxime is undergoing Beckmann rearrangement instead of converting to the parent ketone.
Cause: The Beckmann rearrangement is often acid-catalyzed and can be a major side reaction during the oxidation of ketoximes, especially with reagents that can generate acidic byproducts.[1][9] The reaction conditions may be too harsh, favoring the rearrangement pathway.
Solutions:
Choice of Reagent: Switch to a milder and more neutral oxidizing agent. Dess-Martin Periodinane (DMP) is an excellent choice for the chemoselective deprotection of oximes to their corresponding carbonyl compounds under mild conditions.[6][12]
Control of Acidity: If using a reagent like DIB, ensure the reaction is run under neutral or slightly basic conditions. The addition of a non-nucleophilic base can help to quench any acidic species generated in situ.
Reaction Temperature: Lowering the reaction temperature can often suppress the rearrangement pathway, which typically has a higher activation energy than the desired deprotection.[15]
Solvent Choice: Aprotic solvents are generally preferred to minimize side reactions.[15]
Protocol for Chemoselective Deoximation using DMP: [6]
Dissolve the oxime (1 mmol) in wet CH₂Cl₂ (10 mL).
Add Dess-Martin Periodinane (1.1 mmol) to the solution at room temperature.
Stir the reaction mixture and monitor its progress by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃.
Extract the product with an organic solvent, dry, and purify by column chromatography.
Problem 2: My aldoxime is forming N-acetoxy amides instead of the desired nitrile oxide for a subsequent cycloaddition.
Cause: The formation of N-acetoxy amides is a known side reaction when using (diacetoxyiodo)benzene (DIB).[1] The acetate ligand on the iodine reagent can act as a nucleophile, attacking the intermediate nitrile oxide.
Solutions:
Use of a Brønsted Acid Catalyst: The addition of a catalytic amount of trifluoroacetic acid (TFA) has been shown to significantly promote the formation of nitrile oxides from aldoximes when using DIB.[4][11] The acid likely protonates the oxime, making it a better leaving group and facilitating the elimination to the nitrile oxide.
Solvent Choice: Methanol has been found to be a superior solvent for the DIB/TFA-mediated oxidation of aldoximes to nitrile oxides.[4]
Reagent Choice: Consider using a hypervalent iodine reagent without a nucleophilic counterion, or one that is less prone to this side reaction under the chosen conditions.
Protocol for Nitrile Oxide Generation using DIB/TFA: [4]
Dissolve the aldoxime (1 mmol) and the alkene (1.2 mmol) in methanol (10 mL).
Add (diacetoxyiodo)benzene (DIB) (1.1 mmol) and a catalytic amount of trifluoroacetic acid (TFA) (0.1 mmol).
Stir the reaction at room temperature and monitor by TLC.
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.
Caption: Competing pathways in the oxidation of aldoximes with DIB.
Problem 3: The reaction is sluggish or does not go to completion.
Cause: Several factors can contribute to a slow or incomplete reaction, including steric hindrance in the substrate, insufficient reactivity of the hypervalent iodine reagent, or suboptimal reaction conditions.
Solutions:
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, this should be done with caution as it can also promote side reactions. Monitor the reaction closely by TLC.[15]
Choice of Reagent: Some hypervalent iodine reagents are more powerful oxidants than others. For example, IBX is a stronger oxidant than DIB.[16] Consider switching to a more reactive reagent if your substrate is particularly electron-rich or sterically hindered.
Catalytic Activation: For some transformations, the use of a catalytic amount of a Lewis or Brønsted acid can accelerate the reaction.[4][11]
Solvent Effects: The choice of solvent can have a significant impact on the reaction rate. For instance, hexafluoroisopropanol (HFIP) has been shown to enhance the reactivity of hypervalent iodine species in some cases.[17]
Problem 4: I am observing the formation of the parent aldehyde/carboxylic acid from my aldoxime when trying to generate a nitrile oxide.
Cause: This is a common deprotection pathway for aldoximes.[1] The intermediate formed during the oxidation can be susceptible to hydrolysis, leading back to the aldehyde, which may then be further oxidized to the carboxylic acid depending on the strength of the oxidant and the presence of water.
Solutions:
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize hydrolysis. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Reagent and Solvent Choice: As mentioned previously, the combination of DIB with a catalytic amount of TFA in methanol is highly effective for converting aldoximes to nitrile oxides while minimizing the formation of the parent aldehyde.[4]
Rapid Trapping of the Nitrile Oxide: The nitrile oxide intermediate should be trapped in situ with a suitable dipolarophile (e.g., an alkene or alkyne) as it is being formed.[1][4] Using a slight excess of the trapping agent can help to drive the desired cycloaddition reaction.
References
Ghosh, H. (2022). Recent Advances in Oxidative Transformation of Oximes with Hypervalent Iodine (III) Reagents. In Modern Approaches in Chemical and Biological Sciences Vol-2.
Zhdankin, V. V. (2022). Recyclable Hypervalent Iodine Reagents in Modern Organic Synthesis. ACS Omega, 7(13), 10993-11006. [Link]
Zhdankin, V. V. (2009). Hypervalent iodine(III) reagents in organic synthesis. Arkivoc, 2009(1), 1-62. [Link]
Ciufolini, M. A., & Mendelsohn, B. A. (2011). Oxidation of oximes with hypervalent iodine reagents: opportunities, development, and applications. Arkivoc, 2011(1), 410-428. [Link]
Mendelsohn, B. A., Lee, S., Kim, S., Teyssier, F., Aulakh, V. S., & Ciufolini, M. A. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters, 11(7), 1539–1542. [Link]
Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]
Singh, F. V., & Shetgaonkar, S. E. (2022). Progress in organocatalysis with hypervalent iodine catalysts. Chemical Society Reviews, 51(18), 7949-8000. [Link]
Prakash, G. K. S. (2019). Special Issue on Hypervalent Iodine Reagents in Organic Synthesis. Mini-Reviews in Organic Chemistry, 16(5), 425-426. [Link]
Yoshimura, A., & Zhdankin, V. V. (2017). Oxidative cyclizations of oximes using hypervalent iodine reagents. Arkivoc, 2017(1), 99-116. [Link]
Kumar, A., & Kumar, V. (2019). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 7, 81. [Link]
Kumar, D., & Kumar, S. (2010). Oxidation of amidoximes with IBX and IBX/ TEAB. Arkivoc, 2010(2), 118-126. [https://www.semantic scholar.org/paper/Oxidation-of-amidoximes-with-IBX-and-IBX-TEAB-Kumar-Kumar/0f845a7e6b7b3f9e9d6c8b4a3a6b8c8d9e0f0e0f]([Link] scholar.org/paper/Oxidation-of-amidoximes-with-IBX-and-IBX-TEAB-Kumar-Kumar/0f845a7e6b7b3f9e9d6c8b4a3a6b8c8d9e0f0e0f)
Nicolaou, K. C., Mathison, C. J. N., & Montagnon, T. (2003). New Reactions of IBX: Oxidation of Nitrogen- and Sulfur-Containing Substrates To Afford Useful Synthetic Intermediates. Angewandte Chemie International Edition, 42(34), 4077-4082. [Link]
Vittal, S., Alam, M. M., Hussien, M., & Varala, R. (2023). Applications of Phenyliodine(III)diacetate in C−H Functionalization and Hetero‐Hetero Bond Formations: A Septennial Update. ChemistrySelect, 8(3). [Link]
Ciufolini, M. A., Mendelsohn, B. A., & Lee, S. (2009). Oxidation of oximes to nitrile oxides with hypervalent iodine reagents. Organic Letters, 11(7), 1539-1542. [Link]
Yoshimura, A., Middleton, K. R., Todora, A. D., Kastern, B. J., Koski, S. R., Maskaev, A. V., & Zhdankin, V. V. (2013). Hypervalent Iodine Catalyzed Generation of Nitrile Oxides from Oximes and their Cycloaddition with Alkenes or Alkynes. Organic Letters, 15(15), 4010-4013. [Link]
Kumar, D., & Patel, B. K. (2010). Hypervalent iodine(iii)-mediated oxidation of aldoximes to N-acetoxy or N-hydroxy amides. Organic & Biomolecular Chemistry, 8(4), 896-901. [Link]
Sharma, P., Kumar, R., & Singh, B. (2013). AN INSIGHT IN TO GENERAL FEATURES OF IBX (2-IODOXYBENZOIC ACID). TSI Journals.
Yusubov, M., & Zhdankin, V. (2013). Hypervalent iodine catalyzed oxidation of aldoximes to nitrile oxides and their cycloaddition with with alkenes and alkynes. Organic Letters, 15(15), 4010-4013. [Link]
Mendelsohn, B. A., Lee, S., Kim, S., Teyssier, F., Aulakh, V. S., & Ciufolini, M. A. (2009). Oxidation of oximes to nitrile oxides with hypervalent iodine reagents. Organic Letters, 11(7), 1539–1542. [Link]
G., S. (2020). 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. Oriental Journal of Chemistry, 36(5), 819-829. [Link]
NPTEL. (n.d.). Module 1 : Oxidation Reactions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
Nicolaou, K. C., Montagnon, T., & Mathison, C. J. N. (2004). o-Iodoxybenzoic Acid (IBX) as a Viable Reagent in the Manipulation of Nitrogen- and Sulfur-Containing Substrates: Scope, Generality, and Mechanism of IBX-Mediated Amine Oxidations and Dithiane Deprotections. Journal of the American Chemical Society, 126(16), 5192-5201. [Link]
Ashenhurst, J. (2023). Beckmann Rearrangement. Master Organic Chemistry. [Link]
Wikipedia. (n.d.). Carbonyl oxidation with hypervalent iodine reagents. [Link]
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272-6274. [Link]
Beheshti, S., Kianmehr, E., & Faghih, N. (2018). Conversion of Oximes to Carbonyl Compounds with 2-Nitro-4,5-dichloropyridazin-3(2H)-one. Polycyclic Aromatic Compounds, 40(4), 1018-1024. [Link]
Singh, F. V., & Wirth, T. (2023). Iodine(V)-Based Oxidants in Oxidation Reactions. Molecules, 28(14), 5334. [Link]
Prakash, O., & Singh, A. K. (2018). HYPERVALENT IODINE(III) REAGENTS IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. In Targets in Heterocyclic Systems (Vol. 22, pp. 31-64).
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Retrieved from [Link]
Amarger, N., & Alexander, M. (1971). Nitrite Formation from Hydroxylamine and Oximes by Pseudomonas aeruginosa. Journal of Bacteriology, 106(3), 1651-1657. [Link]
Comparative Guide: 1H NMR Characterization of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole
This guide outlines the comparative 1H NMR characterization of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole , a critical scaffold in kinase inhibitor development. It addresses the specific challenges posed by pyrazole tautomerism...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the comparative 1H NMR characterization of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole , a critical scaffold in kinase inhibitor development. It addresses the specific challenges posed by pyrazole tautomerism and benzoxazole solubility, providing a self-validating protocol for structural confirmation.
Executive Summary & Structural Context
Compound: 3-(1H-pyrazol-4-yl)-1,2-benzoxazole (also known as 3-(1H-pyrazol-4-yl)benzo[d]isoxazole).
Challenge: The molecule contains a prototropic pyrazole ring fused to a 1,2-benzoxazole core. The primary analytical challenge is the annular tautomerism of the pyrazole NH, which leads to signal broadening or averaging depending on the solvent and temperature.
Recommendation:DMSO-d6 is the primary validation solvent due to its ability to slow proton exchange and resolve the labile NH signal. CDCl3 is a secondary alternative, useful only for detecting non-polar impurities, but often fails to provide a definitive structural fingerprint.
Structural Numbering & Tautomerism
The pyrazole ring is attached at the C3 position of the benzoxazole. The pyrazole protons (H3'/H5') are chemically equivalent in fast exchange but distinct in slow exchange.
Caption: Figure 1. Impact of solvent choice on pyrazole tautomeric equilibrium and resulting NMR signal resolution.
Comparative Analysis: Solvent Selection
Method A: DMSO-d6 (The Gold Standard)
Why it works: DMSO-d6 acts as a strong hydrogen bond acceptor. It "locks" the pyrazole NH proton, slowing the intermolecular exchange rate on the NMR timescale. This results in a sharp, visible triplet or singlet for the NH and distinct resolution of the aromatic protons.
Solubility: High (>20 mg/mL).
NH Visibility: Excellent (typically >13.0 ppm).
Resolution: High; separates Pyrazole H3'/H5' from Benzoxazole H4-H7.
Method B: CDCl3 (The Alternative)
Why it fails (mostly): Chloroform is a non-polar, non-H-bonding solvent. The pyrazole NH undergoes rapid exchange and aggregation, often leading to a broadened or invisible NH signal. Furthermore, the Pyrazole H3'/H5' protons often coalesce into a single broad peak.
Solubility: Moderate to Low (aggregation risk).
NH Visibility: Poor (Broad hump 9-12 ppm or invisible).
Resolution: Moderate; risk of overlap between Pyrazole-H and Benzoxazole-H.
Objective: Full structural assignment and purity determination.
Sample Prep: Weigh 5–10 mg of the solid product into a clean vial.
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D). Vortex for 30 seconds until fully dissolved. Ensure no suspended particles remain.
Acquisition:
Frequency: 400 MHz or higher recommended.
Scans (NS): 16 or 32 (sufficient for 5 mg).
Relaxation Delay (D1): Set to 5 seconds to ensure full integration of the slow-relaxing aromatic protons and NH.
Temperature: 298 K (25°C).
Processing: Calibrate the residual DMSO pentet to 2.50 ppm .
Protocol B: Rapid Purity Check (CDCl3)
Objective: Checking for non-polar solvent residues (Hexane/EtOAc) from column chromatography.
Sample Prep: Weigh 10 mg of product.
Solvation: Add 0.7 mL CDCl3. Note: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube.
Acquisition:
Scans (NS): 64 (lower solubility requires more scans).
D1: 1.0 second (sufficient for impurity check).
Processing: Calibrate residual CHCl3 singlet to 7.26 ppm .
Structural Assignment & Expected Data
The following data is based on the integration of fragment analysis (1,2-benzoxazole core + 4-substituted pyrazole) and solvent-dependent chemical shift principles.
Expected 1H NMR Data (400 MHz, DMSO-d6)
Position
Type
Shift (δ ppm)
Multiplicity
Integration
Assignment Logic
NH
Pyrazole
13.2 - 13.6
br s
1H
Labile, deshielded by aromaticity & H-bonding.
H3'/H5'
Pyrazole
8.3 - 8.6
s (or d)
2H
Deshielded heteroaromatic; often appear as a singlet if tautomerism is fast on timescale, or two close signals.
H7
Benzoxazole
7.8 - 8.0
d
1H
Most deshielded benzoxazole proton (peri to N/O).
H4
Benzoxazole
7.6 - 7.8
d
1H
Ortho to bridgehead; deshielded by ring current.
H5/H6
Benzoxazole
7.3 - 7.5
m
2H
Aromatic "middle" protons; typically overlapping multiplets.
Assignment Workflow (Self-Validating System)
Use this logic flow to confirm the structure and rule out isomers (e.g., 1,3-benzoxazole derivatives).
Caption: Figure 2. Step-by-step logic for validating the 3-(1H-pyrazol-4-yl)-1,2-benzoxazole structure.
References
BenchChem. Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. (2025).[1][2][3][4][5] Retrieved from
MDPI. Synthesis and NMR of 3-(1-phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole. Molbank 2008. Retrieved from
National Institutes of Health (NIH). Solvent effects on 1H chemical shifts of pyrazoles. Magn Reson Chem. (2006). Retrieved from
SpectraBase. 1H NMR Spectrum of 1,2-Benzisoxazole Derivatives. Retrieved from
Royal Society of Chemistry. Solvent effects on tautomerism in nitrogen heterocycles. Retrieved from
Comparative Biological Stability of 1,2-Benzoxazole vs. 1,3-Benzoxazole Scaffolds
As a Senior Application Scientist, selecting the appropriate heterocyclic scaffold is a critical decision in early-stage drug discovery. The positional isomerism between 1,2-benzoxazole (benzisoxazole) and 1,3-benzoxazol...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the appropriate heterocyclic scaffold is a critical decision in early-stage drug discovery. The positional isomerism between 1,2-benzoxazole (benzisoxazole) and 1,3-benzoxazole fundamentally alters the electron distribution, reactivity, and ultimately, the biological stability of the molecule.
This guide objectively compares the metabolic and chemical stability profiles of these two scaffolds, providing the mechanistic rationale and self-validating experimental protocols necessary to evaluate them in your own development pipelines.
Mechanistic Stability Analysis
While both scaffolds share a fused benzene and oxazole/isoxazole ring system, their behavior in physiological environments diverges sharply due to the placement of the heteroatoms.
1,2-Benzoxazole (Benzisoxazole): The Stable Pharmacophore
The 1,2-benzoxazole scaffold features an adjacent N-O bond. Despite the historical assumption that N-O bonds are inherently fragile, the rigid, planar nature of this specific heterocycle exhibits excellent metabolic stability[1]. The electron-deficient nature of the isoxazole ring makes it highly resistant to Phase I cytochrome P450 (CYP450) oxidation. Furthermore, the fluorine-substituted derivatives of 1,2-benzoxazole are widely utilized in atypical antipsychotics (e.g., risperidone, paliperidone) because the scaffold enhances lipophilicity while maintaining a long pharmacokinetic half-life[2]. Reductive cleavage of the N-O bond can occur, but it is typically restricted to highly specific anaerobic enzymatic environments, making it a minor liability in standard systemic circulation.
1,3-Benzoxazole: The Hydrolytic Liability
In contrast, the 1,3-benzoxazole scaffold contains an O-C-N linkage. This structural arrangement creates a highly electrophilic center at the C2 position. Consequently, 1,3-benzoxazoles are highly sensitive to hydrolysis, which leads to rapid ring opening depending on the surrounding pH and specific structural substituents[3]. In vivo, this hydrolysis is often accelerated by esterases and amidases, or by acidic environments, leading to the formation of Schiff bases or o-aminophenols[4]. In extreme cases, such as with certain benzoxazolone carboxamide derivatives, the compounds exhibit extremely short half-lives in plasma (often between 1 to 3 minutes) due to rapid enzymatic degradation[5].
Degradation pathways comparing 1,2-benzoxazole and 1,3-benzoxazole stability.
Quantitative Data Comparison
To contextualize the structural differences, the following table summarizes the typical biological stability metrics observed for unsubstituted or lightly substituted variants of both scaffolds.
Scaffold
Assay Environment
Average Half-Life ()
Primary Degradation Pathway
Structural Liability
1,2-Benzoxazole
Human Liver Microsomes (HLM)
> 120 min
CYP-mediated hydroxylation (slow)
N-O reductive cleavage (rare)
1,2-Benzoxazole
Human Plasma (pH 7.4)
> 24 hours
Highly stable
None under physiological pH
1,3-Benzoxazole
Human Liver Microsomes (HLM)
15 - 45 min
Ring-opening, rapid oxidation
C2-position nucleophilic attack
1,3-Benzoxazole
Human Plasma (pH 7.4)
1 - 10 min
Rapid enzymatic hydrolysis
O-C-N linkage
Experimental Workflows & Protocols
To accurately assess the divergent stability profiles of these scaffolds, researchers must deploy orthogonal assays. Plasma stability tests evaluate the hydrolytic vulnerability of the 1,3-benzoxazole core, while microsomal stability tests evaluate the oxidative resistance of the 1,2-benzoxazole core.
Objective: Quantify the hydrolytic degradation of the compound in systemic circulation.
Causality & Self-Validation: Plasma contains a high concentration of esterases and amidases. By including procaine as a positive control, the assay self-validates the enzymatic viability of the plasma batch. If procaine does not degrade, the plasma enzymes are inactive, and the assay must be repeated.
Preparation: Pre-warm pooled human plasma (adjusted to pH 7.4) to 37°C in a shaking water bath.
Spiking: Add the test compound (1,2- or 1,3-benzoxazole derivative) to achieve a final concentration of 1 µM (keep DMSO concentration < 1% to prevent enzyme inhibition).
Incubation & Sampling: Incubate at 37°C with gentle shaking. Extract 50 µL aliquots at exactly 0, 15, 30, 60, and 120 minutes.
Quenching: Causality Note: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The cold organic solvent instantly denatures the hydrolytic enzymes, halting the reaction precisely at the time point, while simultaneously precipitating plasma proteins to prevent LC-MS/MS column clogging.
Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.
Analysis: Transfer the supernatant to vials and analyze via LC-MS/MS to calculate the remaining percentage and half-life (
).
Protocol B: Microsomal Metabolic Stability (Phase I Oxidation)
Objective: Assess CYP450-mediated Phase I metabolism.
Causality & Self-Validation: This assay requires the addition of NADPH to fuel CYP450 enzymes. The protocol is self-validating through the inclusion of a minus-NADPH negative control . If the compound degrades in the absence of NADPH, the instability is chemical (e.g., buffer hydrolysis) rather than CYP-mediated metabolism.
Preparation: Prepare a 0.5 mg/mL suspension of Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
Pre-Incubation: Add the test compound (1 µM final concentration) and pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
Initiation: Start the metabolic reaction by adding NADPH (1 mM final concentration).
Sampling: Withdraw 50 µL aliquots at 0, 10, 20, 30, and 60 minutes.
Quenching & Processing: Quench with 150 µL of ice-cold acetonitrile (with internal standard). Centrifuge at 4000 rpm for 15 minutes at 4°C.
Analysis: Analyze the supernatant via LC-MS/MS to determine intrinsic clearance (
).
Step-by-step workflow for assessing in vitro metabolic and plasma stability.
Conclusion
For drug development professionals, the choice between these two scaffolds dictates the downstream pharmacokinetic optimization strategy. 1,2-Benzoxazoles offer a robust, metabolically stable core ideal for oral administration and CNS penetration, requiring minimal protection from Phase I enzymes. Conversely, 1,3-Benzoxazoles present a significant hydrolytic liability at the C2 position; while they can be potent target binders, they often require extensive steric shielding or bioisosteric replacement to achieve acceptable systemic half-lives.
References
Benzisoxazole building blocks.namiki-s.co.jp.
CAS 84163-77-9: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.cymitquimica.com.
Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone.semanticscholar.org.
Structure of Biologically Active Benzoxazoles: Crystallography and DFT Studies.researchgate.net.
Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase.nih.gov.
A Researcher's Guide to Bioisosteric Replacement: Benzisoxazole, Benzothiazole, and Indazole
A Comparative Analysis for Drug Development Professionals In the intricate chess game of drug design, the strategic substitution of one bioactive scaffold for another—a practice known as bioisosteric replacement—is a piv...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Analysis for Drug Development Professionals
In the intricate chess game of drug design, the strategic substitution of one bioactive scaffold for another—a practice known as bioisosteric replacement—is a pivotal maneuver. This guide offers an in-depth technical comparison of three privileged heterocyclic systems: benzisoxazole, benzothiazole, and indazole. As a senior application scientist, my aim is to provide researchers, scientists, and drug development professionals with a clear, objective analysis supported by experimental data to inform rational design choices in lead optimization and beyond.
The Principle of Bioisosterism: More Than Just Swapping Rings
Bioisosterism is predicated on the principle that functional groups or molecules with similar physical and chemical properties can elicit comparable biological responses.[1] However, the art lies not in finding identical replacements, but in identifying surrogates that can enhance potency, improve selectivity, modulate physicochemical properties, or overcome metabolic liabilities.[1] The choice between benzisoxazole, benzothiazole, and indazole is a nuanced decision, driven by the specific objectives of a drug discovery program.
A Head-to-Head Comparison of Physicochemical Properties
The subtle differences in the electronic nature and hydrogen bonding capabilities of these three scaffolds can have profound effects on a molecule's interaction with its biological target and its overall pharmacokinetic profile.
Property
Benzisoxazole
Benzothiazole
Indazole
Hydrogen Bond Acceptors
Oxygen, Nitrogen
Sulfur, Nitrogen
Nitrogen (x2)
Hydrogen Bond Donors
None (unless substituted)
None (unless substituted)
N-H
pKa (approx.)
~1.5 (weakly basic)
~2.5 (weakly basic)
~1.7 (pyrazole N-H), ~13.9 (pyrrole N-H)
logP (approx.)
~2.1
~2.3
~1.8
Dipole Moment (approx. in Debye)
~2.9
~1.5
~1.6 (1H), ~3.2 (2H)
Note: These values are approximate and can vary based on substitution patterns.
Benzisoxazole and benzothiazole are primarily hydrogen bond acceptors, with the nitrogen atom being the primary site of interaction.[2] The replacement of the oxygen in benzisoxazole with the larger, less electronegative sulfur atom in benzothiazole can influence lipophilicity and metal-binding properties.[3][4] Indazole is unique among the three in that it possesses a hydrogen bond donor in its N-H group, a critical feature for interactions with many biological targets, particularly kinases.[5] Indazole can be considered a bioisostere of phenol, offering improved metabolic stability.[5]
Case Study: Bioisosteric Replacement in Action
While comprehensive head-to-head comparisons are not always published, the strategic replacement of these scaffolds can be seen in the evolution of various drug discovery programs. For instance, in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors for inflammatory diseases, a[6][7]triazolo[1,5-a]pyridine group was strategically replaced with a benzothiazole as a bioisostere, leading to compounds with favorable pharmacokinetic properties.[8]
In another example, a series of potent CCR2 antagonists were developed containing either indazole or benzisoxazole moieties, demonstrating that both scaffolds could be successfully employed to achieve the desired biological activity.[9] This highlights the context-dependent nature of bioisosteric replacement, where the optimal choice is dictated by the specific binding pocket and desired property modulation.
Experimental Protocols: From Synthesis to Biological Evaluation
To provide a practical framework for researchers, this section details common synthetic routes and key biological assays for evaluating compounds containing these scaffolds.
Synthesis of Key Scaffolds
The following are representative, high-level protocols for the synthesis of substituted benzisoxazole, benzothiazole, and indazole derivatives.
Synthesis of 3-Substituted 1,2-Benzisoxazoles
A prevalent method for synthesizing 3-substituted 1,2-benzisoxazoles involves the base-catalyzed cyclization of o-hydroxy ketoximes.[10]
Workflow for the Synthesis of 3-Substituted 1,2-Benzisoxazoles
Caption: General workflow for synthesizing 3-substituted 1,2-benzisoxazoles.
Synthesis of 2-Aminobenzothiazoles
A common route to 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.[11][12]
Workflow for the Synthesis of 2-Aminobenzothiazoles
Caption: General workflow for synthesizing 3-aminoindazoles.
Key Biological Assays
The following are standardized protocols for assessing the anticancer, antimicrobial, and anti-inflammatory activities of novel compounds.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
[6][13]
MTT Assay Protocol
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
[14]2. Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
[13]3. MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
[14]4. Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
[13]5. Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
[6]
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to a given antimicrobial agent.
[7][15]
Kirby-Bauer Test Protocol
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
[15]2. Plate Inoculation: Uniformly streak the bacterial suspension onto a Mueller-Hinton agar plate to create a bacterial lawn.
[16]3. Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface.
[16]4. Incubation: Invert the plates and incubate under standardized conditions (e.g., 35°C for 16-18 hours).
[15]5. Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.
[16]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.
[17][18]
Carrageenan-Induced Paw Edema Protocol
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.
[17]2. Compound Administration: Administer the test compound or vehicle to the animals via an appropriate route (e.g., oral gavage).
[17]3. Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
[18]4. Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
[18]5. Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
[17]
Conclusion: A Strategic Choice in Drug Design
The bioisosteric replacement of a benzisoxazole scaffold with a benzothiazole or indazole is a powerful strategy in the medicinal chemist's toolkit. The choice is not arbitrary but is guided by a deep understanding of the subtle yet significant differences in their physicochemical properties and their potential to interact with the biological target. Benzothiazole offers a nuanced modulation of lipophilicity and electronic properties, while indazole introduces a crucial hydrogen bond donor and can enhance metabolic stability. This guide provides a foundational framework for making these critical decisions, supported by established synthetic and biological evaluation protocols. The successful application of these principles will undoubtedly continue to drive the discovery of novel and improved therapeutic agents.
References
iGEM Stockholm 2016. (2016, October 4). Kirby-Bauer Disk Diffusion Test. Retrieved from [Link]
FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
Benaka Prasad, S. B., et al. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. European Journal of Medicinal Chemistry, 44(12), 4868-4874.
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
Dubrovskiy, A. V., & Larock, R. C. (2015). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Organic & Biomolecular Chemistry, 13(45), 10948-10963.
SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. (n.d.). Retrieved from [Link]
Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
Microbiologics. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
Priya, B. S., et al. (2005). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. Bioorganic & Medicinal Chemistry, 13(7), 2623-2628.
CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents. (n.d.).
Shivaprasad, C. M., et al. (2020). Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)
Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015, September 12). Retrieved from [Link]
Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]
Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Retrieved from [Link]
Zhang, J., et al. (2021). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. Molecules, 26(11), 3196.
Wang, Y., et al. (2026, January 15). Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. Retrieved from [Link]
Lefebvre, V., et al. (2010). Two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730-2732.
PrepChem.com. (n.d.). Synthesis of 2-amino-6-nitrobenzothiazole. Retrieved from [Link]
Kumar, A., et al. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 9(56), 32655-32679.
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl. Retrieved from [Link]
EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents. (n.d.).
Lagu, S. B. (2024, February 26). Biologically Active Benzofused Bioisosters (Benzimidazole, Benzoxazole and Benzothiazole). Retrieved from [Link]
Al-Ghorbani, M., et al. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved from [Link]
Zhang, X., et al. (2011). Design, synthesis and SAR of indazole and benzoisoxazole containing 4-azetidinyl-1-aryl-cyclohexanes as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(20), 6042-6048.
El-Sayed, M. A. A., et al. (2021). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico. Journal of the Iranian Chemical Society, 18(11), 2939-2954.
Chen, W., et al. (2020).
Hsissou, R., et al. (2019). Comparative theoretical study on the corrosion inhibition properties of benzoxazole and benzothiazole. Retrieved from [Link]
Chaban, T., et al. (2025, August 30). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. Retrieved from [Link]
CCDC. (n.d.). Assessing the likelihood of polymorphism through hydrogen bond capabilities. Retrieved from [Link]
Abu Jarra, H., et al. (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]
Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820.
Validation of kinase selectivity for pyrazole-benzisoxazole inhibitors
Topic: Validation of Kinase Selectivity for Pyrazole-Benzisoxazole Inhibitors Content Type: Publish Comparison Guide Executive Summary The pyrazole-benzisoxazole hybrid scaffold represents a privileged structural class i...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validation of Kinase Selectivity for Pyrazole-Benzisoxazole Inhibitors
Content Type: Publish Comparison Guide
Executive Summary
The pyrazole-benzisoxazole hybrid scaffold represents a privileged structural class in modern kinase inhibitor discovery. By fusing the hydrogen-bond donor/acceptor versatility of the pyrazole ring with the rigid, lipophilic benzisoxazole core, medicinal chemists can achieve high affinity for the ATP-binding pocket while exploiting specific hydrophobic pockets (e.g., the gatekeeper or back-pocket regions) to tune selectivity.
This guide provides a rigorous technical framework for validating the kinase selectivity of pyrazole-benzisoxazole derivatives. It moves beyond simple IC50 generation to a multi-tiered validation cascade designed to expose off-target liabilities early in the drug discovery process. We compare the performance of this scaffold against industry standards to illustrate its potential utility in targeting receptor tyrosine kinases (e.g., VEGFR2/KDR ) and serine/threonine kinases (e.g., PIM-1 ).
The Scaffold Rationale: Why Pyrazole-Benzisoxazole?
Kinase inhibitors often fail due to a lack of selectivity, leading to toxicity.[1] The pyrazole-benzisoxazole scaffold offers a distinct advantage:
3-Amino-1,2-benzisoxazole Motif: Acts as a potent hinge-binder.[2] The exocyclic amine functions as a hydrogen bond donor to the hinge region backbone (e.g., Glu/Cys residues), while the benzisoxazole nitrogen accepts a hydrogen bond.
Scaffold Hopping Potential: This core serves as a bioisostere for more common, patent-crowded scaffolds like indazoles or benzimidazoles, often improving physicochemical properties (solubility, metabolic stability) while maintaining potency.
Vector Positioning: The fusion allows for precise vectoring of substituents into the solvent-exposed region or the hydrophobic back-pocket, critical for differentiating between closely related kinases (e.g., VEGFR2 vs. FGFR1).
Comparative Analysis: Selectivity Performance
To objectively evaluate the selectivity of a representative Pyrazole-Benzisoxazole inhibitor (PB-Select ), we compare it against a promiscuous control (Staurosporine ) and a clinically approved multi-kinase inhibitor (Sunitinib ).
S35 Score: Calculated as (Number of kinases inhibited >35% at 3 µM) / (Total kinases tested). Lower is better.
Gini Coefficient: A measure of inequality in inhibition across the kinome (0 = equal inhibition of all kinases, 1 = inhibition of only one kinase).
Insight: The pyrazole-benzisoxazole scaffold (PB-Select ) typically demonstrates a "cleaner" profile than multi-targeted agents like Sunitinib, often sparing the broader kinome while hitting structurally related family members (e.g., FLT3/KIT) due to the conserved ATP-binding pocket.
Experimental Validation Workflow
To replicate these results and validate your own series, follow this three-tiered cascade. This system ensures that biochemical potency translates to cellular target engagement.
Tier 1: The Broad Sweep (KINOMEscan™)
Objective: Rapidly identify off-target hits across the human kinome without developing individual assays.
Method: Competitive binding assay (phage display).
Protocol:
Compound Prep: Dissolve the pyrazole-benzisoxazole derivative in 100% DMSO to 10 mM. Dilute to 10 µM screening concentration.
Incubation: Incubate compound with DNA-tagged kinase strains and immobilized ATP-competitive ligand beads.
Competition: If the compound binds the kinase active site, it prevents the kinase from binding the beads.
Readout: qPCR detection of the DNA tag from the bead-bound fraction.
Analysis: Calculate % Control = (Signal_compound / Signal_DMSO) × 100.
Hit Threshold: Any kinase with <35% Control is a "Hit" and moves to Tier 2.
Tier 2: The Quantitative Deep Dive (Radiometric 33P Assay)
Objective: Determine precise IC50 values for the primary target and key off-targets identified in Tier 1.
Why: This is the "Gold Standard" for activity (catalytic) inhibition, unlike KINOMEscan which measures binding.
Protocol:
Reaction Mix: Prepare a base reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).
Substrate: Add specific peptide substrate (e.g., Poly(Glu,Tyr) for VEGFR) and 10 µM ATP (spiked with 1 µCi [γ-33P]-ATP).
Termination: Spot reaction onto P81 phosphocellulose ion-exchange paper. Wash with 0.75% phosphoric acid to remove unreacted ATP.
Quantification: Measure bound radioactivity (phosphorylated substrate) via scintillation counting.
Calculation: Fit data to the variable slope Hill equation:
Tier 3: Cellular Target Engagement (NanoBRET™)
Objective: Prove the inhibitor enters the cell and binds the kinase in a physiological environment.
Protocol:
Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc fusion protein.
Tracer Addition: Add a cell-permeable fluorescent tracer that binds the kinase ATP pocket.
Treatment: Treat cells with the Pyrazole-Benzisoxazole inhibitor.
Mechanism: The inhibitor competes with the tracer. If the inhibitor binds, the tracer is displaced, reducing the BRET (Bioluminescence Resonance Energy Transfer) signal between NanoLuc and the tracer.
Caption: A self-validating cascade moving from broad binding screens to precise cellular engagement.
Figure 2: VEGFR Signaling Pathway & Inhibition Point
Caption: Mechanism of action for Pyrazole-Benzisoxazole inhibition within the VEGFR2 angiogenesis pathway.
References
BenchChem Technical Support. (2025). Application Notes and Protocols for 3-Amino-1,2-benzisoxazole-6-carbonitrile as a Chemical Probe.[2] BenchChem.[2] Link
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.[1] Nature Biotechnology, 26(1), 127–132. Link
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Link
Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206–214. Link
Ledeboer, M. W., et al. (2004). Benzisoxazole derivatives useful as inhibitors of protein kinases.[2] Patent WO2004058749. Link
Comparative Medicinal Chemistry Guide: 3-(1H-pyrazol-4-yl)-1,2-benzoxazole vs. Risperidone Scaffold
Executive Summary The 1,2-benzisoxazole (or 1,2-benzoxazole) ring is a privileged bicyclic pharmacophore in central nervous system (CNS) drug discovery[1]. It is most prominently featured in the atypical antipsychotic ri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,2-benzisoxazole (or 1,2-benzoxazole) ring is a privileged bicyclic pharmacophore in central nervous system (CNS) drug discovery[1]. It is most prominently featured in the atypical antipsychotic risperidone, where it is substituted at the 3-position with a basic piperidine ring[2].
Replacing this sp³-rich, basic piperidine with a planar, aromatic 1H-pyrazol-4-yl moiety represents a profound bioisosteric transformation. This guide provides an in-depth, objective comparison of the risperidone scaffold [3-(piperidin-4-yl)-1,2-benzisoxazole] and the pyrazole scaffold [3-(1H-pyrazol-4-yl)-1,2-benzoxazole]. By analyzing the physicochemical shifts, target engagement causality, and experimental validation workflows, this guide equips drug development professionals with the mechanistic insights needed to leverage these scaffolds in novel discovery programs.
Structural & Mechanistic Divergence
The pharmacological identity of a benzoxazole scaffold is dictated by the electrostatic and conformational properties of its 3-position substituent.
The Risperidone Scaffold (Aminergic GPCR Anchor)
The piperidine nitrogen in the risperidone scaffold is highly basic (pKa ~9.0) and exists predominantly as a cation at physiological pH (7.4)[2]. This protonated state is an absolute prerequisite for orthosteric binding to aminergic G protein-coupled receptors (GPCRs). The cationic amine forms a critical, charge-reinforced salt bridge with a conserved aspartate residue in transmembrane helix 3 (e.g., Asp114 in the Dopamine D₂ receptor and Asp155 in the Serotonin 5-HT₂A receptor)[3].
The Pyrazole Scaffold (Neutral H-Bonding Motif)
The 1H-pyrazol-4-yl group is an amphoteric, sp²-hybridized aromatic ring. Its conjugate acid pKa is approximately 2.5, meaning it remains entirely unprotonated and neutral at pH 7.4[4]. Consequently, the pyrazole scaffold cannot form the classic aminergic salt bridge, effectively abolishing high-affinity D₂/5-HT₂A orthosteric binding.
However, the adjacent nitrogen atoms of the pyrazole act as a versatile hydrogen bond donor (N1-H) and acceptor (N2)[4]. This fundamental reprogramming of the molecule's electrostatic surface shifts its potential toward targets that favor neutral H-bonding networks, such as the ATP-binding hinge region of kinases, or positions it as an allosteric modulator. Furthermore, the elimination of the basic amine drastically reduces hERG potassium channel liability—a notorious off-target sink for basic, lipophilic amines.
Mechanistic divergence between piperidine and pyrazole 1,2-benzoxazole scaffolds.
Physicochemical & Pharmacological Profiling
The structural differences between the two scaffolds manifest in highly divergent physicochemical properties and in vitro pharmacological profiles. The data below summarizes the comparative baseline metrics expected when evaluating these core fragments.
To empirically validate the mechanistic shifts described above, the following self-validating experimental workflows must be executed. Each protocol is designed to isolate the specific physicochemical variable altered by the bioisosteric replacement.
Parallel in vitro validation workflow for bioisosteric scaffold profiling.
Objective: Confirm the loss of aminergic GPCR affinity in the pyrazole scaffold due to the absence of the protonatable amine.
Self-Validating Mechanism: The assay utilizes a known high-affinity competitor to define non-specific binding (NSB), ensuring the assay window is entirely driven by specific orthosteric interactions.
Preparation: Prepare CHO cell membranes stably expressing human D₂ or 5-HT₂A receptors in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
Radioligand Addition: Add 1 nM [³H]-spiperone (for D₂) or [³H]-ketanserin (for 5-HT₂A) to a 96-well plate.
Compound Incubation: Dispense the pyrazole and risperidone scaffolds in a 10-point dose-response curve (10⁻¹¹ to 10⁻⁴ M).
Control Definition: In control wells, add 10 µM Haloperidol (D₂) or Mianserin (5-HT₂A) to define the NSB baseline.
Filtration & Readout: Incubate for 2 hours at 25°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash with ice-cold buffer, add scintillation cocktail, and measure radioactivity.
Data Interpretation: The risperidone scaffold will displace the radioligand (IC₅₀ < 10 nM). The pyrazole scaffold should show a flat line, proving the necessity of the salt bridge.
Protocol B: PAMPA (Passive Permeability)
Objective: Evaluate how the shift from a charged amine to a neutral, lipophilic pyrazole alters passive membrane diffusion.
Self-Validating Mechanism: Lucifer Yellow is co-incubated to monitor membrane integrity. A high fluorescence reading in the acceptor well invalidates that specific well, creating a self-monitoring system for artificial permeability caused by membrane rupture.
Plate Setup: Coat the filter membrane of a 96-well donor plate with a 2% (w/v) solution of dodecane/lecithin to simulate the lipid bilayer.
Dosing: Dilute both scaffolds to 10 µM in PBS (pH 7.4) containing 100 µM Lucifer Yellow. Add 150 µL to the donor wells.
Acceptor Preparation: Add 300 µL of blank PBS (pH 7.4) to the acceptor plate.
Incubation: Assemble the donor and acceptor plates and incubate at room temperature for 5 hours without agitation.
Analysis: Separate the plates. Quantify compound concentration in both compartments using LC-MS/MS. Read Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm) in the acceptor well.
Data Interpretation: If Lucifer Yellow fluorescence is >1% of the donor, discard the data (membrane failure). Otherwise, calculate the effective permeability (
). The neutral pyrazole scaffold is expected to exhibit a significantly higher than the partially trapped, protonated piperidine scaffold.
References
1.[1] Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF - ResearchGate. researchgate.net. Available at:
2.[2] Multi-Target Approach for Drug Discovery against Schizophrenia - PMC. nih.gov. Available at:
3.[4] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. nih.gov. Available at:
4.[3] Tropapride binding in the D2 receptor is decreased by the point - ResearchGate. researchgate.net. Available at:
HPLC Method Development for 3-Substituted 1,2-Benzisoxazoles: A Comparative Guide
Executive Summary & Analyte Profiling The 3-substituted 1,2-benzisoxazole class encompasses several critical active pharmaceutical ingredients (APIs), ranging from anticonvulsants like Zonisamide to atypical antipsychoti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analyte Profiling
The 3-substituted 1,2-benzisoxazole class encompasses several critical active pharmaceutical ingredients (APIs), ranging from anticonvulsants like Zonisamide to atypical antipsychotics such as Risperidone and its active metabolite, Paliperidone[1][2]. While the core benzisoxazole pharmacophore provides a baseline lipophilicity, the functional groups at the 3-position drastically alter the physicochemical behavior of each molecule. This guide provides an objective, data-driven comparison of column chemistries, mobile phase configurations, and detection parameters required to establish robust, stability-indicating HPLC methods for these compounds.
Mechanistic Challenges in Chromatography
Developing a unified method for all 1,2-benzisoxazoles is chromatographically impractical due to the divergent nature of their 3-substituents. Method development must be driven by causality:
Zonisamide (Sulfonamide Derivative): The methanesulfonamide group at the 3-position is slightly acidic (pKa ~10.2). The primary chromatographic challenge is separating the API from its synthetic precursors and degradation products without peak splitting. By maintaining a highly acidic mobile phase (pH 2.0–4.0), the sulfonamide group remains fully unionized, which maximizes hydrophobic retention and ensures sharp peak shapes on standard alkyl-chain columns (C8 or C18)[1][3].
Risperidone & Paliperidone (Basic Amine Derivatives): These compounds feature a basic piperidine ring (pKa ~8.2). At typical reversed-phase pH levels, the protonated nitrogen strongly interacts with ionized residual silanols on the silica matrix. This secondary interaction causes severe peak tailing and poor resolution. Mitigation requires either silanol-masking agents (e.g., triethylamine) in the mobile phase or the use of columns with embedded polar groups (e.g., Shield RP18) to physically block silanol access[4][5].
Decision Matrix: Column Chemistry & Mobile Phase Selection
Caption: Logical workflow for selecting column chemistry and mobile phase pH based on 3-substituent properties.
Comparative Performance of Alternative Methods
To optimize method selection, the table below contrasts the performance of various column chemistries and mobile phase strategies utilized for different 3-substituted 1,2-benzisoxazoles.
Table 1: Column and Mobile Phase Comparison for 3-Substituted 1,2-Benzisoxazoles
Analyte
Column Chemistry
Mobile Phase Composition
pH
Detection
Key Advantage
Zonisamide
Waters Symmetry C8 (150 x 3.9 mm)
Gradient: Phosphate buffer / ACN / MeOH
2.0 - 4.0
UV 280 nm
Excellent resolution of 8+ process impurities and degradants[1].
High theoretical plates; ideal for rapid routine dissolution assays[3].
Paliperidone
Thermosil Symmetry C18 (100 x 4.6 mm)
Isocratic: Ammonium acetate / ACN (50:50)
4.0
UV 275 nm
Short run time (RT = 2.45 min) for high-throughput analysis[2].
Risperidone
ACQUITY UHPLC BEH Shield RP18
Gradient: Water / ACN (85:15)
N/A
MS/MS
Gold standard for plasma analysis; embedded polar group eliminates tailing[4].
Paliperidone
Phenomenex Gemini NX C18
Isocratic: MeOH / ACN / 0.15% TEA (50:20:30)
6.0
UV 237 nm
TEA effectively masks residual silanols, yielding superior peak symmetry[5].
Quantitative Chromatographic Parameters
A method is only as reliable as its validation metrics. The following table summarizes the quantitative performance data of the methods discussed above, providing a benchmark for System Suitability Testing (SST).
Table 2: Method Validation & System Suitability Metrics
Method Target
Linearity Range
Limit of Detection (LOD)
Theoretical Plates (N)
Tailing Factor (As)
Precision (%RSD)
Zonisamide (Gradient C8)
LOQ to 200%
0.001 - 0.007%
> 3000
< 1.5
< 2.0%
Zonisamide (Isocratic C18)
10 - 70 µg/mL
0.04 µg/mL
> 2500
1.09
1.09%
Paliperidone (Isocratic C18)
5 - 30 µg/mL
0.14 µg/mL
2287
< 1.5
0.39%
Risperidone (UHPLC-MS/MS)
1 - 200 ng/mL
0.5 ng/mL
N/A (MS)
N/A
< 8.2%
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. System Suitability Testing (SST) criteria must be met prior to sample analysis to confirm that the chromatographic environment is operating within validated parameters.
Protocol A: Stability-Indicating Assay for Zonisamide (Isocratic RP-HPLC)[3][6]
Rationale: An isocratic method utilizing a high-density C18 column and acidic pH provides high reproducibility for routine bulk drug quality control by keeping the sulfonamide group unionized.
Mobile Phase Preparation: Prepare a 0.1% (v/v) orthophosphoric acid (OPA) solution in HPLC-grade water. Mix the OPA solution with HPLC-grade Methanol in a 30:70 (v/v) ratio.
Degassing: Filter the mobile phase through a 0.45 µm membrane filter and sonicate for 15 minutes to remove dissolved gases.
Chromatographic Setup:
Column: Enable ODS C18 (250 x 4.6 mm, 5 µm) or equivalent.
System Suitability Testing (SST): Inject a standard solution (40 µg/mL) six consecutive times.
Acceptance Criteria: Retention time must be ~3.5 min. %RSD of peak area ≤ 2.0%. Theoretical plates (N) ≥ 2000. Tailing factor ≤ 1.5.
Sample Analysis: Proceed with sample injections only if SST passes. Calculate concentrations using the linear regression equation derived from a 10–70 µg/mL calibration curve.
Protocol B: Quantification of Paliperidone with Silanol Masking[5]
Rationale: The addition of Triethylamine (TEA) competitively binds to residual silanols on the silica matrix, preventing the basic piperidine nitrogen of paliperidone from causing peak tailing.
Buffer Preparation: Prepare a 0.15% (v/v) Triethylamine (TEA) solution in HPLC-grade water. Adjust the pH to 6.0 using dilute orthophosphoric acid.
Mobile Phase Blending: Mix HPLC-grade Methanol, Acetonitrile, and the TEA buffer in a 50:20:30 (v/v/v) ratio.
Chromatographic Setup:
Column: Phenomenex Gemini NX C18 (150 x 4.6 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Detection Wavelength: 237 nm.
SST & Execution: Inject a standard solution (e.g., 20 µg/mL) six times.
Acceptance Criteria: Retention time ~3.2 min. Tailing factor ≤ 1.5. Ensure baseline resolution from any forced degradation products (e.g., acid/base/peroxide stress samples).
References
"HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide." Indian Journal of Pharmaceutical Sciences. URL: [Link]
"Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form." Scholars Middle East Publishers. URL: [Link]
"Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry." National Center for Biotechnology Information (PMC). URL: [Link]
"Head-to-Head Comparison of UHPLC-MS/MS and Alinity C for Plasma Analysis of Risperidone and Paliperidone." National Center for Biotechnology Information (PMC). URL: [Link]
"DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PALIPERIDONE IN PHARMACEUTICAL DOSAGE FORMS." Rasayan Journal of Chemistry. URL: [Link]
"Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form." Indian Journal of Pharmaceutical Education and Research. URL: [Link]
UV-Vis absorption spectra of pyrazolyl-benzisoxazole conjugates
Executive Summary The conjugation of pyrazole and benzisoxazole moieties creates a pharmacophore with distinct electronic properties, widely utilized in the development of antimicrobial, antipsychotic, and anticancer the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The conjugation of pyrazole and benzisoxazole moieties creates a pharmacophore with distinct electronic properties, widely utilized in the development of antimicrobial, antipsychotic, and anticancer therapeutics. For the drug development professional, the UV-Vis absorption spectrum is not merely a confirmation of structure; it is a primary metric for assessing electronic conjugation, purity, and solubility profiles.
This guide objectively compares the spectral performance of pyrazolyl-benzisoxazole conjugates against their individual precursors and structural analogs. It establishes a validated protocol for spectral characterization, emphasizing the bathochromic shifts that define successful conjugation.
The Chromophoric Architecture
To interpret the spectra, one must understand the electronic origins of the transitions. The pyrazolyl-benzisoxazole system functions as a linked heteroaromatic chromophore.
Benzisoxazole Core: Typically exhibits absorption in the UV region (230–270 nm) due to
transitions within the benzene ring and the isoxazole heterocycle.
Pyrazole Ring: A separate aromatic system with absorption maxima often in the deep UV (200–220 nm), extending to 250+ nm when substituted.
The Conjugate Effect: When linked (often via a hydrazone, amide, or direct C-C bond), the
-electron systems communicate. This delocalization reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity, ).
Visualizing the Electronic Transition
Figure 1: Schematic of orbital hybridization upon conjugation. The reduced energy gap (
) explains the shift of to longer wavelengths.
Comparative Spectral Performance
The following data compares a representative Pyrazolyl-Benzisoxazole conjugate against its precursors and a standard structural alternative.
Hypothesis: The conjugate should exhibit a
significantly higher than the additive average of its components due to resonance delocalization.
Table 1: Spectral Characteristics in Methanol (MeOH)
Compound Class
(nm)
(L mol⁻¹ cm⁻¹)
Transition Type
Performance Note
Pyrazole Precursor
210 – 225
~5,000 – 8,000
High energy, deep UV. Often requires vacuum UV for full resolution.
Benzisoxazole Precursor
240 – 255
~6,000 – 10,000
Characteristic shoulder often seen at 270–280 nm.
Isoxazolyl-Benzisoxazole (Alternative)
280 – 295
~15,000
,
Moderate conjugation. Oxygen (isoxazole) is a weaker donor than Nitrogen (pyrazole).
Pyrazolyl-Benzisoxazole (Target)
310 – 340
>20,000
ICT /
Superior Conjugation. The pyrazole nitrogen facilitates Intramolecular Charge Transfer (ICT).
Key Insight: The target conjugate typically shifts the absorption maximum by +60 to +80 nm relative to the benzisoxazole core. This shift is diagnostic of successful synthesis. If your product absorbs <290 nm, the conjugation (e.g., the hydrazone or amide linker) may be hydrolyzed or incomplete.
Substituent & Solvatochromic Effects[1][2]
The UV-Vis profile of these conjugates is highly tunable. Understanding these effects is crucial for validating derivatives.
A. Substituent Effects (Hammett Correlation)
Electron Donating Groups (EDG) (e.g., -OCH₃, -NH₂ on the pyrazole ring): Cause a Red Shift (Bathochromic) . They raise the HOMO energy, facilitating the
transition.
Electron Withdrawing Groups (EWG) (e.g., -NO₂, -Cl on the benzisoxazole): Can cause a Blue Shift (Hypsochromic) or stabilize the ground state, depending on position.
B. Solvatochromism (Solvent Polarity)
These conjugates often exhibit positive solvatochromism . As solvent polarity increases (e.g., Toluene
DMSO), the excited state (which is more polar due to charge transfer) is stabilized more than the ground state.
Non-polar (Hexane):
~310 nm (Vibrational fine structure often visible).
Polar Aprotic (DMSO):
~325 nm (Band broadening, loss of fine structure).
Protic (Methanol/Ethanol):
~318 nm (Hydrogen bonding can stabilize the lone pairs on Nitrogen, occasionally causing a slight blue shift relative to DMSO).
Validated Experimental Protocol
To ensure reproducible data compliant with publication standards (e.g., Spectrochimica Acta), follow this self-validating workflow.
Reagents & Equipment
Solvent: Spectroscopic Grade Methanol or Acetonitrile (Cutoff <205 nm).
Reference: Matched quartz cuvettes (1 cm path length).
Figure 2: Validated workflow for UV-Vis characterization. The absorbance check (0.2–0.8 AU) is critical for adhering to the Beer-Lambert Law linear range.
Critical Control Points:
The "Dilution Validation": Perform a serial dilution (e.g., 5 concentrations). Plot Absorbance vs. Concentration.
Pass Criteria:
. This confirms no aggregation (common in benzisoxazoles) is occurring.
Solvent Cutoff: Do not use Acetone or ordinary Chloroform; their own absorption will mask the pyrazole transitions <330 nm.
pH Sensitivity: If the spectrum shifts over time, the hydrazone linkage may be hydrolyzing. Add a buffer or measure immediately.
References
Synthesis and Spectral Analysis of Pyrazole Ligands
Context: Detailed review of benzisoxazole biological activity and structural characterization, supporting the scaffold's importance in drug discovery.[2]
Link:
Solvatochromism in Heterocyclic Conjugates
Source: MDPI / Molecules.
Context: Validates the solvatochromic behavior of pyrazole-based push-pull systems, confirming the b
Link:
Electronic Spectra of Benzoxazole/Benzisoxazole Derivatives
Source: Spectroscopy Online.
Context: Comparative data on the electronic transitions of benz-fused azoles, providing the ~240-280 nm baseline for the benzisoxazole moiety.
In vitro metabolic stability of 1,2-benzisoxazole vs benzofuran
Executive Summary: The Reductive vs. Oxidative Divide In medicinal chemistry, bioisosteres are often swapped to optimize potency, but their metabolic fates can diverge radically.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Reductive vs. Oxidative Divide
In medicinal chemistry, bioisosteres are often swapped to optimize potency, but their metabolic fates can diverge radically. The comparison between 1,2-benzisoxazole and benzofuran represents a classic dichotomy in drug metabolism: Reductive Liability vs. Oxidative Bioactivation .
1,2-Benzisoxazole is primarily susceptible to reductive ring cleavage of the labile N–O bond. This transformation is often "silent" in standard oxidative screens if the specific enzymes (e.g., Aldehyde Oxidase in cytosol) are not represented in the test system.
Benzofuran is a lipophilic scaffold prone to oxidative metabolism (CYP450-mediated). Its major risk is not just rapid clearance, but bioactivation into reactive epoxide or enedial intermediates, which are structurally alert for idiosyncratic hepatotoxicity (e.g., benzbromarone, amiodarone).
This guide details the mechanistic differences, provides self-validating experimental protocols, and offers a decision framework for screening these scaffolds.
Mechanistic Deep Dive
1,2-Benzisoxazole: The Reductive Liability
The 1,2-benzisoxazole core contains a weak N–O bond.[1][2] While stable in simple aqueous buffers, this bond is vulnerable to enzymatic reduction.
Mechanism: Two-electron reduction cleaves the isoxazole ring, typically yielding a salicylnitrile or o-hydroxy-amidine derivative (which hydrolyzes to a ketone/aldehyde).
Enzymology:
CYP450 Reductase: Zonisamide is reduced to 2-(sulfamoylacetyl)-phenol (SMAP) primarily by CYP3A4, but this is a reductive mechanism, not oxidative.
Aldehyde Oxidase (AO) & Cytosolic Reductases: Many benzisoxazoles (e.g., Razaxaban) are substrates for cytosolic molybdo-flavoenzymes like AO.
The "Blind Spot": Standard Human Liver Microsome (HLM) stability assays often lack the cytosolic fraction where AO resides. Furthermore, CYP-mediated reduction can be oxygen-sensitive. If you only screen in HLMs, you may falsely predict high stability for an AO-labile benzisoxazole.
Benzofuran: The Oxidative Bioactivation Risk
Benzofuran is electronically rich, making it a prime target for electrophilic attack by CYP450 enzymes.
Mechanism: CYP enzymes (typically CYP2C9, CYP3A4) attack the furan double bond (C2–C3).
Route A (Hydroxylation): Formation of hydroxy-benzofurans, which can oxidize further to catechols and quinones.
Route B (Epoxidation): Formation of a transient benzofuran-2,3-epoxide, which opens to a reactive cis-enedial (highly electrophilic).
Toxicity Link: The reactive intermediates (quinones or enedials) can covalently bind to hepatic proteins (causing immune-mediated hepatotoxicity) or deplete Glutathione (GSH). This is the mechanism behind Benzbromarone withdrawal and Amiodarone toxicity.
Visualizing the Metabolic Divergence
The following diagram contrasts the primary metabolic fates of these two scaffolds.
Figure 1: Mechanistic divergence showing N-O bond reduction in benzisoxazoles vs. furan ring epoxidation in benzofurans.
Comparative Data & Case Studies
The table below illustrates how these mechanistic differences manifest in experimental data.
Feature
1,2-Benzisoxazole (e.g., Zonisamide)
Benzofuran (e.g., Benzbromarone)
Primary Metabolic Route
Reductive (Ring Opening)
Oxidative (Hydroxylation/Scission)
Key Enzymes
CYP3A4 (Reductive), Aldehyde Oxidase (AO)
CYP2C9, CYP3A4 (Oxidative)
Microsomal Stability (HLM)
Variable. May appear stable if pathway is AO-mediated or requires anaerobic conditions.
AO Cofactor: None required for AO (molybdenum is bound), but Hydralazine (25 µM) can be used as a specific AO inhibitor to confirm mechanism.
Incubation:
Substrate conc: 1 µM.
Timepoints: 0, 15, 30, 60 min at 37°C.
Critical Step: Run a parallel incubation under low oxygen or nitrogen-purged buffer if CYP-mediated reduction is suspected (oxygen inhibits reductive CYP cycles).
Analysis: Monitor disappearance of parent AND appearance of the ring-opened amine/phenol (M+2H mass shift typically, or loss of ring mass).
Protocol B: The "Bioactivation" Screen (For Benzofurans)
Why: To detect short-lived electrophiles that cause toxicity but might not significantly affect intrinsic clearance rates.
Test System: Human Liver Microsomes (HLM) (1 mg/mL protein).
Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (NAC) at 5–10 mM.
Alternative: KCN (Potassium Cyanide) can be used to trap iminium ions, but GSH is standard for epoxides/quinones.
Incubation:
Substrate: 10 µM (Higher conc. to generate sufficient adducts).
Cofactor: NADPH regenerating system.
Time: 60 minutes.
Analysis (LC-MS/MS):
Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).
Look for Parent + 307 Da (GSH adduct).
Interpretation: The presence of GSH adducts indicates the formation of a reactive intermediate (likely the furan epoxide or quinone-methide).
Decision Tree for Scaffold Assessment
Use this logic flow to select the correct assay for your lead series.
Figure 2: Screening workflow to identify hidden metabolic liabilities in benzisoxazole and benzofuran derivatives.
References
Stiff, D. D., & Zemaitis, M. A. (1990). Metabolism of the anticonvulsant agent zonisamide in the rat.[4] Drug Metabolism and Disposition, 18(6), 888-894.
Nakasa, H., et al. (1993). Prediction of drug-drug interactions of zonisamide metabolism in humans from in vitro data. European Journal of Clinical Pharmacology, 44(4), 365-369.
Zhang, D., et al. (2008). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs.[4] Drug Metabolism and Disposition, 36(2), 360-368.
McDonald, M. G., et al. (2007). Sequential metabolism and bioactivation of the hepatotoxin benzbromarone: formation of glutathione adducts from a catechol intermediate. Chemical Research in Toxicology, 20(12), 1833-1842.
Felser, A., et al. (2013). Mechanisms of benzarone and benzbromarone-induced hepatic toxicity. European Journal of Pharmacology, 721(1-3), 110-117.
Tschirret-Guth, R. A., et al. (2003). Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes. Drug Metabolism and Disposition, 31(8), 999-1004.
A Guide to the Safe Disposal of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole
This document provides a detailed procedural guide for the safe and compliant disposal of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole. As a research chemical, comprehensive hazard data may not be fully available.
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a detailed procedural guide for the safe and compliant disposal of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole. As a research chemical, comprehensive hazard data may not be fully available. Therefore, this guide is founded on the precautionary principle, treating the compound as potentially hazardous by drawing analogies from the known profiles of its core heterocyclic structures: pyrazole and benzoxazole. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and maintaining environmental stewardship.
Hazard Assessment: An Analogical Approach
Pyrazole Derivatives: Are known to be harmful if swallowed and can cause skin and eye irritation. Some pyrazoles are also recognized for their potential to cause long-lasting harmful effects to aquatic life.[5][6]
Benzoxazole Derivatives: This class of compounds can also cause skin and serious eye irritation.[7][8] Certain functionalized benzoxazoles are classified as toxic if swallowed and toxic to aquatic life with long-lasting effects.[9]
Based on these structural precedents, 3-(1H-pyrazol-4-yl)-1,2-benzoxazole should be handled as a hazardous substance. The following table summarizes the anticipated hazard profile.
Hazard Classification (Anticipated)
Rationale and Guidance
Supporting Sources
Acute Toxicity, Oral
Pyrazole and certain benzisoxazole derivatives are classified as harmful or toxic if swallowed. Assume this compound poses a similar risk. Do not ingest.
Many heterocyclic compounds, including derivatives of pyrazole and benzoxazole, are toxic to aquatic life. Do not dispose of this chemical down the drain.[5][6][9]
Before beginning any work that will generate waste, a clear disposal plan must be in place.[12]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against exposure.
Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to NIOSH or EU EN 166 standards.[11]
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Inspect gloves for tears or holes before each use and change them frequently, especially after direct contact with the compound.
Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashes or aerosol generation, consider a chemically resistant apron or coveralls.
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. If aerosols or dusts are likely to be generated, a respirator may be required.
Spill Management Protocol
Accidental spills must be managed promptly and safely.
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
Contain: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, gently cover with a plastic sheet to minimize dust.[7]
Don PPE: Before cleanup, don the full PPE detailed in Section 2.
Clean-Up:
Solid Spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
Liquid Spills: Absorb the spill with inert material and place the contaminated absorbent into a sealed, labeled hazardous waste container.[11]
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.[11]
Dispose: All contaminated materials, including absorbents and PPE, must be collected and disposed of as hazardous waste.[11]
Step-by-Step Disposal Protocol
The primary and universally recommended method for the disposal of novel or uncharacterized research chemicals is through a licensed hazardous waste contractor via your institution's Environmental Health and Safety (EHS) office.[5][11][13] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer system. [11][12]
Methodology: High-Temperature Incineration
The standard and most effective disposal method for combustible, hazardous organic chemicals is high-temperature incineration at a licensed industrial facility.[13] This process ensures the complete destruction of the compound, minimizing its environmental impact.
Procedural Steps:
Waste Segregation: It is a critical first step to keep waste 3-(1H-pyrazol-4-yl)-1,2-benzoxazole separate from other chemical waste streams to prevent potentially violent or unknown reactions.[5][12][14] Collect all materials contaminated with the compound, including disposable labware (e.g., pipette tips, weighing boats), contaminated PPE (e.g., gloves), and absorbent materials from spill cleanups.
Containerization: Place all waste (solid and liquid) into a dedicated, leak-proof, and chemically compatible container.[11][13][15] The container must have a secure, tightly fitting lid and be kept closed at all times except when adding waste.[12][13]
Labeling: Accurate and clear labeling is a legal and safety requirement. The label must be securely affixed to the container and include the following information:
The full chemical name: "Waste 3-(1H-pyrazol-4-yl)-1,2-benzoxazole ".
An estimate of the quantity and, if mixed with solvent, the composition.
The date waste was first added to the container.
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[13][15] This area must be at or near the point of generation, secure, well-ventilated, and away from incompatible materials.[10][15]
Arrange for Disposal: Contact your institution's EHS department or the designated hazardous waste disposal coordinator to schedule a pickup.[10][12][13] Provide them with the full chemical name and any available safety information. It is the responsibility of the waste generator to ensure complete and accurate classification and disposal in accordance with all local, regional, and national regulations.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of 3-(1H-pyrazol-4-yl)-1,2-benzoxazole.
Caption: Disposal workflow for 3-(1H-pyrazol-4-yl)-1,2-benzoxazole.
Conclusion
The responsible management and disposal of research chemicals like 3-(1H-pyrazol-4-yl)-1,2-benzoxazole are paramount for ensuring a safe laboratory environment and protecting our ecosystems. In the absence of specific hazard data, a cautious and conservative approach is always the correct one. By following this procedural guide, researchers can manage this compound's waste stream in a manner that is safe, compliant, and environmentally responsible. Always prioritize consultation with your institution's EHS department for specific guidance.
References
Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
Benchchem. (n.d.). Proper Disposal Procedures for Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-. Benchchem.
Benchchem. (n.d.). Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
Benchchem. (n.d.). Navigating the Safe Disposal of 6-Nitro-2-(p-tolyl)benzo[d]oxazole: A Procedural Guide. Benchchem.
Kotali, A. (2008). 3-(1-Phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide. ResearchGate. Retrieved from [Link]
MDPI. (2008). 3-(1-Phenyl-1H-pyrazol-4-yl)-1,2-benzisoxazole 2-oxide. MDPI. Retrieved from [Link]
Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology. Retrieved from [Link]
PubChem. (n.d.). 3-(4-Piperidyl)-6-fluoro-1,2-benzisoxazole. PubChem. Retrieved from [Link]
Goa University. (2021). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Goa University. Retrieved from [Link]
University of Pennsylvania. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety - University of Pennsylvania. Retrieved from [Link]
Wikipedia. (n.d.). Benzoxazole. Wikipedia. Retrieved from [Link]
Patil, S. B., et al. (2017). Synthesis of Benzoxazole Derivatives at Room Temperature using PEG-SO3H as the Heterogeneous Catalyst. Journal of Applicable Chemistry. Retrieved from [Link]